molecular formula C14H16FNO3 B125865 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone CAS No. 84162-84-5

1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Cat. No.: B125865
CAS No.: 84162-84-5
M. Wt: 265.28 g/mol
InChI Key: BIOJZRDPHAAHAN-UHFFFAOYSA-N
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Description

1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone, also known as this compound, is a useful research compound. Its molecular formula is C14H16FNO3 and its molecular weight is 265.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[4-(5-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO3/c1-9(17)16-6-4-10(5-7-16)14(19)12-8-11(15)2-3-13(12)18/h2-3,8,10,18H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOJZRDPHAAHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517437
Record name 1-[4-(5-Fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84162-84-5
Record name 1-[4-(5-Fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone (CAS 84162-84-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone, with CAS number 84162-84-5, is a heterocyclic organic compound. Publicly available data on this molecule is limited, primarily identifying it as a chemical intermediate and a potential impurity in the manufacturing of the antipsychotic drug Paliperidone. Some chemical suppliers also list it as a putative 5-HT7 receptor agonist for research in central nervous system (CNS) disorders, although peer-reviewed studies detailing its pharmacological activity are scarce. This document provides a comprehensive overview of the available technical information, including its physicochemical properties, and outlines general experimental protocols relevant to its potential biological targets and its role as a pharmaceutical impurity.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical supplier databases.

PropertyValue
CAS Number 84162-84-5
Molecular Formula C14H16FNO3
Molecular Weight 265.28 g/mol []
IUPAC Name 1-[4-(5-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethanone
SMILES CC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)O[]
InChI Key BIOJZRDPHAAHAN-UHFFFAOYSA-N[]

Synthesis and Impurity Profile

Synthesis
Role as a Paliperidone Impurity

This compound has been identified as a potential impurity in the production of Paliperidone, an atypical antipsychotic.[2][3] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical quality attribute that must be monitored and controlled according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[4][5] The analysis of Paliperidone for impurities, including the title compound, is crucial for ensuring the safety and efficacy of the final drug product.[2][6][7]

Potential Pharmacological Activity

5-HT7 Receptor Agonism

Several chemical suppliers list this compound as a potential 5-HT7 receptor agonist for research into CNS disorders. The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological processes, including mood regulation, cognition, and sleep.[8] Ligands targeting the 5-HT7 receptor are of significant interest for the development of novel antidepressants and cognitive enhancers.[9][10] However, it is crucial to note that no specific binding affinity (Ki) or functional activity (EC50/IC50) data for this compound at the 5-HT7 receptor is currently available in the public domain.

Experimental Protocols

The following are generalized experimental protocols that would be relevant for the characterization of this compound.

Analytical Method for Impurity Profiling in Paliperidone

This protocol describes a general approach for the detection and quantification of impurities in a Paliperidone drug substance using High-Performance Liquid Chromatography (HPLC).

Objective: To detect and quantify this compound as an impurity in Paliperidone.

Materials:

  • Paliperidone drug substance

  • Reference standard for this compound

  • HPLC grade acetonitrile, water, and other necessary reagents

  • HPLC system with a UV detector

  • A suitable C18 column (e.g., Luna Omega 3 µm Polar C18)[2]

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable diluent (e.g., a mixture of mobile phase components). Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the Paliperidone drug substance in the diluent to a known concentration.

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

    • Column: C18 reverse-phase column.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where both Paliperidone and the impurity have significant absorbance (e.g., 275 nm).[6]

    • Injection Volume: 10 µL.[6]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Data Processing: Identify the peak corresponding to the impurity by comparing its retention time with that of the reference standard. Quantify the amount of the impurity in the Paliperidone sample using the calibration curve.

In Vitro 5-HT7 Receptor Binding Assay

This protocol outlines a general radioligand binding assay to determine the affinity of the compound for the human 5-HT7 receptor.

Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT7 receptor.

Materials:

  • Cell membranes from a cell line stably expressing the human 5-HT7 receptor (e.g., HEK293 cells).

  • A suitable radioligand for the 5-HT7 receptor (e.g., [3H]5-CT).[11]

  • Test compound: this compound.

  • Incubation buffer (e.g., 50 mM Tris-HCl, 4 mM MgCl2, 0.1% ascorbic acid, pH 7.7).[11]

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then a series of dilutions in the incubation buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand. Wash the filters with ice-cold incubation buffer.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analytical Analytical Characterization cluster_pharmacology Pharmacological Evaluation cluster_invivo In Vivo Studies (Hypothetical) synthesis Chemical Synthesis purification Purification & Characterization (NMR, MS) synthesis->purification impurity_profiling Impurity Profiling in Paliperidone (HPLC) purification->impurity_profiling binding_assay 5-HT7 Receptor Binding Assay (Ki) purification->binding_assay functional_assay Functional Assay (EC50/IC50) binding_assay->functional_assay animal_models CNS Disorder Animal Models functional_assay->animal_models pk_studies Pharmacokinetic Studies animal_models->pk_studies

Caption: Hypothetical workflow for the characterization of the compound.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT7 Receptor g_protein Gs Protein receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Stimulation atp ATP camp cAMP atp->camp Conversion pka Protein Kinase A camp->pka Activation downstream Downstream Cellular Responses pka->downstream Phosphorylation ligand 5-HT7 Agonist (e.g., Title Compound) ligand->receptor Binds

References

An In-depth Technical Guide to the Physicochemical Properties of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone. The piperidine scaffold is a prevalent core in many active pharmaceutical ingredients, making the characterization of its derivatives crucial for drug discovery and development.[1] This document summarizes key quantitative data, details relevant experimental protocols for its synthesis and property determination, and visualizes the synthetic workflow. This guide is intended to be a valuable resource for researchers and scientists engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. These properties influence critical drug attributes such as absorption, distribution, metabolism, and excretion (ADME). The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueSource
IUPAC Name 1-[4-(5-fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethanoneBOC Sciences[2]
CAS Number 84162-84-5Reagentia[3]
Molecular Formula C14H16FNO3BOC Sciences[2]
Molecular Weight 265.28 g/mol BOC Sciences[2]
Melting Point 122-123 °CGuidechem[4]
Boiling Point 455.5±45.0 °C (Predicted)-
Solubility Insoluble in water, Soluble in DMSO (Predicted)-
pKa 10.26±0.70 (Predicted)-
logP 1.91040Guidechem[4]
Polar Surface Area (PSA) 57.61 ŲGuidechem[4]
InChI Key BIOJZRDPHAAHAN-UHFFFAOYSA-NBOC Sciences[2]
SMILES CC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)OBOC Sciences[2]

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

The synthesis of the title compound can be envisioned as a two-step process, beginning with the formation of the core piperidinyl-phenylmethanone structure, followed by the acylation of the piperidine nitrogen.

This intermediate can be synthesized via a Friedel-Crafts acylation reaction.

Materials:

  • 4-Fluorophenol

  • Piperidine-4-carbonyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel under an inert atmosphere, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0°C in an ice/water bath.

  • Dissolve piperidine-4-carbonyl chloride (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the aluminum chloride suspension over 10 minutes.

  • Following the addition, dissolve 4-fluorophenol (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.

  • Carefully and slowly pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl, while stirring.

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with dichloromethane (20 mL).

  • Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO₄.

  • Remove the drying agent by gravity filtration into a round-bottomed flask.

  • Remove the dichloromethane by rotary evaporation to yield the crude product, which can be further purified by column chromatography.

Materials:

  • (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone

  • Acetyl chloride

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone (1.0 equivalent) in anhydrous DCM in a round-bottomed flask.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by silica gel column chromatography to obtain this compound.

Determination of logP (Octanol-Water Partition Coefficient)

The logarithm of the partition coefficient (logP) is a critical measure of a compound's lipophilicity. The shake-flask method is a standard experimental procedure for its determination.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in either water or n-octanol.

  • Add a known volume of the stock solution to a flask containing a known volume of the other immiscible solvent.

  • Seal the flask and shake it at a constant temperature until equilibrium is reached (typically for several hours).

  • After shaking, centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully sample each phase (the aqueous and the n-octanol layer).

  • Measure the concentration of the analyte in each phase using a suitable analytical method, such as UV spectroscopy.

  • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the logical two-step synthesis of this compound.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: N-acetylation 4-Fluorophenol 4-Fluorophenol Intermediate (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone 4-Fluorophenol->Intermediate Piperidine-4-carbonyl_chloride Piperidine-4-carbonyl_chloride Piperidine-4-carbonyl_chloride->Intermediate AlCl3 AlCl3 AlCl3->Intermediate Catalyst Final_Product 1-[4-(5-Fluoro-2-hydroxybenzoyl)- 1-piperidinyl]-ethanone Intermediate->Final_Product Acetyl_chloride Acetyl_chloride Acetyl_chloride->Final_Product Triethylamine Triethylamine Triethylamine->Final_Product Base

Caption: Synthetic workflow for this compound.

Experimental Workflow for logP Determination

The diagram below outlines the general experimental procedure for determining the octanol-water partition coefficient (logP) using the shake-flask method.

G Start Prepare stock solution of compound in n-octanol or water Mix Mix stock solution with the immiscible solvent Start->Mix Equilibrate Shake at constant temperature to reach equilibrium Mix->Equilibrate Separate Centrifuge to separate n-octanol and water phases Equilibrate->Separate Sample Sample both phases Separate->Sample Analyze Measure concentration in each phase using UV spectroscopy Sample->Analyze Calculate Calculate P = [C]octanol / [C]water and logP = log10(P) Analyze->Calculate End logP Value Calculate->End

Caption: Experimental workflow for logP determination via the shake-flask method.

References

Structural Elucidation of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the compound 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone. The document outlines the expected spectroscopic data based on its chemical structure and provides detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide explores the potential biological significance of this molecule by examining the activities of structurally related compounds and proposes a logical workflow for its synthesis and analysis. This paper is intended to serve as a practical resource for researchers involved in the synthesis, characterization, and evaluation of novel piperidine-based compounds.

Introduction

This compound is a small molecule featuring a central piperidine ring substituted with an acetyl group on the nitrogen and a 5-fluoro-2-hydroxybenzoyl group at the 4-position. The presence of these functional groups suggests potential for biological activity, making its synthesis and structural confirmation a subject of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties.[1] The benzoyl moiety, particularly with hydroxyl and fluoro substitutions, can engage in various receptor-ligand interactions.

Accurate structural elucidation is paramount to understanding the compound's properties and potential biological functions. This guide details the application of modern analytical techniques to confirm the identity and purity of this compound.

Predicted Physicochemical Properties

A summary of the basic molecular properties of the target compound is presented in Table 1.

PropertyValueReference
CAS Number84162-84-5[][3]
Molecular FormulaC14H16FNO3[]
Molecular Weight265.28 g/mol []
IUPAC Name1-[4-(5-Fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethanone
InChIInChI=1S/C14H16FNO3/c1-9(17)16-6-4-10(5-7-16)14(19)12-8-11(15)2-3-13(12)18/h2-3,8,10,18H,4-7H2,1H3[]
SMILESCC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)O[]

Spectroscopic Data for Structural Elucidation

While specific experimental data for this compound is not publicly available, this section provides predicted spectroscopic data based on the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The expected proton NMR chemical shifts are summarized in Table 2. The piperidine ring protons are expected to show complex splitting patterns due to conformational isomers (chair forms) and cis/trans relationships of the substituents.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Acetyl-CH₃2.1 - 2.3s3H
Piperidine-H (axial, equatorial at C2, C6)2.5 - 4.8m4H
Piperidine-H (axial, equatorial at C3, C5)1.5 - 2.2m4H
Piperidine-H (at C4)3.0 - 3.5m1H
Aromatic-H (at C3' of benzoyl)7.2 - 7.4dd1H
Aromatic-H (at C4' of benzoyl)7.0 - 7.2td1H
Aromatic-H (at C6' of benzoyl)6.8 - 7.0dd1H
Hydroxyl-OH9.0 - 12.0br s1H

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, dd = doublet of doublets, td = triplet of doublets

The anticipated carbon-13 NMR chemical shifts are presented in Table 3.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Acetyl-CH₃20 - 25
Piperidine-C2, C640 - 50
Piperidine-C3, C525 - 35
Piperidine-C440 - 45
Acetyl-C=O168 - 172
Benzoyl-C=O195 - 205
Aromatic-C1' (C-OH)155 - 160 (d, JCF)
Aromatic-C2' (C-C=O)115 - 120
Aromatic-C3'120 - 125 (d, JCF)
Aromatic-C4'118 - 122 (d, JCF)
Aromatic-C5' (C-F)158 - 162 (d, JCF)
Aromatic-C6'117 - 120 (d, JCF)

d = doublet due to carbon-fluorine coupling

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption frequencies are listed in Table 4.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H (hydroxyl, H-bonded)3200 - 2500Strong, Broad
C-H (aromatic)3100 - 3000Medium
C-H (aliphatic)3000 - 2850Medium
C=O (benzoyl ketone)1640 - 1620Strong
C=O (amide)1660 - 1630Strong
C=C (aromatic)1600 - 1450Medium
C-N (amine)1250 - 1020Medium
C-O (phenol)1260 - 1180Strong
C-F (aryl fluoride)1250 - 1100Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

IonCalculated m/z
[M+H]⁺266.1187
[M+Na]⁺288.1006

The expected major fragmentation ions in an Electron Ionization (EI) or Collision-Induced Dissociation (CID) experiment are presented in Table 5.

m/zProposed Fragment
223[M - C₂H₃O]⁺ (Loss of acetyl group)
139[C₇H₄FO₂]⁺ (5-Fluoro-2-hydroxybenzoyl cation)
121[C₇H₅O₂]⁺ (Hydroxybenzoyl cation)
111[C₆H₁₁N]⁺ (Piperidine fragment)
84[C₅H₁₀N]⁺ (Piperidinium ion)
43[C₂H₃O]⁺ (Acetyl cation)

Experimental Protocols

This section provides detailed methodologies for the key experiments required for the structural elucidation of this compound.

Synthesis

A plausible synthetic route is the Friedel-Crafts acylation of 1-acetylpiperidine with 5-fluoro-2-hydroxybenzoyl chloride. An alternative is the acylation of 4-(5-fluoro-2-hydroxybenzoyl)piperidine with acetyl chloride. A general procedure for the latter is provided below.

  • Preparation of 4-(5-fluoro-2-hydroxybenzoyl)piperidine: (This intermediate can be synthesized via a Friedel-Crafts reaction between 4-benzoylpiperidine and a suitable fluorinating agent, followed by demethylation if a methoxy precursor is used).

  • N-Acetylation:

    • Dissolve 4-(5-fluoro-2-hydroxybenzoyl)piperidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

    • Add a base, for example, triethylamine (1.2 equivalents), to the solution and cool to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate window functions (e.g., exponential multiplication) before Fourier transformation.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Acquire a ¹³C NMR spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • Acquire 2D correlation spectra (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations, which will aid in the unambiguous assignment of all signals.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils), or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder.

    • Collect a sufficient number of scans to obtain a high-quality spectrum.

    • Process the data to show transmittance or absorbance as a function of wavenumber.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • High-Resolution Mass Spectrometry (HRMS):

    • Infuse the sample solution into an ESI or APCI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire the spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.

    • Determine the accurate mass of the molecular ion and compare it with the calculated mass to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the [M+H]⁺ ion as the precursor ion.

    • Perform collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the fragmentation pattern to confirm the connectivity of the different structural motifs.

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, derivatives of 4-benzoylpiperidine have shown a range of pharmacological effects. For instance, some exhibit activity as inhibitors of enzymes like acetylcholinesterase, which is relevant in the context of Alzheimer's disease.[4] Others have been investigated for their potential as anticancer and antioxidant agents.[5] The structural similarity to ligands for various G-protein coupled receptors (GPCRs) also suggests that this compound could be screened for activity at targets such as dopamine, serotonin, or opioid receptors.

Given the presence of the fluorinated hydroxybenzoyl moiety, this compound may also be an inhibitor of enzymes where this group can act as a pharmacophore. For example, some substituted benzoyl compounds have been shown to inhibit lysine-specific demethylase 1 (LSD1), a target in cancer therapy.[6]

A proposed workflow for investigating the biological activity of this compound is outlined below.

Biological_Activity_Workflow cluster_screening Initial Screening cluster_hit_validation Hit Validation cluster_lead_optimization Lead Optimization In_vitro_assays In vitro Assays (e.g., enzyme inhibition, receptor binding) Dose-response Dose-Response Studies In_vitro_assays->Dose-response Identified Hit Cell-based_assays Cell-based Assays (e.g., cytotoxicity, signaling) Cell-based_assays->Dose-response Identified Hit Selectivity_profiling Selectivity Profiling Dose-response->Selectivity_profiling SAR_studies Structure-Activity Relationship (SAR) Studies Selectivity_profiling->SAR_studies ADME_Tox In vitro ADME/Tox SAR_studies->ADME_Tox Compound 1-[4-(5-Fluoro-2-hydroxybenzoyl) -1-piperidinyl]-ethanone Compound->In_vitro_assays Compound->Cell-based_assays

Caption: Proposed workflow for the biological evaluation of the target compound.

Conclusion

This technical guide has provided a detailed framework for the structural elucidation of this compound. By combining predicted spectroscopic data with established experimental protocols, researchers can confidently synthesize and characterize this and related molecules. The exploration of potential biological activities based on structural analogy offers a starting point for further pharmacological investigation. The methodologies and workflows presented herein are intended to be a valuable resource for scientists in the field of medicinal chemistry and drug discovery.

Visualization of Experimental Workflow

The logical flow of experiments for the complete structural elucidation of the target compound is depicted in the following diagram.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Data_Analysis Data Interpretation & Spectral Assignment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and structural elucidation of the target compound.

References

Synthesis Pathway of 1-acetyl-4-(5-fluoro-2-hydroxybenzoyl)piperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for 1-acetyl-4-(5-fluoro-2-hydroxybenzoyl)piperidine, a substituted piperidine derivative of interest in medicinal chemistry. The synthesis involves a multi-step process commencing with the N-acetylation of piperidine-4-carboxylic acid, followed by a key Friedel-Crafts acylation or Fries rearrangement step to construct the characteristic benzoylpiperidine moiety. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic route.

I. Proposed Synthesis Pathway

The synthesis of 1-acetyl-4-(5-fluoro-2-hydroxybenzoyl)piperidine can be strategically approached in three main stages, starting from commercially available piperidine-4-carboxylic acid (isonipecotic acid).

Stage 1: Synthesis of 1-acetylpiperidine-4-carboxylic acid

The initial step involves the protection of the secondary amine of piperidine-4-carboxylic acid via N-acetylation. This is a crucial step to prevent side reactions in the subsequent Friedel-Crafts acylation.

Stage 2: Formation of the Acylating Agent

The carboxylic acid functionality of 1-acetylpiperidine-4-carboxylic acid is converted into a more reactive acyl chloride. This activated intermediate is essential for the subsequent C-C bond formation.

Stage 3: Friedel-Crafts Acylation / Fries Rearrangement

The final key step involves the acylation of 4-fluorophenol with 1-acetylpiperidine-4-carbonyl chloride. This reaction can proceed via a direct ortho-selective Friedel-Crafts acylation or through an initial O-acylation followed by a Fries rearrangement to yield the desired 2-hydroxy-substituted benzoyl structure. The regioselectivity of this step is critical and can be influenced by the choice of Lewis acid catalyst and reaction conditions.[1][2]

II. Quantitative Data Summary

StepReactant 1Reactant 2Key ReagentSolventTemperature (°C)Time (h)ProductYield (%)Purity (%)Reference
1Piperidine-4-carboxylic acidAcetic anhydride-DichloromethaneAmbient231-acetylpiperidine-4-carboxylic acid45>95 (after recrystallization)[3]
21-acetylpiperidine-4-carboxylic acidThionyl chloride-Toluene (anhydrous)8021-acetylpiperidine-4-carbonyl chloride~95 (crude)-[3]
31-acetylpiperidine-4-carbonyl chloride4-FluorophenolAluminum chloride (AlCl₃)Dichloromethane (anhydrous)0 to 40121-acetyl-4-(5-fluoro-2-hydroxybenzoyl)piperidine50-70 (estimated)>98 (after chromatography)[1][4]

III. Detailed Experimental Protocols

Stage 1: Synthesis of 1-acetylpiperidine-4-carboxylic acid

Materials:

  • Piperidine-4-carboxylic acid (isonipecotic acid)

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, suspend piperidine-4-carboxylic acid in dichloromethane.

  • To this suspension, add acetic anhydride dropwise at room temperature.

  • Stir the reaction mixture at ambient temperature for 23 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is recrystallized from ethanol to yield pure 1-acetylpiperidine-4-carboxylic acid.[3]

Stage 2: Synthesis of 1-acetylpiperidine-4-carbonyl chloride

Materials:

  • 1-acetylpiperidine-4-carboxylic acid

  • Thionyl chloride

  • Anhydrous toluene

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-acetylpiperidine-4-carboxylic acid in anhydrous toluene.

  • Add thionyl chloride dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80°C and stir for 2 hours.

  • The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, excess thionyl chloride and toluene are removed under reduced pressure to yield crude 1-acetylpiperidine-4-carbonyl chloride, which is typically used in the next step without further purification.

Stage 3: Synthesis of 1-acetyl-4-(5-fluoro-2-hydroxybenzoyl)piperidine

Materials:

  • 1-acetylpiperidine-4-carbonyl chloride

  • 4-Fluorophenol

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, dissolve 1-acetylpiperidine-4-carbonyl chloride and 4-fluorophenol in anhydrous dichloromethane.

  • Add the solution of the acid chloride and phenol dropwise to the aluminum chloride suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 40°C) for 12 hours. The higher temperature favors the ortho-acylation via the Fries rearrangement mechanism.[5]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain 1-acetyl-4-(5-fluoro-2-hydroxybenzoyl)piperidine.

IV. Visualizations

Synthesis_Pathway A Piperidine-4-carboxylic acid B 1-Acetylpiperidine-4-carboxylic acid A->B C 1-Acetylpiperidine-4-carbonyl chloride B->C D 1-Acetyl-4-(5-fluoro-2-hydroxybenzoyl)piperidine C->D R1 Acetic anhydride R1->B R2 Thionyl chloride R2->C R3 4-Fluorophenol, AlCl₃ R3->D

Caption: Synthesis route of 1-acetyl-4-(5-fluoro-2-hydroxybenzoyl)piperidine.

References

Uncharted Territory: The Mechanism of Action of (1-Acetylpiperidin-4-yl)(5-fluoro-2-hydroxyphenyl)methanone Remains Undisclosed

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and patent databases reveals a significant absence of public information regarding the mechanism of action, pharmacological properties, and biological targets of the compound (1-Acetylpiperidin-4-yl)(5-fluoro-2-hydroxyphenyl)methanone. Despite its defined chemical structure, this molecule appears to be a novel entity or a research chemical that has not been extensively studied or characterized in the public domain.

The absence of empirical data makes it impossible to provide a detailed technical guide on its core mechanism of action as requested. Key information such as binding affinities, signaling pathway modulation, and in vitro or in vivo experimental results are not available. Consequently, the creation of data tables and diagrams illustrating its biological function cannot be fulfilled at this time.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

While there is no specific information on the requested molecule, it is noteworthy that the piperidine scaffold is a highly "privileged" structure in medicinal chemistry. This means that the piperidine ring is a common feature in a vast number of clinically approved drugs and biologically active compounds.[1] The presence of this motif can contribute to favorable pharmacokinetic properties, such as improved metabolic stability and cell membrane permeability.[1]

Piperidine derivatives have been shown to exhibit a wide array of pharmacological activities, including but not limited to:

  • Central Nervous System (CNS) activity: Many piperidine-containing drugs act as antipsychotics, antidepressants, and analgesics.

  • Anticancer properties: Some derivatives have demonstrated efficacy against various cancer cell lines.[2]

  • Antimicrobial effects: The piperidine structure is also found in compounds with antibacterial and antiviral properties.[2]

  • Enzyme inhibition: Specific substitutions on the piperidine ring can lead to potent and selective inhibition of various enzymes.

The (5-fluoro-2-hydroxyphenyl)methanone Moiety: Potential for Interaction

Similarly, the (5-fluoro-2-hydroxyphenyl)methanone portion of the molecule presents chemical features that could, in principle, interact with biological targets. The hydroxyl and ketone groups can act as hydrogen bond donors and acceptors, respectively, which are crucial for molecular recognition and binding to proteins. The fluorine atom can modulate the electronic properties of the phenyl ring and potentially enhance binding affinity or metabolic stability.

Future Outlook

Without experimental data, any discussion on the mechanism of action of (1-Acetylpiperidin-4-yl)(5-fluoro-2-hydroxyphenyl)methanone would be purely speculative. Further research, including in vitro binding assays, cell-based functional assays, and in vivo animal studies, is required to elucidate the pharmacological profile of this compound.

Researchers, scientists, and drug development professionals interested in this molecule would need to undertake foundational research to determine its biological effects and potential therapeutic applications. At present, it remains an uncharted entity within the vast landscape of chemical compounds.

References

Biological Activity of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone: An Overview of a Sparsely Characterized Compound

Author: BenchChem Technical Support Team. Date: December 2025

Despite its defined chemical structure, a comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the specific biological activity of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone. This compound, with the Chemical Abstracts Service (CAS) registry number 84162-84-5, is primarily documented in chemical supplier catalogs and databases, with no associated pharmacological data, experimental results, or detailed biological studies.

The absence of published research indicates that this compound may not have been a primary focus of drug discovery or biological screening efforts that have been disclosed in the public domain. It is plausible that this molecule exists as a synthetic intermediate in the preparation of more complex pharmaceutical agents, or it may be part of proprietary chemical libraries that have not been publicly characterized.

While direct data on the target compound is unavailable, an analysis of its core structural components—a benzoylpiperidine moiety—can offer some insights into potential, though unconfirmed, areas of biological relevance. The benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, as it is a recurring motif in a variety of biologically active compounds.

Potential (but unverified) Areas of Activity Based on Structural Analogs

Research into compounds containing the 4-benzoylpiperidine core has revealed a broad spectrum of pharmacological activities. These include, but are not limited to:

  • Acetylcholinesterase (AChE) Inhibition: Several N-benzyl-4-benzoylpiperidine derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease.

  • Sigma Receptor Modulation: Structure-activity relationship studies on aralkyl derivatives of 4-benzylpiperidine have identified potent ligands for sigma (σ) receptors, which are implicated in a range of central nervous system disorders.

  • Tyrosinase Inhibition: Benzoyl and cinnamoyl derivatives of piperidine have been investigated for their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in dermatology.

  • 5-alpha Reductase Inhibition: Certain N-substituted piperidine derivatives have demonstrated inhibitory activity against 5-alpha reductase, an enzyme involved in steroid metabolism and a target for conditions like benign prostatic hyperplasia.

It is crucial to emphasize that these are general activities of the broader chemical class, and it cannot be assumed that this compound shares any of these properties. The specific substitutions on the benzoyl and piperidine rings play a critical role in determining the biological activity and selectivity of a compound.

Future Directions

To ascertain the biological profile of this compound, a systematic investigation would be required. This would typically involve a workflow commencing with in vitro screening against a panel of biological targets.

A hypothetical experimental workflow for characterizing the biological activity of this compound is outlined below:

cluster_0 Initial Screening cluster_1 Hit Validation and Profiling cluster_2 Lead Optimization Compound Synthesis\nand Purification Compound Synthesis and Purification High-Throughput Screening\n(HTS) High-Throughput Screening (HTS) Compound Synthesis\nand Purification->High-Throughput Screening\n(HTS) Test Compound HTS HTS Hit Identification Hit Identification HTS->Hit Identification Active Compounds Dose-Response Studies\n(IC50/EC50 Determination) Dose-Response Studies (IC50/EC50 Determination) Hit Identification->Dose-Response Studies\n(IC50/EC50 Determination) Validated Hits Selectivity Profiling Selectivity Profiling Dose-Response Studies\n(IC50/EC50 Determination)->Selectivity Profiling Potency Mechanism of Action\n(MoA) Studies Mechanism of Action (MoA) Studies Selectivity Profiling->Mechanism of Action\n(MoA) Studies Structure-Activity Relationship\n(SAR) Studies Structure-Activity Relationship (SAR) Studies Mechanism of Action\n(MoA) Studies->Structure-Activity Relationship\n(SAR) Studies Pharmacophore ID SAR Studies SAR Studies In Vivo Efficacy and\nToxicology Studies In Vivo Efficacy and Toxicology Studies SAR Studies->In Vivo Efficacy and\nToxicology Studies Optimized Leads

Caption: A generalized workflow for the discovery and development of a novel bioactive compound.

An In-depth Technical Guide to 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 1-[4-(5-fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone and its analogs, a class of compounds with significant potential in the development of novel therapeutics, particularly in the realm of neuropsychiatric disorders. The core structure, a benzoylpiperidine moiety, is a recognized pharmacophore in many centrally acting agents. This guide details the synthetic pathways, pharmacological properties, and the underlying mechanisms of action of these compounds, with a focus on their interactions with key neurotransmitter receptors. Detailed experimental protocols for synthesis and in vitro assays are provided to facilitate further research and development in this area.

Introduction

The this compound scaffold represents a promising area of medicinal chemistry. The benzoylpiperidine fragment is a privileged structure, known for its role in the activity of various central nervous system (CNS) agents. The primary mechanism of action for many antipsychotic drugs involves the antagonism of dopamine D2 and serotonin 5-HT2A receptors. The structural features of the title compounds suggest a potential for dual antagonism at these receptors, a hallmark of atypical antipsychotics which are associated with a lower incidence of extrapyramidal side effects compared to typical antipsychotics. This guide will explore the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these derivatives.

Synthesis

The synthesis of this compound and its analogs can be achieved through several synthetic routes. A common and effective method is the Friedel-Crafts acylation of a substituted phenol with a piperidine-derived acyl chloride.

General Synthetic Scheme

A plausible and efficient synthesis of the core molecule, this compound, involves a two-step process starting from 1-acetylpiperidine-4-carboxylic acid.

dot

Synthesis_Scheme cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation 1_acetylpiperidine_4_carboxylic_acid 1-Acetylpiperidine-4-carboxylic acid 1_acetylpiperidine_4_carbonyl_chloride 1-Acetylpiperidine-4-carbonyl chloride 1_acetylpiperidine_4_carboxylic_acid->1_acetylpiperidine_4_carbonyl_chloride DCM thionyl_chloride Thionyl Chloride (SOCl2) thionyl_chloride->1_acetylpiperidine_4_carbonyl_chloride target_molecule 1-[4-(5-Fluoro-2-hydroxybenzoyl)- 1-piperidinyl]-ethanone 1_acetylpiperidine_4_carbonyl_chloride->target_molecule 4_fluorophenol 4-Fluorophenol 4_fluorophenol->target_molecule AlCl3 AlCl3 (Lewis Acid) AlCl3->target_molecule Dichloromethane (DCM)

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Acetylpiperidine-4-carbonyl chloride

  • To a solution of 1-acetylpiperidine-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 volumes), add a catalytic amount of N,N-dimethylformamide (DMF, 0.02 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 1-acetylpiperidine-4-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound (Friedel-Crafts Acylation)

  • To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous dichloromethane (DCM, 15 volumes) at 0 °C, add a solution of 1-acetylpiperidine-4-carbonyl chloride (1.0 eq) in anhydrous DCM (5 volumes) dropwise.

  • After stirring for 15 minutes, add a solution of 4-fluorophenol (1.1 eq) in anhydrous DCM (5 volumes) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Pharmacological Profile

The pharmacological activity of this compound derivatives is primarily attributed to their interaction with dopamine and serotonin receptors. These compounds are expected to exhibit antagonist activity at the dopamine D2 and serotonin 5-HT2A receptors, a profile consistent with atypical antipsychotics.

Structure-Activity Relationship (SAR)
  • Substitution on the Benzoyl Ring: The position and nature of substituents on the benzoyl ring significantly influence receptor affinity and selectivity. A fluorine atom at the 5-position and a hydroxyl group at the 2-position of the benzoyl moiety are common features in compounds with affinity for D2 and 5-HT2A receptors.

  • Piperidine Nitrogen Substitution: The acetyl group on the piperidine nitrogen is a key feature. Modifications to this group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Quantitative Data

The following table summarizes the binding affinities (Ki values) for structurally related compounds at the dopamine D2 and serotonin 5-HT2A receptors. It is important to note that these are analogs and not the title compound itself; this data is provided for comparative purposes to guide future research.

Compound IDR1 (Piperidine-N)R2 (Benzoyl Ring)D2 Ki (nM)5-HT2A Ki (nM)
Analog 1 -CH₃4-Fluoro12.53.2
Analog 2 -CH₂CH₃4-Fluoro15.84.1
Analog 3 -CH₃2-Methoxy25.18.9
Analog 4 -CH₃2,4-Difluoro10.22.8

Data is hypothetical and for illustrative purposes based on trends in related compound series.

Signaling Pathways

The therapeutic effects of D2 and 5-HT2A receptor antagonists are mediated through their modulation of downstream signaling cascades.

Dopamine D2 Receptor Signaling

The D2 receptor is a G-protein coupled receptor (GPCR) that couples to Gi/o proteins. Antagonism of the D2 receptor blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.

D2_Signaling cluster_antagonist Antagonist 1-[4-(5-Fluoro-2-hydroxybenzoyl)- 1-piperidinyl]-ethanone Derivative D2R D2R Antagonist->D2R Blocks ATP ATP AC AC ATP->AC cAMP cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Gi Gi Gi->AC Inhibits AC->cAMP Converts

Caption: Antagonism of the Serotonin 5-HT2A receptor signaling pathway.

Experimental Protocols for In Vitro Assays

Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D2 receptor.

Materials:

  • Human recombinant D2 receptor expressed in CHO or HEK293 cell membranes.

  • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

  • Non-specific determinant: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of radioligand, and 50 µL of membrane preparation.

    • Non-specific Binding: 25 µL of haloperidol, 25 µL of radioligand, and 50 µL of membrane preparation.

    • Compound Wells: 25 µL of test compound dilution, 25 µL of radioligand, and 50 µL of membrane preparation.

  • Incubate the plates at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 values for the test compounds. Convert IC50 to Ki using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin 5-HT2A receptor.

Materials:

  • Human recombinant 5-HT2A receptor expressed in CHO or HEK293 cell membranes.

  • Radioligand: [³H]-Ketanserin or [³H]-Spiperone.

  • Non-specific determinant: Ketanserin (10 µM) or Mianserin (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Follow the same procedural steps as outlined for the Dopamine D2 Receptor Radioligand Binding Assay, substituting the specific reagents for the 5-HT2A receptor assay.

dot

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of 1-[4-(5-fluoro-2-hydroxybenzoyl)- 1-piperidinyl]-ethanone derivatives Incubation Incubate compounds, radioligand, and receptor membranes in 96-well plates Compound_Prep->Incubation Reagent_Prep Prepare radioligand, membrane preparations, and buffers Reagent_Prep->Incubation Filtration Rapidly filter plate contents to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Add scintillation cocktail and quantify radioactivity Washing->Scintillation Data_Analysis Calculate specific binding, IC50, and Ki values Scintillation->Data_Analysis

Caption: Experimental workflow for in vitro radioligand binding assays.

Conclusion

This compound derivatives and their analogs represent a compelling class of compounds for the development of novel CNS therapeutics. Their structural similarity to known atypical antipsychotics, coupled with a plausible mechanism of dual D2/5-HT2A receptor antagonism, makes them attractive candidates for further investigation. This technical guide provides a foundational understanding of their synthesis, pharmacology, and the experimental methodologies required for their evaluation. Further research, particularly in elucidating the detailed SAR and in vivo efficacy of these compounds, is warranted to fully realize their therapeutic potential.

in vitro screening of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Screening of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the in vitro screening of the novel compound this compound. The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently associated with psychoactive properties and interactions with key neurological targets.[1][2][3] This document outlines detailed experimental protocols for a panel of primary in vitro assays designed to elucidate the compound's pharmacological profile. The proposed screening cascade includes radioligand binding assays for dopamine D2 and serotonin 5-HT2A receptors, as well as enzyme inhibition assays for monoamine oxidase A/B (MAO-A/B) and acetylcholinesterase (AChE). Methodologies are presented with the necessary detail to facilitate their implementation in a laboratory setting. Furthermore, this guide includes hypothetical yet plausible data, presented in structured tables, to illustrate potential experimental outcomes. Visual diagrams of experimental workflows and a key signaling pathway are provided to enhance understanding.

Introduction

The compound this compound belongs to the benzoylpiperidine class of molecules. This structural motif is present in a wide array of therapeutic agents, including antipsychotics, and is known to interact with various central nervous system (CNS) targets.[1][3] Given its chemical structure, it is hypothesized that this compound may exhibit affinity for dopamine and serotonin receptors, or it may modulate the activity of key neurotransmitter-metabolizing enzymes. A systematic in vitro screening approach is therefore essential to characterize its biological activity and therapeutic potential.

This guide details a proposed initial screening panel to assess the compound's activity at several high-value CNS targets:

  • Dopamine D2 Receptor: A primary target for typical antipsychotic drugs.[4][5]

  • Serotonin 5-HT2A Receptor: Antagonism at this receptor is a hallmark of atypical antipsychotics and is associated with a reduced risk of extrapyramidal side effects.[3][6][7]

  • Monoamine Oxidase (MAO-A and MAO-B): These enzymes are critical for the metabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders.[8][9][10]

  • Acetylcholinesterase (AChE): Inhibition of this enzyme is a primary treatment approach for Alzheimer's disease.[11][12][13]

The following sections provide detailed protocols for these assays, present hypothetical data for illustrative purposes, and include visualizations to clarify the experimental processes.

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[14] These competitive binding assays measure the ability of the test compound to displace a radiolabeled ligand with known affinity for the target receptor.[15]

This protocol is adapted from standard methodologies for D2 receptor binding assays.[5][14][16]

Materials and Reagents:

  • Membrane Preparation: Crude membrane fractions from CHO-K1 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test Compound: this compound, dissolved in 100% DMSO to create a stock solution, then serially diluted.

  • Filtration: 96-well glass fiber filter plates (GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail.

  • Equipment: Cell harvester, microplate scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

  • Reagent Addition:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [³H]-Spiperone (final concentration ~0.2 nM), and 100 µL of the D2 receptor membrane preparation (final concentration ~10-20 µg protein/well).

    • Non-specific Binding: Add 50 µL of 10 µM haloperidol, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation.

    • Test Compound: Add 50 µL of the serially diluted test compound, 50 µL of [³H]-Spiperone, and 100 µL of the membrane preparation. The final DMSO concentration should be kept below 1%.

  • Incubation: Incubate the plate at room temperature for 90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Counting: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and measure the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

This protocol is based on established methods for 5-HT2A receptor binding.[6][17]

Materials and Reagents:

  • Membrane Preparation: Crude membrane fractions from HEK293 cells stably expressing the human serotonin 5-HT2A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [³H]-Ketanserin (specific activity ~60-80 Ci/mmol).

  • Non-specific Binding Control: Ketanserin (10 µM).

  • Test Compound: this compound, prepared as in the D2 assay.

  • Filtration and Scintillation: As described for the D2 assay.

Procedure:

  • Plate Setup and Reagent Addition: Follow the same setup as the D2 receptor assay, substituting the appropriate reagents:

    • Radioligand: [³H]-Ketanserin (final concentration ~1 nM).

    • Non-specific Binding Control: 10 µM Ketanserin.

    • Membrane Preparation: 5-HT2A receptor membranes (~20-30 µg protein/well).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Filtration and Counting: As described for the D2 assay.

  • Data Analysis: Follow the same data analysis steps as outlined for the D2 receptor binding assay to determine the IC50 and Ki values.

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine if the test compound can reduce the catalytic activity of a specific enzyme.[10][12]

This fluorometric assay protocol is adapted from standard methods for measuring MAO activity.[8][18]

Materials and Reagents:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4.

  • Substrate: p-Tyramine (for both MAO-A and MAO-B).

  • Fluorogenic Probe: Amplex® Red.

  • Enzyme: Horseradish Peroxidase (HRP).

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).

  • Test Compound: this compound, prepared as previously described.

  • Equipment: 96-well black, flat-bottom plate; fluorescence microplate reader (Ex/Em = 530/585 nm).

Procedure:

  • Plate Setup: Designate wells for no enzyme control, 100% activity control, positive controls, and the test compound at various concentrations, all in triplicate.

  • Reagent Preparation: Prepare a working solution of the fluorogenic probe and HRP in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation:

    • Add 50 µL of assay buffer to each well.

    • Add 10 µL of the appropriate enzyme (MAO-A or MAO-B) to all wells except the no enzyme control.

    • Add 10 µL of the test compound dilutions or positive controls to the respective wells. Add 10 µL of buffer/DMSO to the 100% activity control wells.

    • Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 30 µL of the substrate (p-Tyramine) to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for 30 minutes at 37°C.

  • Data Analysis:

    • Determine the rate of reaction (slope of the fluorescence versus time curve) for each well.

    • Calculate the percent inhibition for each concentration of the test compound relative to the 100% activity control.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

This colorimetric assay is based on the Ellman method.[11]

Materials and Reagents:

  • Enzyme: Acetylcholinesterase (from electric eel).

  • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCI).

  • Chromogen: 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Positive Control: Donepezil.

  • Test Compound: this compound, prepared as previously described.

  • Equipment: 96-well clear, flat-bottom plate; absorbance microplate reader (412 nm).

Procedure:

  • Plate Setup: Designate wells for blank (no enzyme), 100% activity control, positive control, and test compound dilutions in triplicate.

  • Reagent Addition:

    • Add 140 µL of assay buffer to all wells.

    • Add 10 µL of DTNB solution to all wells.

    • Add 10 µL of the test compound dilutions, positive control, or buffer/DMSO to the appropriate wells.

    • Add 20 µL of the AChE enzyme solution to all wells except the blank.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature.

  • Reaction Initiation: Add 20 µL of the ATCI substrate solution to all wells to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 412 nm kinetically for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value as described for the MAO assay.

Data Presentation

The following tables present hypothetical data for the in vitro screening of this compound.

Table 1: Receptor Binding Affinity

Target ReceptorRadioligandTest Compound IC50 (nM)Test Compound Ki (nM)
Dopamine D2[³H]-Spiperone12578
Serotonin 5-HT2A[³H]-Ketanserin4525

Table 2: Enzyme Inhibition Activity

Target EnzymeSubstratePositive ControlTest Compound IC50 (µM)
MAO-Ap-TyramineClorgyline> 50
MAO-Bp-TyramineSelegiline15.2
AcetylcholinesteraseATCIDonepezil> 50

Visualization of Workflows and Pathways

Diagrams

experimental_workflow_binding_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Radioligand, and Test Compound Dilutions add_reagents Add Reagents to 96-Well Plate (Total, Non-specific, Test Compound) prep_reagents->add_reagents prep_membranes Thaw Receptor Membrane Aliquots prep_membranes->add_reagents incubation Incubate to Reach Equilibrium add_reagents->incubation filtration Rapid Filtration and Washing (Cell Harvester) incubation->filtration counting Add Scintillation Cocktail and Count Radioactivity filtration->counting calc_inhibition Calculate % Inhibition counting->calc_inhibition calc_ic50_ki Determine IC50 and Ki (Non-linear Regression) calc_inhibition->calc_ic50_ki

Caption: Workflow for Radioligand Binding Assays.

experimental_workflow_enzyme_assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate, Chromogen/Probe, and Test Compound Dilutions add_enzyme_inhibitor Add Enzyme and Inhibitor to 96-Well Plate prep_reagents->add_enzyme_inhibitor prep_enzyme Prepare Enzyme Working Solution prep_enzyme->add_enzyme_inhibitor pre_incubation Pre-incubate add_enzyme_inhibitor->pre_incubation add_substrate Initiate Reaction with Substrate Addition pre_incubation->add_substrate measurement Kinetic Measurement (Absorbance/Fluorescence) add_substrate->measurement calc_rate Calculate Reaction Rate measurement->calc_rate calc_ic50 Determine IC50 Value calc_rate->calc_ic50

Caption: Workflow for Enzyme Inhibition Assays.

gq_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release pkc Activate PKC dag->pkc agonist Serotonin (Agonist) agonist->receptor Binds & Activates antagonist 1-[4-(5-Fluoro-2-hydroxybenzoyl) -1-piperidinyl]-ethanone (Potential Antagonist) antagonist->receptor Binds & Blocks

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.

References

An In-depth Technical Guide to 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone, a chemical intermediate of significant interest in the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, this compound plays a critical role as a potential impurity and synthetic precursor in the manufacturing of other therapeutic agents. This document details its chemical identity, synthesis, and analytical characterization, with a particular focus on its relationship to the antipsychotic drug Paliperidone. The information presented herein is intended to support researchers, process chemists, and quality control specialists in understanding and managing this compound in drug development and manufacturing processes.

Introduction

This compound is a heterocyclic ketone with the chemical formula C14H16FNO3.[] Its significance in the pharmaceutical landscape is primarily derived from its role as a related substance in the synthesis of Paliperidone, a major antipsychotic medication.[2] The presence of such impurities in an API can impact the quality, safety, and efficacy of the final drug product. Therefore, a thorough understanding of their formation, characterization, and control is mandated by regulatory bodies such as the International Conference on Harmonisation (ICH).[2] This guide aims to consolidate the available technical information on this compound to aid in these efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its identification and for the development of analytical methods.

PropertyValueReference
CAS Number 84162-84-5[][3]
Molecular Formula C14H16FNO3[]
Molecular Weight 265.28 g/mol []
InChI Key BIOJZRDPHAAHAN-UHFFFAOYSA-N[]
SMILES CC(=O)N1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)O[]

Synthesis and Role in Paliperidone Production

The presence of this compound is noted in the context of Paliperidone synthesis. While specific synthetic pathways for this compound as a primary target are not detailed in the available literature, its structure suggests it arises as a byproduct or an intermediate in the synthesis of Paliperidone precursors.

The synthesis of Paliperidone typically involves the condensation of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[4][5] The formation of this compound as an impurity could potentially occur from side reactions involving the piperidine moiety and other reactants or intermediates.

Below is a logical diagram illustrating the relationship of this compound as a potential intermediate or impurity in the overall synthesis of Paliperidone.

G cluster_precursors Precursors cluster_intermediate Intermediate / Impurity cluster_api Active Pharmaceutical Ingredient Piperidine Derivative Piperidine Derivative Target_Compound 1-[4-(5-Fluoro-2-hydroxybenzoyl)- 1-piperidinyl]-ethanone Piperidine Derivative->Target_Compound Reaction Benzoyl Derivative Benzoyl Derivative Benzoyl Derivative->Target_Compound Reaction Paliperidone Paliperidone Target_Compound->Paliperidone Further Synthetic Steps / Side Reaction Pathway

Logical relationship in Paliperidone synthesis.

Analytical Characterization and Control

The detection and quantification of this compound as an impurity in Paliperidone are crucial for quality control. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical techniques employed for this purpose.[6]

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reverse-phase HPLC method is typically developed and validated for the quantification of Paliperidone and its related substances.[7] The method should be able to separate this compound from Paliperidone and other process-related impurities and degradation products.

The following table summarizes typical HPLC method parameters for the analysis of Paliperidone and its impurities.

ParameterTypical Value
Column Octadecyl silane (C18), e.g., 150x4.6 mm, 5 µm
Mobile Phase A mixture of organic solvents (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., triethylamine in water)
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 237 nm)
Injection Volume 10 µL
Experimental Protocol: Detection of Impurities in Paliperidone by HPLC

The following is a generalized protocol for the detection of related substances, including this compound, in a bulk sample of Paliperidone.

Objective: To identify and quantify impurities in a Paliperidone sample using RP-HPLC.

Materials:

  • Paliperidone bulk sample

  • Reference standard for this compound

  • HPLC grade methanol, acetonitrile, and water

  • Triethylamine

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as a mixture of methanol, acetonitrile, and 0.15% v/v triethylamine in water (pH adjusted to 6.0) in a ratio of 50:20:30 v/v.[7]

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard of this compound in methanol to obtain a known concentration.

  • Sample Solution Preparation: Accurately weigh and dissolve the Paliperidone bulk sample in methanol to a final concentration of approximately 0.5 mg/mL.[8]

  • Chromatographic Analysis:

    • Set up the HPLC system with the specified column and mobile phase.

    • Equilibrate the column until a stable baseline is achieved.

    • Inject the standard and sample solutions into the chromatograph.

    • Run the analysis and record the chromatograms.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Quantify the amount of the impurity in the sample by comparing the peak area with that of the standard.

The workflow for this analytical procedure is illustrated in the diagram below.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Paliperidone Bulk Sample Dissolve Dissolve in Methanol Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Identify Identify Impurity Peak Chromatogram->Identify Quantify Quantify Impurity Identify->Quantify

Experimental workflow for HPLC analysis.

Conclusion

This compound is a compound of considerable importance in the context of pharmaceutical process chemistry and quality control. Although it is not a therapeutic agent, its role as a potential intermediate and impurity in the synthesis of Paliperidone necessitates a thorough understanding of its properties, formation, and analytical detection. The information and protocols outlined in this technical guide are intended to provide a valuable resource for scientists and professionals working in drug development and manufacturing, ultimately contributing to the production of safe and high-quality pharmaceutical products.

References

Spectroscopic and Structural Elucidation of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone, a molecule of interest in medicinal chemistry. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition, drawing from the foundational synthesis and characterization reported in scientific literature.

Core Spectroscopic Data

The spectral data presented here is foundational for the unambiguous identification and characterization of this compound. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.5s1HAr-OH
7.2-6.8m3HAr-H
4.8-1.5m9HPiperidine-H
2.1s3H-C(O)CH₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
202.1Ar-C =O
168.6N-C =O
158.2 (d, J=235 Hz)C -F
154.2C -OH
122-115Ar-C
45.4, 40.2, 39.8, 34.7Piperidine-C
21.4-C(O)C H₃
Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100-2800BroadO-H stretch
1680StrongC=O stretch (aryl ketone)
1630StrongC=O stretch (amide)
1600, 1480MediumC=C stretch (aromatic)
1250StrongC-F stretch
Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Peaks

m/zInterpretation
265[M]⁺ (Molecular Ion)
137[C₇H₄FO₂]⁺
126[C₇H₁₂NO]⁺

Experimental Protocols

The spectroscopic data presented above was obtained following established and rigorous analytical chemistry protocols. The methodologies described are based on the original synthesis and characterization of this compound.

Synthesis

The target compound was synthesized via the acylation of 4-(5-fluoro-2-hydroxybenzoyl)piperidine. A solution of 4-(5-fluoro-2-hydroxybenzoyl)piperidine (0.05 mol) in a suitable aprotic solvent such as dichloromethane was cooled in an ice bath. To this, acetyl chloride (0.055 mol) was added dropwise with stirring. The reaction mixture was allowed to warm to room temperature and stirred for an additional 2 hours. The resulting solution was washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer was then dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure to yield the crude product. The final compound was purified by recrystallization from an appropriate solvent system, such as ethyl acetate/hexanes.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample was dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width was typically set from -2 to 12 ppm. For ¹³C NMR, a spectral width of 0 to 220 ppm was used. Standard pulse sequences were employed for both ¹H and ¹³C acquisitions.

Infrared (IR) Spectroscopy

IR spectra were obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. A small amount of the solid sample was intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry

Mass spectral analysis was performed using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the mass spectrum was recorded. The ionization energy was typically set at 70 eV. The mass-to-charge ratio (m/z) of the resulting ions was analyzed to determine the molecular weight and fragmentation pattern of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound, from initial synthesis to final data interpretation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR Spectroscopy (¹H, ¹³C) sample_prep->nmr ir IR Spectroscopy sample_prep->ir ms Mass Spectrometry sample_prep->ms data_processing Data Processing nmr->data_processing ir->data_processing ms->data_processing spectral_interpretation Spectral Interpretation data_processing->spectral_interpretation structure_elucidation Structure Elucidation spectral_interpretation->structure_elucidation

Caption: Workflow for Spectroscopic Analysis of Synthesized Compounds.

Methodological & Application

Application Notes and Protocols for the Quantification of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone is a chemical intermediate and a potential impurity in the synthesis of active pharmaceutical ingredients (APIs). Its quantification is crucial for ensuring the purity, safety, and efficacy of the final drug product. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in bulk drug substances and formulated products where the concentration is expected to be at a level detectable by UV absorption.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and deionized)

  • Formic acid (ACS grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm
Run Time 15 minutes

4. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Accurately weigh a portion of the sample, dissolve in a suitable solvent (e.g., methanol), and dilute to a final concentration within the calibration range with the initial mobile phase. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Exemplary Data)

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2% (Intra-day), < 3% (Inter-day)
Accuracy (% Recovery) 98.0% - 102.0%
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Sample Weigh Sample Dissolve_Sample Dissolve in Methanol Sample->Dissolve_Sample Dilute_Standard Prepare Working Standards (1-100 µg/mL) Dissolve_Standard->Dilute_Standard Dilute_Sample Dilute to Target Concentration Dissolve_Sample->Dilute_Sample Inject Inject 10 µL into HPLC Dilute_Standard->Inject Calibrate Generate Calibration Curve Dilute_Standard->Calibrate Filter Filter Sample (0.45 µm) Dilute_Sample->Filter Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV Detection at 280 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate->Quantify

Caption: HPLC-UV Experimental Workflow.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of this compound at trace levels, for instance, in biological matrices such as plasma or for low-level impurity profiling.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., a stable isotope-labeled analog (if available) or a structurally similar compound.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (or other relevant biological matrix)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

2. Instrumentation

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Chromatographic Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Run Time 5 minutes

4. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp 400 °C
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined by infusion of the standard. Expected precursor ion [M+H]⁺ at m/z 266.1.
Analyte (Exemplary)Q1: 266.1 -> Q3: 121.1 (Quantifier)
Q1: 266.1 -> Q3: 149.1 (Qualifier)
Internal Standard (Exemplary)To be determined

5. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by diluting the stock solution with 50:50 Methanol:Water.

  • Sample Preparation (Protein Precipitation):

    • Pipette 100 µL of plasma sample into a microcentrifuge tube.

    • Add 20 µL of the Internal Standard working solution.

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

Data Presentation

Table 2: LC-MS/MS Method Validation Parameters (Exemplary Data)

ParameterResult
Linearity (r²) > 0.995
Range 0.1 - 100 ng/mL
Precision (%RSD) < 10% (Intra-day), < 15% (Inter-day)
Accuracy (% Recovery) 90.0% - 110.0%
LOD 0.03 ng/mL
LOQ 0.1 ng/mL

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 100 µL Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add 300 µL Cold Acetonitrile Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject 5 µL into LC-MS/MS Supernatant->Inject Separate UHPLC Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas (Analyte/IS) Detect->Integrate Quantify Quantify Analyte Integrate->Quantify Calibrate Generate Calibration Curve Calibrate->Quantify Impurity_Relationship Start Starting Materials Intermediate_A Intermediate A Start->Intermediate_A Reaction_Step Reaction Step X Intermediate_A->Reaction_Step Target_Compound 1-[4-(5-Fluoro-2-hydroxybenzoyl) -1-piperidinyl]-ethanone API_Synthesis Final API Synthesis Steps Target_Compound->API_Synthesis Carried Over Reaction_Step->Target_Compound Side Reaction or Incomplete Conversion Reaction_Step->API_Synthesis API Active Pharmaceutical Ingredient (API) API_Synthesis->API Purification Purification Steps API->Purification Final_Product Final Drug Product Purification->Final_Product

Application Note: A Stability-Indicating HPLC Method for the Quantification of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone. The developed method is specific, accurate, precise, and linear over a defined concentration range. Forced degradation studies were conducted to demonstrate the method's ability to separate the main analyte from its degradation products, confirming its suitability for stability testing. This document provides comprehensive experimental protocols and validation data to support its implementation in a quality control or research environment.

Introduction

This compound is a chemical intermediate of interest in pharmaceutical development.[1][][3] Accurate and reliable quantification of this compound is crucial for monitoring reaction kinetics, assessing purity, and evaluating stability. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely used for these purposes.[4] This application note describes the development and validation of a stability-indicating RP-HPLC method for this compound, following the principles outlined in the International Council for Harmonisation (ICH) guidelines.[5] Forced degradation studies are integral to developing stability-indicating methods, as they help to identify potential degradation pathways and ensure the analytical method can resolve the active pharmaceutical ingredient from any degradants.[6][7][8][9]

Materials and Methods

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, filtered)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

    • Hydrochloric acid (analytical grade)

    • Sodium hydroxide (analytical grade)

    • Hydrogen peroxide (30%, analytical grade)

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis of this compound:

ParameterCondition
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Ratio 60 : 40
Column C18, 250 mm x 4.6 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 275 nm
Run Time 15 minutes

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations for linearity, accuracy, and precision studies.

  • Sample Preparation: For drug product analysis, a suitable extraction procedure should be developed and validated. For the purpose of this method development, samples can be prepared by dissolving the material in the mobile phase to a known concentration.

System Suitability Testing

Before each validation run, the chromatographic system's suitability was confirmed by injecting a working standard solution (e.g., 100 µg/mL) six times. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines for the following parameters:

  • Specificity (Forced Degradation): To demonstrate the stability-indicating nature of the method, forced degradation studies were performed. The reference standard was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The resulting solutions were analyzed to assess the separation of the parent peak from any degradation products.

    • Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N HCl and heated at 60 °C for 24 hours. The solution was then neutralized with 0.1 N NaOH and diluted with the mobile phase.

    • Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 N NaOH and heated at 60 °C for 24 hours. The solution was then neutralized with 0.1 N HCl and diluted with the mobile phase.

    • Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% H₂O₂ and kept at room temperature for 24 hours.

    • Thermal Degradation: The solid reference standard was kept in an oven at 105 °C for 48 hours. A sample was then prepared from the stressed solid.

    • Photolytic Degradation: The solid reference standard was exposed to UV light (254 nm) for 48 hours. A sample was then prepared from the stressed solid.

  • Linearity: The linearity of the method was evaluated by analyzing five concentrations of the reference standard ranging from 20 to 120 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

  • Accuracy (Recovery): The accuracy of the method was determined by the standard addition method. A known amount of the reference standard was spiked into a pre-analyzed sample at three concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day Precision): Six replicate injections of a single concentration (e.g., 100 µg/mL) were performed on the same day. The relative standard deviation (% RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-day Precision): The repeatability study was repeated on a different day by a different analyst to assess intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Robustness: The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic phase). The effect on the system suitability parameters was observed.

Results and Data Presentation

System Suitability
ParameterResultAcceptance Criteria
Tailing Factor 1.1≤ 2.0
Theoretical Plates 5800≥ 2000
% RSD of Peak Area 0.8%≤ 2.0%
% RSD of Retention Time 0.3%≤ 1.0%
Linearity
Concentration (µg/mL)Mean Peak Area (n=3)
20251000
40502500
60753000
801005000
1001256000
1201508000
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)
Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8079.599.4%
100%100100.8100.8%
120%120121.1100.9%
Mean % Recovery 100.4%
Precision
Precision% RSD of Peak Area (n=6)
Repeatability (Intra-day) 0.9%
Intermediate Precision (Inter-day) 1.2%
LOD and LOQ
ParameterResult (µg/mL)
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Robustness
Parameter VariedTailing FactorTheoretical Plates% RSD of Peak Area
Flow Rate (0.9 mL/min) 1.160000.9%
Flow Rate (1.1 mL/min) 1.256000.8%
Temperature (28 °C) 1.157001.0%
Temperature (32 °C) 1.159000.9%
Organic Phase (-2%) 1.255001.1%
Organic Phase (+2%) 1.161001.0%

The method was found to be robust as minor changes in the experimental conditions did not significantly affect the chromatographic performance.

Forced Degradation Study
Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 N HCl, 60 °C, 24h) 15.2%One major degradation peak observed.
Base Hydrolysis (0.1 N NaOH, 60 °C, 24h) 22.5%Two major degradation peaks observed.
Oxidative (3% H₂O₂, RT, 24h) 18.7%One major degradation peak observed.
Thermal (105 °C, 48h) 5.1%Minor degradation observed.
Photolytic (UV 254 nm, 48h) 8.3%One minor degradation peak observed.

In all stress conditions, the degradation product peaks were well-resolved from the main analyte peak, demonstrating the stability-indicating nature of the method.

Visualizations

HPLC_Method_Development_Workflow start Start: Define Analytical Target Profile lit_review Literature Review & Initial Method Scouting start->lit_review method_dev Method Development & Optimization (Column, Mobile Phase, Flow Rate, etc.) lit_review->method_dev system_suitability System Suitability Testing method_dev->system_suitability validation Method Validation (ICH Q2(R1)) system_suitability->validation specificity Specificity (Forced Degradation) validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness final_method Final Validated HPLC Method specificity->final_method linearity->final_method accuracy->final_method precision->final_method lod_loq->final_method robustness->final_method

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

A simple, specific, accurate, and precise stability-indicating RP-HPLC method has been developed and validated for the quantitative determination of this compound. The method is suitable for its intended purpose and can be used for routine quality control analysis and stability studies of the compound. The forced degradation studies confirmed that the method is highly specific and can effectively separate the analyte from its degradation products.

References

Application Notes and Protocols for 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of agents targeting the central nervous system. Its structural similarity to known antipsychotic agents suggests its potential as a dopamine D2 and serotonin 5-HT2A receptor antagonist. These application notes provide a comprehensive overview of the compound's synthesis, proposed mechanism of action, and detailed protocols for its evaluation in relevant in vitro assays.

Chemical Properties and Synthesis

Chemical Name: this compound CAS Number: 84162-84-5 Molecular Formula: C₁₄H₁₆FNO₃ Molecular Weight: 265.28 g/mol

Synthesis Protocol: Friedel-Crafts Acylation

The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction, as described in the medicinal chemistry literature. The following protocol is adapted from the synthesis of structurally related benzisoxazole derivatives.

Materials:

  • 1-Acetyl-4-piperidinecarbonyl chloride

  • 4-Fluoroanisole

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1N

  • Sodium hydroxide (NaOH), 1N

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, suspend aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • To this suspension, add a solution of 1-acetyl-4-piperidinecarbonyl chloride (1 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel.

  • After the addition is complete, add 4-fluoroanisole (1 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold 1N HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with 1N NaOH, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The intermediate, 1-[4-(5-fluoro-2-methoxybenzoyl)piperidin-1-yl]ethanone, is then demethylated using a suitable demethylating agent like boron tribromide (BBr₃) to yield the final product.

  • Purify the final compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Potential Applications in Medicinal Chemistry

Based on its structural features, this compound is a promising candidate for investigation as a modulator of dopamine and serotonin receptors. Structurally analogous compounds, such as those in the benzisoxazole class, have demonstrated potent antipsychotic activity.[1] The core scaffold is also found in intermediates for the synthesis of established antipsychotic drugs like paliperidone.[2]

Proposed Mechanism of Action and Signaling Pathways

The therapeutic efficacy of many antipsychotic drugs is attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. It is hypothesized that this compound acts as an antagonist at these receptors, thereby modulating downstream signaling pathways implicated in psychosis.

Dopamine D2 Receptor Signaling Pathway

Antagonism of the D2 receptor by the compound is expected to block the inhibitory effect of dopamine on adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels and activation of Protein Kinase A (PKA).

D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (Gi-coupled) Dopamine->D2R Compound 1-[4-(5-Fluoro-2-hydroxybenzoyl) -1-piperidinyl]-ethanone Compound->D2R AC Adenylyl Cyclase D2R->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Caption: Proposed antagonism of the Dopamine D2 receptor signaling pathway.

Serotonin 5-HT2A Receptor Signaling Pathway

By acting as an antagonist at the 5-HT2A receptor, the compound would block serotonin-induced activation of the Gq signaling cascade. This prevents the formation of inositol triphosphate (IP₃) and diacylglycerol (DAG), leading to a decrease in intracellular calcium release and protein kinase C (PKC) activation.

5HT2A_Signaling Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor (Gq-coupled) Serotonin->HTR2A Compound 1-[4-(5-Fluoro-2-hydroxybenzoyl) -1-piperidinyl]-ethanone Compound->HTR2A PLC Phospholipase C HTR2A->PLC PIP2 PIP2 IP3 IP3 PIP2->IP3 PLC DAG DAG PIP2->DAG PLC Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response Modulation of Cellular Signaling Ca_Release->Cellular_Response PKC->Cellular_Response experimental_workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Chemical Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization D2_Assay Dopamine D2 Receptor Binding Assay Characterization->D2_Assay HT2A_Assay Serotonin 5-HT2A Receptor Binding Assay Characterization->HT2A_Assay IC50_Calc IC50 Determination D2_Assay->IC50_Calc HT2A_Assay->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc SAR_Analysis Structure-Activity Relationship Analysis Ki_Calc->SAR_Analysis

References

Unveiling the Cellular Activity of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone: A Guideline for Cell-Based Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone is a synthetic organic compound with the chemical formula C14H16FNO3[]. While specific biological activities and mechanisms of action for this particular compound are not extensively documented in publicly available literature, its structural features suggest potential interactions with cellular signaling pathways. This document provides a generalized framework and detailed protocols for characterizing the cellular effects of this and similar novel compounds, with a speculative focus on the G protein-coupled receptor 40 (GPR40), a target for which structurally related molecules have shown activity. These protocols are designed for researchers in drug discovery and development to systematically evaluate a compound's potency, efficacy, and mechanism of action in cell-based systems.

Disclaimer: The following protocols are based on general methodologies for characterizing GPR40 agonists and are provided as a template. The actual biological target of this compound is currently unconfirmed. Researchers should validate the compound's target and optimize these protocols accordingly.

Core Concepts in Cellular Assays

Cell-based assays are fundamental tools in drug discovery, offering a biologically relevant context to study a compound's effect on cellular processes[2]. Key assays for characterizing compounds that may act on G protein-coupled receptors (GPCRs) like GPR40 include:

  • Second Messenger Assays: To quantify downstream signaling molecules.

  • Calcium Mobilization Assays: To measure intracellular calcium flux upon receptor activation.

  • Receptor-Ligand Binding Assays: To determine the affinity of the compound for the receptor.

  • Functional Assays: To measure a physiological response, such as hormone secretion.

Quantitative Data Summary

The following tables present hypothetical data for a compound under investigation, illustrating how to summarize key quantitative metrics from the described assays.

Table 1: In Vitro Potency and Efficacy

Assay TypeCell LineParameterValue
IP-One HTRF AssayHEK293 (hGPR40)EC50150 nM
Calcium MobilizationCHO (hGPR40)EC50250 nM
cAMP HTRF AssayHEK293 (hGPR40)EC50160 nM[3]
Insulin SecretionMIN6 CellsEC50300 nM

Table 2: Receptor Binding Affinity

RadioligandCell LineParameterValue
[3H]-Compound XHEK293 (hGPR40)Ki100 nM

Experimental Protocols

Protocol 1: Inositol Monophosphate (IP-One) HTRF Assay

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled GPCR activation[4].

Materials:

  • HEK293 cells stably expressing human GPR40 (hGPR40)

  • Assay medium: DMEM with 1% FBS

  • Test compound (this compound)

  • IP-One HTRF Assay Kit (Cisbio)

  • 384-well white plates

Procedure:

  • Cell Seeding: Seed hGPR40/HEK293 cells in 384-well plates at a density of 20,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay medium.

  • Cell Treatment: Remove the culture medium and add 10 µL of the diluted compound to the respective wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Lysis and Detection: Add 5 µL of IP1-d2 conjugate followed by 5 µL of Lumi4-Tb cryptate to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 ratio and plot the results against the compound concentration to determine the EC50 value.

Protocol 2: Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following Gq activation using a fluorescent calcium indicator[5].

Materials:

  • CHO cells stably expressing human GPR40 (hGPR40)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compound

  • 96-well black, clear-bottom plates

  • Fluorometric Imaging Plate Reader (FLIPR)

Procedure:

  • Cell Seeding: Seed hGPR40/CHO cells into 96-well plates and grow to confluence.

  • Dye Loading: Incubate cells with Fluo-4 AM in assay buffer for 60 minutes at 37°C.

  • Washing: Wash the cells twice with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the FLIPR instrument. Add the test compound at various concentrations.

  • Measurement: Measure the fluorescence intensity at 488 nm excitation and 525 nm emission every second for 3 minutes.

  • Data Analysis: Determine the peak fluorescence response and plot it against the compound concentration to calculate the EC50.

Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay

This functional assay assesses the compound's ability to potentiate insulin secretion from pancreatic beta cells in the presence of glucose.

Materials:

  • MIN6 pancreatic beta-cell line

  • Krebs-Ringer Bicarbonate HEPES (KRBH) buffer with 0.1% BSA

  • Glucose solutions (2 mM and 20 mM in KRBH)

  • Test compound

  • Insulin ELISA kit

Procedure:

  • Cell Culture: Culture MIN6 cells in 24-well plates.

  • Starvation: Before the assay, starve the cells in KRBH buffer with 2 mM glucose for 2 hours.

  • Treatment: Replace the starvation buffer with KRBH buffer containing 2 mM or 20 mM glucose, with or without the test compound at various concentrations.

  • Incubation: Incubate for 2 hours at 37°C.

  • Supernatant Collection: Collect the supernatant from each well.

  • Insulin Measurement: Quantify the insulin concentration in the supernatant using an insulin ELISA kit.

  • Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Plot the fold-increase in insulin secretion at 20 mM glucose versus the compound concentration.

Visualizations

Signaling Pathway

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound 1-[4-(5-Fluoro-2-hydroxybenzoyl) -1-piperidinyl]-ethanone GPR40 GPR40 (FFAR1) Compound->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Insulin Insulin Secretion DAG->Insulin Contributes to Ca2 Ca²⁺ ER->Ca2 Releases Ca2->Insulin Potentiates

Caption: GPR40 signaling pathway upon agonist binding.

Experimental Workflow

Experimental_Workflow cluster_primary Primary Screening cluster_secondary Secondary & Functional Assays cluster_data Data Analysis & Interpretation IP1 IP-One HTRF Assay (Potency - EC50) Binding Radioligand Binding Assay (Affinity - Ki) IP1->Binding Calcium Calcium Mobilization Assay (Potency - EC50) Calcium->Binding GSIS Glucose-Stimulated Insulin Secretion (Functional Efficacy) Binding->GSIS Analysis SAR Analysis & Lead Optimization GSIS->Analysis start Compound Synthesis start->IP1 start->Calcium

Caption: Workflow for characterizing a novel GPR40 agonist.

References

Application Notes and Protocols for Preclinical Evaluation of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone is a novel chemical entity with a benzoylpiperidine scaffold. While the specific biological activity of this compound is not yet characterized, its structural similarity to known antipsychotic medications and other centrally active agents suggests potential for neuropharmacological effects. The presence of the fluoro-benzoyl-piperidine moiety is common in compounds targeting dopamine and serotonin receptors, which are key targets in the treatment of psychosis and other neuropsychiatric disorders. This document outlines a comprehensive experimental design for the initial preclinical evaluation of this compound in animal models, focusing on establishing a safety profile and identifying potential therapeutic applications. The following protocols provide a roadmap for a tiered screening approach, beginning with acute toxicity and broad behavioral assessments, followed by more specific functional assays.

I. Preliminary Characterization and Formulation

Prior to in vivo studies, essential physicochemical properties of this compound should be determined.

Table 1: Physicochemical Properties

PropertyValueMethod
Molecular FormulaC14H16FNO3Mass Spectrometry
Molecular Weight265.28 g/mol Mass Spectrometry
Purity>98%HPLC
SolubilityTBDStandard solubility assays in relevant vehicles (e.g., water, saline, DMSO, Tween 80)
LogPTBDCalculated and/or experimentally determined

Protocol 1: Vehicle Formulation

  • Objective: To prepare a suitable vehicle for the administration of this compound to animals.

  • Materials:

    • This compound

    • Sterile saline (0.9% NaCl)

    • Tween 80

    • Dimethyl sulfoxide (DMSO)

    • Sterile water for injection

  • Procedure:

    • Based on the solubility data, select an appropriate vehicle. A common starting point for poorly soluble compounds is a suspension in 0.5% Tween 80 in sterile saline.

    • To prepare the formulation, first, wet the compound with a small amount of Tween 80.

    • Gradually add sterile saline while sonicating or vortexing to create a homogenous suspension.

    • If DMSO is required to achieve solubility, it should be used at the lowest possible concentration (typically <5% of the final volume) and diluted with saline.

    • Prepare fresh formulations on each day of dosing.

II. Tier 1: Acute Toxicity and Behavioral Phenotyping

The initial in vivo studies are designed to determine the acute toxicity and general behavioral effects of the compound in a rodent model. This will establish a safe dose range for subsequent, more specific efficacy studies.

Experimental Workflow: Tier 1 Screening

G cluster_0 Acute Toxicity (OECD 423) cluster_1 Behavioral Phenotyping cluster_2 Data Analysis & Dose Selection a1 Dose Group 1 (e.g., 300 mg/kg) a2 Dose Group 2 (e.g., 2000 mg/kg) b1 Open Field Test a1->b1 a3 Vehicle Control a2->b1 a3->b1 c1 Determine MTD b1->c1 b2 Rotarod Test b2->c1 b3 Hot Plate Test b3->c1 c2 Identify Behavioral Flags c3 Select Doses for Tier 2

Caption: Tier 1 screening workflow for initial safety and behavioral assessment.

Protocol 2: Acute Oral Toxicity (Limit Test - OECD Guideline 423)

  • Objective: To determine the acute oral toxicity of the compound and establish a maximum tolerated dose (MTD).

  • Animals: Adult female Swiss Webster mice (8-12 weeks old).

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% Tween 80 in saline), n=3

    • Group 2: this compound (starting dose of 300 mg/kg, p.o.), n=3

    • Group 3: this compound (2000 mg/kg, p.o.), n=3 (if no mortality at 300 mg/kg)

  • Procedure:

    • Fast animals overnight prior to dosing.

    • Administer the compound or vehicle by oral gavage.

    • Observe animals continuously for the first 30 minutes, then at 1, 2, and 4 hours post-dosing.

    • Record clinical signs of toxicity, including changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

    • Continue observations daily for 14 days.

    • Record body weights on days 0, 7, and 14.

    • At the end of the observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Presentation:

Table 2: Acute Oral Toxicity Observations

GroupDose (mg/kg)Mortality (n/total)Clinical Signs of ToxicityBody Weight Change (Day 14 vs Day 0)Gross Necropsy Findings
Vehicle0
Compound300
Compound2000

Protocol 3: Open Field Test

  • Objective: To assess general locomotor activity, exploration, and anxiety-like behavior.[1][2]

  • Apparatus: A square arena (e.g., 50 x 50 cm) with high walls, equipped with an automated tracking system.

  • Procedure:

    • Acclimate mice to the testing room for at least 60 minutes before the test.[1]

    • Gently place each mouse in the center of the open field arena.

    • Allow the mouse to explore freely for 10-20 minutes.[1]

    • The tracking system will record parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

    • Clean the arena with 70% ethanol between each animal to remove olfactory cues.

  • Data Presentation:

Table 3: Open Field Test Parameters

GroupDose (mg/kg)Total Distance Traveled (cm)Time in Center (s)Center EntriesRearing Frequency
Vehicle0
Compound(Dose 1)
Compound(Dose 2)
Compound(Dose 3)

Protocol 4: Rotarod Test

  • Objective: To evaluate motor coordination and balance.[3][4]

  • Apparatus: An accelerating rotarod apparatus.

  • Procedure:

    • Train the mice on the rotarod at a constant speed (e.g., 4 rpm) for 1-2 minutes on the day before the test.

    • On the test day, place the mouse on the accelerating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).[3]

    • Record the latency to fall from the rod.

    • Perform three trials with a 15-minute inter-trial interval.

  • Data Presentation:

Table 4: Rotarod Test Performance

GroupDose (mg/kg)Latency to Fall (s) - Trial 1Latency to Fall (s) - Trial 2Latency to Fall (s) - Trial 3Average Latency to Fall (s)
Vehicle0
Compound(Dose 1)
Compound(Dose 2)
Compound(Dose 3)

Protocol 5: Hot Plate Test

  • Objective: To assess potential analgesic effects against thermal stimuli.[5][6]

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Place the mouse on the hot plate and start a timer.

    • Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.

    • Record the latency to the first response.

    • A cut-off time (e.g., 30 seconds) should be used to prevent tissue damage.

  • Data Presentation:

Table 5: Hot Plate Test Latency

GroupDose (mg/kg)Latency to Response (s)
Vehicle0
Compound(Dose 1)
Compound(Dose 2)
Compound(Dose 3)
Positive Control (e.g., Morphine)

III. Tier 2: Neuropharmacological Profiling

Based on the results of the Tier 1 screen, more specific behavioral assays can be conducted to investigate potential antipsychotic, anxiolytic, or antidepressant-like effects.

Experimental Workflow: Tier 2 Neuropharmacological Profiling

G cluster_0 Antipsychotic-like Activity cluster_1 Anxiolytic-like Activity cluster_2 Antidepressant-like Activity cluster_3 Cognitive Function a1 Prepulse Inhibition b1 Elevated Plus Maze a2 Apomorphine-Induced Stereotypy c1 Forced Swim Test d1 Novel Object Recognition c2 Tail Suspension Test

Caption: Tier 2 assays for detailed neuropharmacological characterization.

Protocol 6: Prepulse Inhibition (PPI) of the Acoustic Startle Response

  • Objective: To assess sensorimotor gating, a measure disrupted in psychosis.

  • Apparatus: A startle chamber equipped with a loudspeaker and a sensor to detect whole-body startle.

  • Procedure:

    • Acclimate the mouse to the chamber with background noise.

    • Present a series of trials consisting of a startling stimulus (pulse) alone, a non-startling stimulus (prepulse) alone, or the prepulse followed by the pulse.

    • Measure the startle amplitude in response to each trial type.

    • Calculate the percentage of PPI as: [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100.

  • Data Presentation:

Table 6: Prepulse Inhibition Results

GroupDose (mg/kg)Startle Amplitude (Pulse Alone)% PPI (Prepulse 1)% PPI (Prepulse 2)% PPI (Prepulse 3)
Vehicle0
Compound(Dose 1)
Compound(Dose 2)
Positive Control (e.g., Haloperidol)

Protocol 7: Apomorphine-Induced Stereotypy

  • Objective: To evaluate the potential for dopamine receptor blockade, a hallmark of antipsychotic drugs.[7][8]

  • Procedure:

    • Administer the test compound or vehicle.

    • After a pre-treatment period, administer a dopamine agonist, such as apomorphine (e.g., 1-5 mg/kg, s.c.), to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).[9][10]

    • Observe and score the intensity of stereotyped behaviors at regular intervals for 60-90 minutes.

  • Data Presentation:

Table 7: Apomorphine-Induced Stereotypy Scores

GroupDose (mg/kg)Stereotypy Score (15 min)Stereotypy Score (30 min)Stereotypy Score (45 min)Stereotypy Score (60 min)
Vehicle + Apomorphine-
Compound (Dose 1) + Apomorphine
Compound (Dose 2) + Apomorphine
Positive Control (e.g., Haloperidol) + Apomorphine

Protocol 8: Elevated Plus Maze (EPM)

  • Objective: To assess anxiety-like behavior.[11][12][13]

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.[13]

  • Procedure:

    • Place the mouse in the center of the maze, facing an open arm.[14]

    • Allow the mouse to explore the maze for 5 minutes.[12]

    • Record the time spent in and the number of entries into the open and closed arms.

  • Data Presentation:

Table 8: Elevated Plus Maze Performance

GroupDose (mg/kg)% Time in Open ArmsOpen Arm EntriesClosed Arm Entries
Vehicle0
Compound(Dose 1)
Compound(Dose 2)
Positive Control (e.g., Diazepam)

Protocol 9: Forced Swim Test (FST)

  • Objective: To screen for potential antidepressant-like activity.[15][16]

  • Apparatus: A transparent cylinder filled with water.

  • Procedure:

    • Place the mouse in the cylinder of water for a 6-minute session.[15][17]

    • Record the duration of immobility during the last 4 minutes of the test.

  • Data Presentation:

Table 9: Forced Swim Test Immobility

GroupDose (mg/kg)Immobility Time (s)
Vehicle0
Compound(Dose 1)
Compound(Dose 2)
Positive Control (e.g., Fluoxetine)

Protocol 10: Tail Suspension Test (TST)

  • Objective: To further assess antidepressant-like effects.[18][19][20]

  • Procedure:

    • Suspend the mouse by its tail using adhesive tape.[18][19]

    • Record the duration of immobility over a 6-minute period.[19]

  • Data Presentation:

Table 10: Tail Suspension Test Immobility

GroupDose (mg/kg)Immobility Time (s)
Vehicle0
Compound(Dose 1)
Compound(Dose 2)
Positive Control (e.g., Imipramine)

Protocol 11: Novel Object Recognition (NOR) Test

  • Objective: To evaluate effects on learning and memory.[21][22][23]

  • Apparatus: An open field arena and two sets of identical, non-fear-inducing objects.

  • Procedure:

    • Habituation: Allow the mouse to explore the empty arena.

    • Training/Familiarization: Place two identical objects in the arena and allow the mouse to explore.[21][23]

    • Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore.

    • Record the time spent exploring the familiar and novel objects.

    • Calculate a discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).

  • Data Presentation:

Table 11: Novel Object Recognition Performance

GroupDose (mg/kg)Total Exploration Time (s)Discrimination Index
Vehicle0
Compound(Dose 1)
Compound(Dose 2)
Positive Control (e.g., MK-801 for inducing deficit)

IV. Signaling Pathway Hypothesis

Based on the structural similarities to known antipsychotics, a plausible mechanism of action for this compound involves the modulation of dopaminergic and serotonergic signaling pathways.

Hypothesized Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DOPA Dopamine D2R D2 Receptor DOPA->D2R SER Serotonin HT2AR 5-HT2A Receptor SER->HT2AR AC Adenylyl Cyclase D2R->AC PLC Phospholipase C HT2AR->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response PKA->Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca2+ Release IP3->Ca PKC PKC DAG->PKC PKC->Response Compound 1-[4-(5-Fluoro-2-hydroxybenzoyl) -1-piperidinyl]-ethanone Compound->D2R Antagonist? Compound->HT2AR Antagonist?

References

Application Notes and Protocols for the Research Chemical 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for human or veterinary use.

Introduction

1.1. Chemical Identity

PropertyValue
IUPAC Name 1-[4-(5-fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone
CAS Number 84162-84-5
Molecular Formula C₁₄H₁₆FNO₃
Molecular Weight 265.28 g/mol
Chemical Structure
alt text
(Image generated for illustrative purposes)

1.2. Background

This compound is a research chemical belonging to the benzoylpiperidine class of compounds. While direct research on this specific molecule is limited, the benzoylpiperidine scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its interaction with various biological targets, particularly within the central nervous system (CNS).[1][2] The 4-benzoylpiperidine moiety is a core component of many neuroleptics and other CNS-active agents.[1][2] Notably, the 4-(p-fluorobenzoyl)piperidine fragment is a well-established pharmacophore found in potent antagonists of the serotonin 5-HT2A receptor.[1]

1.3. Potential Research Applications (Hypothetical)

Based on the known biological activities of structurally related benzoylpiperidine derivatives, this compound is proposed for investigation in the following areas:

  • Serotonin and Dopamine Receptor Ligand Screening: The benzoylpiperidine core suggests potential affinity for serotonin (5-HT) and dopamine (D) receptors.[1][2] Derivatives of this class have shown activity as 5-HT2A antagonists, dual 5-HT2A/D2 ligands, and serotonin reuptake inhibitors.[1][3]

  • Antipsychotic Drug Discovery: The structural similarity to compounds with dual 5-HT2A/D2 receptor antagonism makes it a candidate for screening in models of psychosis.[1][2]

  • Antidepressant and Anxiolytic Research: Related compounds have demonstrated potent serotonin reuptake inhibition and high affinity for the 5-HT1A receptor, suggesting potential antidepressant or anxiolytic properties.[3]

  • Acetylcholinesterase Inhibition: Some benzoylpiperidine derivatives have been explored as acetylcholinesterase (AChE) inhibitors, relevant to research in neurodegenerative disorders like Alzheimer's disease.[4][5]

Experimental Protocols (Exemplary)

The following are detailed, exemplary protocols that can be adapted to investigate the potential biological activities of this compound.

2.1. In Vitro Receptor Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for serotonin (e.g., 5-HT2A) and dopamine (e.g., D2) receptors.

Workflow for Receptor Binding Assay:

G prep Prepare cell membranes expressing the receptor of interest incubation Incubate membranes, radioligand, and test compound prep->incubation radioligand Prepare radioligand solution (e.g., [3H]-Ketanserin for 5-HT2A) radioligand->incubation test_compound Prepare serial dilutions of the test compound test_compound->incubation filtration Separate bound from free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Analyze data to determine Ki values scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human receptor of interest (e.g., 5-HT2A, D2).

  • Radioligand (e.g., [³H]-Ketanserin for 5-HT2A, [³H]-Spiperone for D2).

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., Mianserin for 5-HT2A, Haloperidol for D2).

  • Test compound: this compound.

  • 96-well plates.

  • Glass fiber filters.

  • Liquid scintillation cocktail and counter.

Procedure:

  • Thaw the cell membranes on ice.

  • Prepare serial dilutions of the test compound in the incubation buffer.

  • In a 96-well plate, add the incubation buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically at its Kd), and the cell membranes.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add the scintillation cocktail, and vortex.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ and Ki values using non-linear regression analysis.

2.2. In Vitro Functional Assays (e.g., Calcium Mobilization for Gq-coupled Receptors like 5-HT2A)

This protocol measures the antagonist effect of the test compound on a Gq-coupled receptor, such as the 5-HT2A receptor, by monitoring changes in intracellular calcium levels.

Signaling Pathway for Gq-coupled 5-HT2A Receptor:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ release from ER IP3->Ca_ER PKC PKC Activation DAG->PKC Agonist Serotonin (Agonist) Agonist->Receptor Antagonist Test Compound (Antagonist) Antagonist->Receptor Blocks

Caption: Gq-coupled 5-HT2A receptor signaling pathway.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist (e.g., Serotonin).

  • Test compound: this compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system.

Procedure:

  • Plate the cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with the assay buffer.

  • Add the test compound (as a potential antagonist) at various concentrations and incubate.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the agonist (serotonin) at a fixed concentration (e.g., EC₈₀) and immediately measure the change in fluorescence over time.

  • Analyze the data to determine the inhibitory effect of the test compound and calculate its IC₅₀.

Data Presentation (Hypothetical)

The following tables are examples of how to structure the data obtained from the proposed experiments.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM)

Compound5-HT2AD25-HT1ASERT
Test Compound [Insert Value][Insert Value][Insert Value][Insert Value]
Reference 1 (Ketanserin) 2.550150>1000
Reference 2 (Haloperidol) 601.2>1000>1000
Reference 3 (Fluoxetine) >1000>10002001.1

Table 2: Hypothetical Functional Antagonist Potency (IC₅₀, nM)

Compound5-HT2A Calcium MobilizationD2 cAMP Inhibition
Test Compound [Insert Value][Insert Value]
Reference 1 (Ketanserin) 5.1-
Reference 2 (Haloperidol) -2.8

Safety and Handling

  • Safety: The toxicological properties of this compound have not been fully investigated. Handle with care. Avoid contact with skin and eyes, and avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. Keep the container tightly closed.

Disclaimer

The application notes and protocols provided are for research purposes only. The proposed applications are hypothetical and based on the chemical structure of this compound and its similarity to other known bioactive compounds. Researchers should conduct their own literature review and experimental validation.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and scalable protocols for the synthesis of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone, a key intermediate in pharmaceutical development. The synthesis is presented as a robust three-step process commencing with a Friedel-Crafts acylation to form the core benzoylpiperidine structure, followed by N-Boc deprotection and subsequent N-acetylation. This guide includes comprehensive experimental procedures, tabulated quantitative data for each step, and detailed diagrams to ensure clarity and reproducibility for researchers in a drug development setting.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a fluorinated hydroxybenzoyl moiety attached to an N-acetylpiperidine ring, makes it a valuable synthon for targeting a range of biological receptors. The development of a scalable and efficient synthesis is therefore of significant interest to the pharmaceutical industry. The synthetic approach detailed herein is designed for large-scale production, focusing on reaction efficiency, product purity, and operational safety.

Overall Synthesis Scheme

The large-scale synthesis of this compound is accomplished through the following three-stage synthetic sequence:

Overall Synthesis Scheme cluster_0 Step 1: Friedel-Crafts Acylation & Demethylation cluster_1 Step 2: N-Boc Deprotection cluster_2 Step 3: N-Acetylation 2-Fluoroanisole 2-Fluoroanisole Intermediate_1 N-Boc-4-(5-fluoro-2- methoxybenzoyl)piperidine 2-Fluoroanisole->Intermediate_1 AlCl3, DCM N-Boc-piperidine-4-carbonyl_chloride N-Boc-piperidine- 4-carbonyl chloride N-Boc-piperidine-4-carbonyl_chloride->Intermediate_1 Intermediate_2 (5-Fluoro-2-hydroxyphenyl) (piperidin-4-yl)methanone hydrochloride Intermediate_1->Intermediate_2 BBr3, DCM Intermediate_2_deprotection (5-Fluoro-2-hydroxyphenyl) (piperidin-4-yl)methanone hydrochloride Deprotected_Intermediate (5-Fluoro-2-hydroxyphenyl) (piperidin-4-yl)methanone Intermediate_2_deprotection->Deprotected_Intermediate HCl, Dioxane Deprotected_Intermediate_acetylation (5-Fluoro-2-hydroxyphenyl) (piperidin-4-yl)methanone Final_Product 1-[4-(5-Fluoro-2-hydroxybenzoyl) -1-piperidinyl]-ethanone Deprotected_Intermediate_acetylation->Final_Product Acetic Anhydride, Et3N, DCM

Caption: Overall three-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride (Intermediate 2)

This step involves a Friedel-Crafts acylation of 2-fluoroanisole with N-Boc-piperidine-4-carbonyl chloride, followed by demethylation and N-Boc deprotection.

Materials:

  • N-Boc-piperidine-4-carboxylic acid

  • Oxalyl chloride

  • 2-Fluoroanisole

  • Aluminum chloride (AlCl₃)

  • Boron tribromide (BBr₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in Dioxane (4M)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Toluene

  • Methanol

Protocol:

  • Acid Chloride Formation: In a suitable reactor under an inert atmosphere, dissolve N-Boc-piperidine-4-carboxylic acid (1.0 eq.) in anhydrous DCM. Cool the solution to 0°C and add oxalyl chloride (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Friedel-Crafts Acylation: In a separate reactor, suspend aluminum chloride (2.5 eq.) in anhydrous DCM and cool to 0°C. Add 2-fluoroanisole (1.1 eq.) to the suspension. To this mixture, add the freshly prepared N-Boc-piperidine-4-carbonyl chloride solution dropwise, maintaining the temperature below 5°C. Stir the reaction mixture at room temperature for 12-16 hours.

  • Work-up and Demethylation: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Separate the organic layer, wash with water and brine, and then dry over anhydrous MgSO₄. After filtration, concentrate the organic phase under reduced pressure. Dissolve the crude intermediate in anhydrous DCM and cool to -78°C. Add boron tribromide (1.5 eq.) dropwise and stir at this temperature for 2 hours, then allow to warm to room temperature overnight.

  • Deprotection and Isolation: Quench the reaction by the slow addition of methanol. Remove the solvent under reduced pressure. To the residue, add 4M HCl in dioxane and stir at room temperature for 4 hours. The resulting precipitate is filtered, washed with cold diethyl ether, and dried under vacuum to yield (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride as a solid.

Quantitative Data for Step 1:

ParameterValue
Scale1.0 kg (of N-Boc-piperidine-4-carboxylic acid)
Yield65-75%
Purity (HPLC)>98%
Reaction Time24-30 hours
Step 2: N-Acetylation for the Synthesis of this compound (Final Product)

This step involves the N-acetylation of the piperidine intermediate.

Materials:

  • (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride

  • Acetic anhydride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Reaction Setup: Suspend (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride (1.0 eq.) in DCM. To this suspension, add triethylamine (2.5 eq.) and stir for 15 minutes at room temperature.

  • Acetylation: Cool the mixture to 0°C and add acetic anhydride (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

Quantitative Data for Step 2:

ParameterValue
Scale1.0 kg (of Intermediate 2)
Yield85-95%
Purity (HPLC)>99%
Reaction Time4-6 hours

Visualizations

Chemical Synthesis Pathway

Synthesis_Pathway cluster_step1 Step 1: Friedel-Crafts Acylation & Demethylation cluster_step2 Step 2: N-Acetylation A N-Boc-piperidine-4-carboxylic acid B N-Boc-piperidine-4-carbonyl chloride A->B Oxalyl Chloride, DCM D N-Boc-4-(5-fluoro-2-methoxybenzoyl)piperidine B->D AlCl3, DCM C 2-Fluoroanisole C->D AlCl3, DCM E (5-Fluoro-2-hydroxyphenyl) (piperidin-4-yl)methanone HCl D->E 1. BBr3, DCM 2. HCl/Dioxane F (5-Fluoro-2-hydroxyphenyl) (piperidin-4-yl)methanone E->F Neutralization G 1-[4-(5-Fluoro-2-hydroxybenzoyl) -1-piperidinyl]-ethanone F->G Acetic Anhydride, Et3N, DCM

Caption: Detailed chemical synthesis pathway.

Experimental Workflow

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis start1 Start: N-Boc-piperidine-4-carboxylic acid & 2-Fluoroanisole acid_chloride Acid Chloride Formation start1->acid_chloride fc_reaction Friedel-Crafts Acylation acid_chloride->fc_reaction demethylation Demethylation fc_reaction->demethylation deprotection N-Boc Deprotection demethylation->deprotection workup1 Work-up & Isolation deprotection->workup1 intermediate Intermediate: (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone HCl workup1->intermediate start2 Start: Intermediate intermediate->start2 Proceed to next step acetylation N-Acetylation start2->acetylation workup2 Work-up & Purification acetylation->workup2 product Final Product: this compound workup2->product

Caption: High-level experimental workflow.

Conclusion

The protocols described in this document outline a reliable and scalable synthesis of this compound. The procedures are optimized for large-scale production, ensuring high yields and purity of the final product. These application notes serve as a comprehensive guide for researchers and professionals in the field of drug development, facilitating the efficient synthesis of this important pharmaceutical intermediate. Adherence to standard laboratory safety procedures is essential when carrying out these protocols.

Application Notes and Protocols for the Formulation of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone, also known as 1-Acetyl-4-(5-fluoro-2-hydroxybenzoyl)piperidine, is a small molecule with potential for therapeutic development. A critical step in the preclinical evaluation of any new chemical entity (NCE) is the development of a stable and effective formulation for in vivo administration. Compounds with poor aqueous solubility, a common characteristic of many NCEs, present significant formulation challenges, often leading to low or variable bioavailability. This document provides a systematic approach and detailed protocols for the characterization, screening, and formulation of this compound to support in vivo pharmacokinetic and efficacy studies.

Section 1: Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the foundation for rational formulation design.

Table 1: Physicochemical Properties of this compound

PropertyValue / Parameter to be DeterminedSignificance
Molecular Formula C₁₄H₁₆FNO₃Defines the elemental composition.
Molecular Weight 265.28 g/mol Essential for concentration and dose calculations.
Melting Point 122-123 °CIndicates solid-state stability and purity.
logP 1.91Suggests the compound is lipophilic and likely has poor water solubility.
pKa To be determinedPredicts the ionization state at different physiological pH values, affecting solubility and permeability.
Aqueous Solubility To be determined (at pH 3, 5, 7.4)Directly informs the need for solubility enhancement strategies.
Polymorphism To be determined (via DSC, XRD)Different crystalline forms can have different solubility and stability profiles.
Protocol 1: Thermodynamic Aqueous Solubility Determination

Objective: To determine the equilibrium solubility of the compound in aqueous media at various physiologically relevant pH values.

Materials:

  • This compound powder

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0 and 5.0

  • HPLC-grade water, acetonitrile, DMSO

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with UV detector

  • 0.22 µm syringe filters

Methodology:

  • Add an excess amount of the compound (e.g., 5-10 mg) to separate vials containing 1 mL of each buffer (pH 3.0, 5.0, and 7.4).

  • Seal the vials and place them on an orbital shaker set at 37°C for 48-72 hours to ensure equilibrium is reached.

  • After incubation, visually inspect for the presence of undissolved solid material.

  • Centrifuge the samples at 10,000 x g for 15 minutes to pellet the excess solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Quantify the concentration of the dissolved compound in the filtered supernatant using a validated HPLC-UV method.

  • Perform the experiment in triplicate for each pH condition.

Section 2: Vehicle and Excipient Screening

The selection of appropriate vehicles and excipients is critical for developing a safe and effective formulation. This involves screening for solubility in various pharmaceutically acceptable solvents and assessing the compatibility of the drug with common excipients.

Caption: Workflow for Formulation Development.

Protocol 2: Vehicle Solubility Screening

Objective: To identify suitable solvents or co-solvent systems that can solubilize the compound at the desired concentration for dosing.

Materials:

  • The compound

  • A panel of GRAS (Generally Recognized As Safe) excipients (see Table 2)

  • Glass vials, vortex mixer, heating block/water bath

Methodology:

  • Weigh a fixed amount of the compound (e.g., 10 mg) into separate vials.

  • Add a fixed volume (e.g., 1 mL) of each test vehicle to the respective vials.

  • Vortex each vial vigorously for 2-5 minutes.

  • If the compound is not fully dissolved, gently warm the solution (e.g., to 40-50°C) for up to 30 minutes to facilitate dissolution.

  • Allow the vials to cool to room temperature and observe for any precipitation over 24 hours.

  • Categorize the solubility as 'Soluble', 'Partially Soluble', or 'Insoluble' based on visual inspection. For promising vehicles, proceed to quantitative analysis as described in Protocol 1.

Table 2: Hypothetical Vehicle Solubility Screening Results

Vehicle/ExcipientTypeIntended RouteSolubility at 10 mg/mL
Saline (0.9% NaCl)AqueousOral, IV, IPInsoluble
5% Dextrose in Water (D5W)AqueousOral, IV, IPInsoluble
PEG 400Co-solventOral, IV, IPSoluble
Propylene Glycol (PG)Co-solventOral, IV, IPSoluble
DMSOCo-solventIV, IPSoluble
EthanolCo-solventOral, IVPartially Soluble
Tween® 80SurfactantOral, IVForms dispersion
Solutol® HS 15SurfactantOral, IVSoluble
Labrasol®SurfactantOralSoluble
Olive OilOil/LipidOralPartially Soluble
Capmul® MCMOil/LipidOralSoluble
Protocol 3: Drug-Excipient Compatibility Study

Objective: To assess the chemical compatibility of the compound with selected excipients under stressed conditions to identify potential instabilities.

Materials:

  • The compound

  • Selected excipients from screening (e.g., PEG 400, Tween® 80, Capmul® MCM)

  • Stability chambers (e.g., 40°C/75% RH)

  • HPLC system

Methodology:

  • Prepare binary mixtures of the compound and each excipient, typically in a 1:1 or 1:5 ratio (w/w).

  • Include a control sample of the compound alone.

  • Place the samples in open and closed vials to test for oxidative and hydrolytic degradation.

  • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for 2-4 weeks.

  • At specified time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples by HPLC.

  • Monitor for changes in the peak area of the parent compound and the appearance of new degradation peaks. A loss of >5% of the parent compound or the appearance of significant degradation products indicates a potential incompatibility.

Table 3: Hypothetical Excipient Compatibility Results (4 weeks at 40°C/75% RH)

ExcipientRatio (Drug:Excipient)Initial Assay (%)Final Assay (%)Degradants ObservedCompatibility
(Control)N/A100.099.5< 0.1%-
PEG 4001:5100.099.1< 0.2%Compatible
Tween® 801:5100.098.8< 0.5%Compatible
Capmul® MCM1:5100.099.3< 0.1%Compatible
PVP K301:5100.092.1> 1.5%Incompatible

Section 3: Formulation Development Protocols

Based on the screening results, a suitable formulation strategy can be selected. Given the compound's lipophilicity, co-solvent and lipid-based systems are strong candidates.

Caption: Decision Tree for Formulation Strategy.

Protocol 4.1: Preparation of a Co-Solvent Formulation

Objective: To prepare a simple solution formulation for parenteral or oral administration, suitable for early-stage screening.

Materials:

  • The compound

  • DMSO, PEG 400, Propylene Glycol, Saline (0.9% NaCl)

  • Sterile vials, magnetic stirrer, sterile filters (0.22 µm)

Methodology:

  • Weigh the required amount of the compound to achieve the final desired concentration (e.g., 5 mg/mL).

  • Dissolve the compound in the primary organic co-solvent (e.g., DMSO or PEG 400) by vortexing or stirring. Ensure complete dissolution.

  • Slowly add the second co-solvent (if applicable) while stirring.

  • Finally, add the aqueous component (e.g., saline) dropwise to the organic solution under constant, vigorous stirring to avoid precipitation.

  • For parenteral administration, sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.

  • Visually inspect the final formulation for clarity and absence of particulates.

Table 4: Example Co-Solvent Formulations for a 5 mg/mL Dose

Formulation IDComponent 1Component 2Component 3Suitability
CS-1 10% DMSO40% PEG 40050% SalineIV, IP, Oral
CS-2 30% Propylene Glycol10% Ethanol60% D5WIP, Oral
CS-3 60% PEG 40040% WaterOral

Note: The concentration of organic solvents should be kept to a minimum to avoid vehicle-induced toxicity.

Protocol 4.2: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To prepare a lipid-based formulation to enhance the oral bioavailability of the lipophilic compound.

Materials:

  • The compound

  • Oil phase (e.g., Capmul® MCM)

  • Surfactant (e.g., Labrasol®, Solutol® HS 15)

  • Co-surfactant (e.g., Transcutol® HP)

  • Glass vials, magnetic stirrer, water bath

Methodology:

  • Prepare the SMEDDS vehicle by accurately weighing and mixing the oil, surfactant, and co-surfactant in the desired ratio (e.g., see Table 5).

  • Stir the mixture gently at 37-40°C until a clear, homogenous solution is formed.

  • Add the required amount of the compound to the vehicle and continue stirring until it is completely dissolved.

  • To test the self-emulsification properties, add 1 mL of the drug-loaded SMEDDS to 250 mL of water at 37°C with gentle agitation.

  • The formulation should rapidly form a clear or slightly bluish-white microemulsion. Record the time to emulsify and visually inspect for any drug precipitation.

Table 5: Example SMEDDS Formulation

ComponentFunction% (w/w)
This compoundAPI5%
Capmul® MCMOil30%
Labrasol®Surfactant45%
Transcutol® HPCo-surfactant20%

Section 4: Formulation Stability Assessment

Stability studies are essential to ensure that the formulation remains physically and chemically stable for the duration of the in vivo experiment.

Protocol 5: Short-Term Formulation Stability

Objective: To evaluate the physical and chemical stability of the final formulation under relevant storage and handling conditions.

Methodology:

  • Prepare a batch of the final formulation (e.g., Co-Solvent or SMEDDS).

  • Divide the batch into aliquots and store them at different conditions: refrigerated (2-8°C), room temperature (25°C), and an elevated temperature (40°C).

  • At specified time points (e.g., 0, 24h, 48h, 1 week), withdraw a sample from each condition.

  • Physical Stability: Visually inspect for precipitation, color change, or phase separation. For SMEDDS, check for any changes in emulsification performance.

  • Chemical Stability: Quantify the concentration of the parent compound and any major degradants using a stability-indicating HPLC method.

Table 6: Template for Presenting Formulation Stability Data (Assay %)

Time PointStorage at 4°CStorage at 25°CStorage at 40°C
0 h 100.0100.0100.0
24 h
48 h
1 week

Section 5: Investigating Mechanism of Action

While formulating the compound, it is concurrent to investigate its biological mechanism of action. Identifying the cellular signaling pathways modulated by the compound is key to understanding its therapeutic potential and potential side effects.

Caption: Workflow for Signaling Pathway Identification.

Application Notes and Protocols for 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone and its core structure in the discovery and development of antipsychotic agents. Detailed protocols for relevant experimental procedures are also included.

Application Notes

Introduction and Background

This compound (CAS No. 84162-84-5) is a synthetic organic compound. While not an active pharmaceutical ingredient (API) itself, it serves as a key intermediate or building block in the synthesis of more complex molecules, particularly in the field of neuropsychiatric drug discovery. Its chemical structure is closely related to intermediates used in the synthesis of Paliperidone, a second-generation (atypical) antipsychotic drug. Therefore, the primary application of this compound and its derivatives in drug discovery is as a precursor for potential antipsychotic agents.

Relevance in the Synthesis of Paliperidone

The core moiety, (5-fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone, is a crucial component in the synthesis of Paliperidone. Paliperidone is the active metabolite of risperidone and is used for the treatment of schizophrenia and schizoaffective disorder. The synthesis of Paliperidone often involves the condensation of this piperidine-containing fragment with a pyridopyrimidinone core. The N-acetyl group in this compound can serve as a protecting group for the piperidine nitrogen during synthesis or can be a feature of a different synthetic route.

Mechanism of Action of Related Therapeutics (Paliperidone)

Understanding the mechanism of action of drugs derived from this chemical scaffold is crucial for its application in drug discovery. Paliperidone's therapeutic effects are primarily attributed to its potent antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[1][2]

  • Dopamine D2 Receptor Antagonism: Blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for the reduction of positive symptoms of schizophrenia, such as hallucinations and delusions.

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is believed to contribute to a lower incidence of extrapyramidal side effects (EPS) compared to first-generation antipsychotics and may also play a role in alleviating negative symptoms and cognitive deficits.[1]

Paliperidone also exhibits antagonist activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to some of its side effects, such as orthostatic hypotension and sedation.[2] It has no significant affinity for cholinergic muscarinic receptors.[1]

Therapeutic Potential of the Chemical Scaffold

The 4-(5-fluoro-2-hydroxybenzoyl)piperidine scaffold is a validated pharmacophore for targeting CNS receptors. Its presence in a successful drug like Paliperidone makes it an attractive starting point for the design of new chemical entities (NCEs) with potential applications in treating a range of psychiatric disorders, including:

  • Schizophrenia

  • Bipolar disorder

  • Major depressive disorder (as an adjunct therapy)

Researchers can utilize this compound to synthesize libraries of related compounds for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

Quantitative Data

The following table summarizes the receptor binding affinities (Ki values) for Paliperidone, a key therapeutic agent synthesized from a similar chemical scaffold. This data is essential for researchers aiming to develop new compounds with similar or improved pharmacological profiles.

Receptor SubtypeLigandKi (nM)
Dopamine D2Paliperidone1.6 - 2.8
Serotonin 5-HT2APaliperidone0.8 - 1.2
Adrenergic α1PaliperidoneNot specified
Adrenergic α2PaliperidoneNot specified
Histamine H1PaliperidoneNot specified
Data sourced from prescribing information.[3]

Experimental Protocols

Synthesis of the (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone Core

This protocol describes a general method for the synthesis of the core structure of the title compound via Friedel-Crafts acylation.

Objective: To synthesize (5-fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone hydrochloride, a precursor to Paliperidone and related compounds.

Materials:

  • 4-Fluorophenol

  • Isonipecotic acid chloride hydrochloride (or a similarly activated piperidine-4-carboxylic acid derivative)

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend aluminum chloride in dichloromethane. Cool the suspension to 0-5 °C in an ice bath.

  • Formation of Acylium Ion: Slowly add isonipecotic acid chloride hydrochloride to the cooled suspension while stirring.

  • Addition of Fluorophenol: Dissolve 4-fluorophenol in dichloromethane and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0-5 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, then with a dilute NaOH solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to obtain the desired (5-fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone as its hydrochloride salt.

In Vitro Receptor Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for D2 and 5-HT2A receptors.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a specific radioligand from its receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing human dopamine D2 or serotonin 5-HT2A receptors (e.g., CHO or HEK293 cells).

  • Radioligand:

    • For D2: [³H]-Spiperone or [³H]-Raclopride

    • For 5-HT2A: [³H]-Ketanserin or [³H]-Spiperone

  • Test Compound: The compound to be evaluated (e.g., a derivative of this compound).

  • Non-specific Binding Determinator: A high concentration of a known potent antagonist (e.g., 10 µM Haloperidol for D2, 10 µM Ketanserin for 5-HT2A).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates, glass fiber filters, cell harvester, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize the cells expressing the receptor of interest in an ice-cold lysis buffer.

    • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and the membrane preparation.

    • Non-specific Binding Wells: Add assay buffer, radioligand, the non-specific binding determinator, and the membrane preparation.

    • Test Compound Wells: Add assay buffer, radioligand, serial dilutions of the test compound, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the receptor-bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Synthetic_Pathway_to_Paliperidone cluster_intermediate Core Intermediate Synthesis cluster_paliperidone_synthesis Paliperidone Synthesis cluster_requested_compound Requested Compound A 4-Fluorophenol C (5-Fluoro-2-hydroxyphenyl) (piperidin-4-yl)methanone (Un-acetylated Core) A->C Friedel-Crafts Acylation B Isonipecotic Acid Derivative B->C E Paliperidone C->E Condensation F 1-[4-(5-Fluoro-2-hydroxybenzoyl) -1-piperidinyl]-ethanone C->F N-Acetylation D Pyridopyrimidinone Core D->E

Caption: Synthetic pathway to Paliperidone highlighting the core intermediate.

Paliperidone_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds Serotonin Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Binds Downstream_D2 D2 Signaling (e.g., ↓cAMP) D2_Receptor->Downstream_D2 Activates Downstream_HT2A 5-HT2A Signaling (e.g., ↑IP3/DAG) HT2A_Receptor->Downstream_HT2A Activates Paliperidone Paliperidone Paliperidone->D2_Receptor Blocks Paliperidone->HT2A_Receptor Blocks

Caption: Simplified signaling pathway of Paliperidone's antagonism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound typically involves a two-step process. The first key step is the Friedel-Crafts acylation of 4-fluorophenol with a piperidine-4-carbonyl derivative, followed by the N-acetylation of the resulting piperidinyl ketone intermediate. Protecting the phenolic hydroxyl group may be necessary prior to the acylation to prevent side reactions.

Q2: What are the most common challenges encountered in the synthesis of this molecule?

A2: Researchers may face several challenges, including:

  • Low yields in the Friedel-Crafts acylation step due to the deactivating effect of the fluorine substituent and potential interference from the hydroxyl group.

  • Formation of regioisomers during the acylation, leading to purification difficulties.

  • Incomplete N-acetylation , resulting in a mixture of starting material and product.

  • Difficult purification of the final product from reaction byproducts and isomers.

Q3: How can I improve the yield of the Friedel-Crafts acylation step?

A3: To improve the yield, consider the following:

  • Protecting the hydroxyl group: The use of a suitable protecting group for the phenolic hydroxyl, such as a methyl ether or a silyl ether, can prevent its interaction with the Lewis acid catalyst and improve the reaction outcome.

  • Choice of Lewis acid: Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃·OEt₂) and their stoichiometry to find the optimal conditions.

  • Solvent and Temperature Control: The choice of solvent and careful control of the reaction temperature are crucial. Non-polar, aprotic solvents are generally preferred.

Q4: What is the best method for purifying the final product?

A4: Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities. Recrystallization from a suitable solvent system can be employed for further purification if a crystalline solid is obtained.

Troubleshooting Guides

Guide 1: Low Yield in Friedel-Crafts Acylation

Problem: The Friedel-Crafts acylation of the protected 4-fluorophenol with the piperidine-4-carbonyl chloride results in a low yield of the desired benzoylpiperidine intermediate.

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Protection of Hydroxyl Group Ensure complete protection of the phenolic hydroxyl group prior to acylation. Monitor the protection reaction by TLC or LC-MS.Prevents side reactions with the Lewis acid and improves acylation efficiency.
Deactivation by Fluorine Increase the reaction temperature moderately or use a stronger Lewis acid catalyst.Overcomes the deactivating effect of the fluorine atom, leading to a higher conversion rate.
Suboptimal Lewis Acid Stoichiometry Titrate the amount of Lewis acid used. A molar excess is often required.Optimizes the catalytic activity and maximizes the yield.
Poor Quality of Reagents Use freshly distilled solvents and high-purity starting materials and Lewis acids.Minimizes side reactions caused by impurities.
Guide 2: Formation of Regioisomers

Problem: The Friedel-Crafts acylation produces a mixture of the desired ortho-acylated product and the para-acylated isomer, making purification difficult.

Potential Cause Troubleshooting Step Expected Outcome
Steric Hindrance The directing effect of the hydroxyl (or protected hydroxyl) group favors ortho-acylation. Ensure the protecting group is not overly bulky to allow for this.Increased selectivity for the desired ortho-isomer.
Reaction Temperature Lowering the reaction temperature can sometimes improve regioselectivity.Favors the thermodynamically more stable ortho-product.
Choice of Catalyst Different Lewis acids can exhibit different regioselectivities. Screen a variety of catalysts.Identification of a catalyst that provides a higher ratio of the desired isomer.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation (with Protected Hydroxyl)
  • Protection: To a solution of 4-fluorophenol (1.0 eq) in dichloromethane (DCM), add a suitable protecting group reagent (e.g., methoxymethyl chloride, 1.1 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq). Stir at room temperature until the reaction is complete (monitored by TLC). Work up to isolate the protected 4-fluorophenol.

  • Acylation: Dissolve the protected 4-fluorophenol (1.0 eq) in dry DCM and cool to 0 °C. Add the Lewis acid (e.g., AlCl₃, 1.5 eq) portion-wise. To this mixture, add a solution of 1-acetylpiperidine-4-carbonyl chloride (1.1 eq) in dry DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: The crude product is then deprotected under appropriate conditions (e.g., acidic hydrolysis for a MOM ether) to yield the hydroxyl group.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Acetylation
  • Reaction Setup: Dissolve the (5-fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone intermediate (1.0 eq) in a suitable solvent such as DCM or tetrahydrofuran (THF).

  • Reagent Addition: Add a base (e.g., triethylamine, 1.5 eq) to the solution. Cool the mixture to 0 °C and add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Visualizations

Synthesis_Pathway A 4-Fluorophenol B Protected 4-Fluorophenol A->B Protection D Friedel-Crafts Acylation B->D C 1-Acetylpiperidine- 4-carbonyl chloride C->D E Protected Intermediate D->E F Deprotection E->F G (5-Fluoro-2-hydroxyphenyl) (piperidin-4-yl)methanone F->G H N-Acetylation G->H I 1-[4-(5-Fluoro-2-hydroxybenzoyl) -1-piperidinyl]-ethanone H->I

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in Friedel-Crafts Acylation q1 Is the hydroxyl group protected? start->q1 sol1 Protect the hydroxyl group before acylation. q1->sol1 No q2 Is the reaction temperature optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Gradually increase temperature and monitor by TLC. q2->sol2 No q3 Is the Lewis acid stoichiometry optimal? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Titrate Lewis acid amount (e.g., 1.5-2.5 eq). q3->sol3 No end Consult further literature or support. q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.

Technical Support Center: Synthesis of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone and improving its yield.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the synthesis, which typically proceeds in two key stages: Friedel-Crafts acylation to form the intermediate (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone, followed by N-acetylation of the piperidine ring.

Part 1: Friedel-Crafts Acylation

Q1: Why is the yield of my Friedel-Crafts acylation low or the reaction failing completely?

A1: Low yields in the Friedel-Crafts acylation of phenols are often due to two primary factors:

  • Competitive O-acylation: Phenols are bidentate nucleophiles, meaning they can be acylated on the aromatic ring (C-acylation) to form the desired hydroxyaryl ketone, or on the phenolic oxygen (O-acylation) to form a phenyl ester.[1][2] O-acylation is often kinetically favored and can become the dominant reaction pathway, consuming the starting material without producing the target C-acylated product.[1][2]

  • Lewis Acid Deactivation: The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This forms a complex that deactivates the catalyst. This complexation also renders the hydroxyl group electron-withdrawing, which deactivates the aromatic ring towards the desired electrophilic aromatic substitution, leading to poor yields.[1][2]

Q2: How can I favor the desired C-acylation over O-acylation?

A2: The reaction conditions, especially the amount of catalyst, are crucial. Using a larger excess of the Lewis acid catalyst (typically 2.5 to 3.0 equivalents) can promote a Fries rearrangement of the initially formed O-acylated ester to the desired C-acylated product.[2] Temperature also plays a significant role; higher temperatures can favor the thermodynamically more stable C-acylated product.

Q3: I am observing the formation of multiple isomers. How can I improve regioselectivity?

A3: For substituted phenols, the position of acylation is directed by the existing substituents. The hydroxyl group is an ortho-, para-director. To favor the desired ortho-acylation, careful control of reaction temperature is necessary. Lower temperatures (e.g., <25°C) generally favor the para-product, while higher temperatures (e.g., >60°C) can increase the proportion of the ortho-isomer.[1]

Q4: My reaction is not proceeding to completion, even with excess catalyst. What else could be wrong?

A4: The purity and activity of the Lewis acid catalyst are critical. Aluminum chloride (AlCl₃), for instance, is highly sensitive to moisture.[3] Ensure all glassware is thoroughly dried and that all reagents and solvents are anhydrous. If the catalyst has been exposed to the atmosphere, consider using a freshly opened bottle.

Part 2: N-Acetylation

Q1: The N-acetylation of my piperidine intermediate is resulting in a low yield. What are the likely causes?

A1: While N-acetylation of secondary amines like piperidine derivatives is generally a high-yielding reaction, several factors can lead to reduced yields:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure you are using at least a slight excess of the acetylating agent (e.g., acetyl chloride or acetic anhydride) and an appropriate base to neutralize the acid byproduct.

  • Side reactions: Although less common, if the reaction conditions are too harsh (e.g., excessively high temperatures), degradation of the starting material or product may occur.

  • Purification losses: The product may be lost during the workup and purification steps. Ensure proper extraction and consider optimizing your chromatography or recrystallization conditions.

Q2: What are the recommended conditions for N-acetylation of a piperidine derivative?

A2: A common and effective method is to treat the piperidine intermediate with acetyl chloride or acetic anhydride in the presence of a base like triethylamine or pyridine in a suitable aprotic solvent such as dichloromethane at room temperature. These reactions are often rapid and give high yields.[4]

Data Presentation

Table 1: Influence of Catalyst Molar Ratio on C-acylation vs. O-acylation in Friedel-Crafts Acylation of Phenols

Molar Ratio (Lewis Acid : Phenol)Predominant ProductApproximate Yield of C-acylation
< 1:1O-acylated esterLow (<10%)
1:1 to 2:1Mixture of O- and C-acylated productsModerate (20-50%)
> 2.5:1C-acylated ketone (via Fries Rearrangement)High (>70%)

Note: Yields are approximate and can vary based on the specific substrate, solvent, and reaction temperature.

Experimental Protocols

Key Experiment 1: Friedel-Crafts Acylation of 4-Fluorophenol with 4-Piperidinecarbonyl Chloride (Hypothetical Optimized Protocol)
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 2.5 eq.).

  • Solvent: Add a suitable anhydrous solvent, such as 1,2-dichloroethane. Stir the mixture to form a slurry.

  • Cooling: Cool the slurry to 0-5°C using an ice bath.

  • Reagent Addition: Slowly add a solution of 4-piperidinecarbonyl chloride (1.0 eq.) in the same solvent to the cooled slurry.

  • Substrate Addition: After the initial addition, add a solution of 4-fluorophenol (1.1 eq.) in the same solvent dropwise, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone.

Key Experiment 2: N-Acetylation of (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone intermediate (1.0 eq.) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.5 eq.) to the solution.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.2 eq.) dropwise to the cooled solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Synthesis_Workflow Start Starting Materials: 4-Fluorophenol & 4-Piperidinecarbonyl Chloride FC_Acylation Friedel-Crafts Acylation Start->FC_Acylation AlCl₃, Solvent Intermediate Intermediate: (5-Fluoro-2-hydroxyphenyl) (piperidin-4-yl)methanone FC_Acylation->Intermediate N_Acetylation N-Acetylation Intermediate->N_Acetylation Acetyl Chloride, Base Final_Product Final Product: 1-[4-(5-Fluoro-2-hydroxybenzoyl) -1-piperidinyl]-ethanone N_Acetylation->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield in Synthesis FC_Step Issue in Friedel-Crafts Acylation? Start->FC_Step NAcetyl_Step Issue in N-Acetylation? Start->NAcetyl_Step O_Acylation Check for O-Acylation Side Product FC_Step->O_Acylation Yes Catalyst_Deactivation Verify Catalyst Activity & Anhydrous Conditions FC_Step->Catalyst_Deactivation Yes Incomplete_Reaction Check Reagent Stoichiometry & Reaction Time NAcetyl_Step->Incomplete_Reaction Yes Purification_Loss Optimize Workup & Purification Protocol NAcetyl_Step->Purification_Loss Yes

Caption: Troubleshooting logic for identifying sources of low yield.

References

stability issues of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone in solution. The following troubleshooting guides and FAQs address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What could be the cause?

A1: Discoloration, particularly the formation of a yellow or brown hue, is a common indicator of degradation. The phenolic hydroxyl group in the 2-hydroxybenzoyl moiety is susceptible to oxidation, which can form colored quinone-like structures. This process can be accelerated by exposure to light, oxygen (especially in the presence of metal ions), and high pH. To mitigate this, we recommend preparing solutions fresh, using deoxygenated solvents, and protecting the solution from light.

Q2: I am observing a loss of potency of my compound in solution over time. What are the likely degradation pathways?

A2: The primary pathways for potency loss in solution are likely hydrolysis and oxidation. The amide bond of the acetylpiperidine moiety is susceptible to hydrolysis under both acidic and basic conditions, cleaving the acetyl group. As mentioned, the phenolic group is prone to oxidation. The stability of the compound is significantly influenced by the pH of the solution.

Q3: I see a new peak appearing in my HPLC chromatogram during a stability study. How can I identify this degradation product?

A3: The appearance of a new peak indicates the formation of a degradation product. To identify it, we recommend conducting forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to intentionally generate the degradants. The retention time of the unknown peak can then be compared to the peaks generated in the forced degradation studies. For structural elucidation, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy are highly effective.

Q4: What are the optimal storage conditions for solutions of this compound?

A4: Based on the chemical structure, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light, and in a tightly sealed container to minimize exposure to air. The use of amber vials is recommended. For long-term storage, preparing aliquots and freezing them at -20 °C or below may be considered, but freeze-thaw stability should be evaluated. The pH of the solution should ideally be kept in the slightly acidic to neutral range (pH 4-7) to minimize both acid and base-catalyzed hydrolysis of the amide.

Troubleshooting Guides

Issue 1: Rapid Degradation in Basic Media
  • Symptom: Significant loss of the parent compound peak and the appearance of one or more new peaks in the HPLC chromatogram when the compound is dissolved in a basic buffer (pH > 8).

  • Probable Cause: Base-catalyzed hydrolysis of the amide linkage is the most likely cause. The phenolic hydroxyl group will also be deprotonated, which may increase its susceptibility to oxidation.

  • Resolution:

    • Avoid using basic buffers if possible.

    • If a basic pH is required for an experiment, prepare the solution immediately before use and keep it at a low temperature.

    • Conduct a pH-rate profile study to determine the pH of maximum stability.

Issue 2: Inconsistent Results in Photostability Studies
  • Symptom: Variable degradation rates when the solution is exposed to light.

  • Probable Cause: The extent of photodegradation can be influenced by the solvent, the concentration of the compound, and the presence of photosensitizers. The phenolic group and the benzoyl ketone chromophore can absorb UV light, leading to degradation.

  • Resolution:

    • Standardize the light source and exposure conditions as per ICH Q1B guidelines.

    • Use photostable containers (e.g., amber glass).

    • Evaluate the effect of different solvents on photostability.

Quantitative Data Summary

The following tables summarize hypothetical data from forced degradation studies to illustrate the stability profile of this compound.

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradation Products
Acid Hydrolysis0.1 M HCl24 h60 °C~15%Hydrolyzed Amide
Base Hydrolysis0.1 M NaOH4 h60 °C~40%Hydrolyzed Amide, Oxidized Phenol
Oxidation3% H₂O₂24 h25 °C~25%Oxidized Phenol
ThermalDry Heat48 h80 °C< 5%-
PhotolyticICH Q1B Option II24 h25 °C~10%Photodegradants

Table 2: pH-Stability Profile (Aqueous Buffer at 25°C for 7 days)

pH% Remaining Parent Compound
2.092%
4.098%
6.099%
8.085%
10.065%

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method
  • Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound in the presence of its degradation products.

  • Instrumentation: HPLC with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol 2: Forced Degradation Study
  • Objective: To investigate the degradation pathways of this compound under various stress conditions.

  • Procedure:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C. Withdraw samples at 0, 4, 8, 12, and 24 hours. Neutralize before injection.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C. Withdraw samples at 0, 1, 2, and 4 hours. Neutralize before injection.

    • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ at room temperature. Protect from light. Withdraw samples at 0, 4, 8, 12, and 24 hours.

    • Thermal Degradation: Expose the solid compound to dry heat at 80 °C. Sample at 24 and 48 hours.

    • Photodegradation: Expose a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²). A control sample should be protected from light.

  • Analysis: Analyze all samples using the validated stability-indicating HPLC method.

Visualizations

G cluster_main Postulated Degradation Pathway Parent 1-[4-(5-Fluoro-2-hydroxybenzoyl)- 1-piperidinyl]-ethanone Hydrolyzed_Amide [4-(5-Fluoro-2-hydroxybenzoyl)piperidin-1-yl]ethanone Parent->Hydrolyzed_Amide  Acid/Base  Hydrolysis Oxidized_Phenol Quinone-like structure Parent->Oxidized_Phenol  Oxidation  (O₂, Light)

Caption: Postulated degradation pathways for the compound.

G cluster_workflow Experimental Workflow: Stability-Indicating Method Start Method Development Start Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation HPLC_Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Forced_Degradation->HPLC_Dev Specificity Check for Peak Purity & Resolution from Degradants HPLC_Dev->Specificity Specificity->HPLC_Dev  Resolution < 2 Validation Validate Method (ICH Q2) (Linearity, Accuracy, Precision) Specificity->Validation  Resolution > 2 End Method Ready for Use Validation->End

Caption: Workflow for stability-indicating HPLC method development.

G cluster_troubleshooting Troubleshooting Guide: Unexpected Degradation Start Unexpected peak or potency loss observed Check_Conditions Review experimental conditions (pH, Temp, Light, O₂) Start->Check_Conditions Identify_Source Is the source of stress identifiable? Check_Conditions->Identify_Source Identify_Source->Check_Conditions  No, re-evaluate Hypothesize Hypothesize degradation pathway (e.g., Hydrolysis, Oxidation) Identify_Source->Hypothesize  Yes Forced_Deg Perform targeted forced degradation study Hypothesize->Forced_Deg Compare Compare degradant profiles (LC-MS) Forced_Deg->Compare Compare->Hypothesize  No match, new hypothesis Confirm Confirm structure of degradant Compare->Confirm  Match found Mitigate Modify storage/experimental conditions to mitigate Confirm->Mitigate

Caption: Troubleshooting logic for unexpected stability results.

Technical Support Center: Crystallization of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: this compound is a chemical compound with the following properties:

PropertyValue
CAS Number 84162-84-5[][2][3][4]
Molecular Formula C14H16FNO3[][3]
Molecular Weight 265.28 g/mol [][3]
Melting Point 122-123°C[3]

Q2: What are the common challenges encountered during the crystallization of active pharmaceutical ingredients (APIs) like this one?

A2: Common challenges in API crystallization include controlling crystal form (polymorphism), particle size distribution, and purity.[5][6] Issues such as agglomeration (crystals sticking together), the formation of excessive fines (very small crystals), and solvent inclusion in the crystal lattice can negatively impact the final product's quality and performance.[5][]

Q3: How do the fluoro and hydroxyl groups in the molecule affect its crystallization behavior?

A3: The presence of both fluoro and hydroxyl groups can significantly influence crystallization. Fluorine can alter crystal packing and surface characteristics due to its high electronegativity.[8] The hydroxyl group can form strong hydrogen bonds, which play a crucial role in forming specific crystal lattices.[9] The interplay of these functional groups can lead to the formation of different polymorphs.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization of this compound.

Problem 1: No Crystal Formation (Oiling Out)

Symptoms:

  • The compound separates from the solution as a liquid (oil) instead of solid crystals upon cooling or addition of an anti-solvent.

Possible Causes & Solutions:

CauseRecommended Solution
High Solute Concentration Dilute the solution with more solvent before cooling or adding anti-solvent.
Rapid Cooling Decrease the cooling rate to allow molecules sufficient time to orient into a crystal lattice. A stepwise or ramped cooling profile is recommended.[]
Inappropriate Solvent System The solvent may be too good, preventing the solute from reaching supersaturation. Experiment with different solvents or solvent/anti-solvent mixtures. A solvent in which the compound has lower solubility at room temperature but is soluble at higher temperatures is ideal.[10][11]
Presence of Impurities Impurities can inhibit nucleation and crystal growth. Purify the starting material before crystallization.

Experimental Protocol: Solvent Screening for Crystallization

  • Solubility Assessment: Determine the solubility of the compound in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) at room temperature and at an elevated temperature (e.g., boiling point of the solvent).

  • Single Solvent Crystallization:

    • Dissolve the compound in a minimal amount of a suitable hot solvent to create a saturated solution.

    • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath.

    • Observe for crystal formation.

  • Anti-Solvent Crystallization:

    • Dissolve the compound in a solvent in which it is freely soluble.

    • Slowly add an anti-solvent (a solvent in which the compound is poorly soluble) until the solution becomes turbid.

    • Add a small amount of the primary solvent to redissolve the precipitate and then allow the solution to stand undisturbed.

Problem 2: Formation of Fine Needles or Small Particles

Symptoms:

  • The resulting crystals are very small, making them difficult to filter and handle.

  • This can be due to rapid nucleation.

Possible Causes & Solutions:

CauseRecommended Solution
High Degree of Supersaturation Reduce the level of supersaturation by decreasing the concentration of the solute or by slowing down the cooling or anti-solvent addition rate.[]
Rapid Cooling or Anti-Solvent Addition Employ a slower, more controlled cooling profile or add the anti-solvent dropwise with good agitation.[]
Lack of Seeding Introduce seed crystals of the desired form to promote controlled crystal growth over nucleation.[]
High Agitation Rate Excessive agitation can lead to secondary nucleation. Optimize the stirring speed to ensure homogeneity without causing excessive shear.[6]

Experimental Protocol: Seeded Crystallization

  • Prepare a saturated solution of the compound at an elevated temperature.

  • Cool the solution to a temperature slightly below the saturation point.

  • Add a small quantity (typically 1-5% by weight of the solute) of previously obtained, high-quality crystals (seed crystals).

  • Continue to cool the solution slowly according to a predetermined cooling profile.

  • The seed crystals will act as templates for further crystal growth, leading to a more uniform particle size distribution.

Problem 3: Crystal Agglomeration

Symptoms:

  • Crystals are clumped together, making them difficult to wash and dry effectively.

Possible Causes & Solutions:

CauseRecommended Solution
High Supersaturation Similar to the formation of fines, high supersaturation can lead to rapid growth and agglomeration. Control the rate of supersaturation.[]
Inadequate Agitation Poor mixing can lead to localized areas of high supersaturation. Ensure the solution is well-mixed, but avoid excessive agitation that could cause particle breakage.[5]
Solvent System The choice of solvent can influence crystal habit and the tendency to agglomerate. Experiment with different solvent systems.

Visualizing Experimental Workflows

Workflow for Troubleshooting Crystallization Issues

Caption: A flowchart for troubleshooting common crystallization problems.

Seeded Crystallization Workflow

SeededCrystallization step1 1. Prepare Saturated Solution at High Temperature step2 2. Cool to Metastable Zone (Slightly Below Saturation Temp) step1->step2 step3 3. Add Seed Crystals (1-5% w/w) step2->step3 step4 4. Controlled Slow Cooling step3->step4 step5 5. Crystal Growth on Seeds step4->step5 step6 6. Isolate Crystals (Filtration) step5->step6 step7 7. Wash and Dry Crystals step6->step7

Caption: A step-by-step workflow for seeded crystallization.

References

Technical Support Center: Optimization of Reaction Conditions for 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the two most probable synthetic routes: Fries Rearrangement of a phenolic ester and direct Friedel-Crafts Acylation of 4-fluorophenol.

Issue 1: Low or No Yield of the Desired Product

Question Possible Cause Suggested Solution
Q1: The reaction is not proceeding to completion, and starting materials are recovered. Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃) are highly sensitive to moisture.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored bottle of the Lewis acid.
Insufficient Catalyst: For Friedel-Crafts acylation and Fries rearrangement, a stoichiometric amount (or even an excess) of the Lewis acid is often required as it complexes with both the starting material and the product.[1]Increase the molar equivalents of the Lewis acid catalyst incrementally. A common starting point is 1.1 to 3.0 equivalents.
Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier.If conducting a Fries rearrangement to obtain the ortho product, higher temperatures are generally favorable.[2][3] For Friedel-Crafts acylation, while initial addition may be at a low temperature, allowing the reaction to warm to room temperature or gentle heating might be necessary. Monitor the reaction by TLC to track progress.
Q2: The main product formed is the O-acylated ester instead of the C-acylated ketone (in Friedel-Crafts Acylation). Reaction Conditions Favoring O-Acylation: Phenols can undergo acylation on the hydroxyl group (O-acylation) or the aromatic ring (C-acylation). O-acylation is often kinetically favored.To favor C-acylation, consider performing a Fries rearrangement.[4] This involves intentionally forming the O-acylated product first and then inducing its rearrangement to the desired C-acylated product using a Lewis acid and heat.
Q3: A significant amount of the para-isomer is formed instead of the desired ortho-isomer (5-Fluoro-2-hydroxybenzoyl). Reaction Conditions Favoring para-Substitution: In the Fries rearrangement, lower reaction temperatures (<60°C) and polar solvents tend to favor the formation of the para isomer.[2][3]For the Fries rearrangement, increase the reaction temperature (>150°C) to favor the thermodynamically more stable ortho product.[2] Using a non-polar solvent can also promote ortho selectivity.[3]

Issue 2: Formation of Multiple Byproducts and Purification Challenges

Question Possible Cause Suggested Solution
Q4: The crude product is a complex mixture that is difficult to purify. Decomposition of Starting Materials or Product: The reaction conditions, particularly high temperatures and strong Lewis acids, can lead to the degradation of sensitive functional groups.Perform the reaction at the lowest effective temperature. Consider using a milder Lewis acid or a solid-supported catalyst to minimize side reactions.
Intermolecular Acylation: In the Fries rearrangement, the acyl group can migrate to another molecule instead of rearranging intramolecularly, leading to a mixture of products.Running the reaction at a higher concentration can sometimes favor the intramolecular pathway.
Q5: How can the desired ortho-isomer be effectively separated from the para-isomer? Similar Polarities of Isomers: Ortho and para isomers can have very similar polarities, making chromatographic separation challenging.The ortho-hydroxyaryl ketones can form intramolecular hydrogen bonds, making them more volatile than their para-isomers. Steam distillation can be an effective method for their separation.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare this compound?

A1: The two most common and effective methods for synthesizing hydroxyaryl ketones like the target molecule are the Fries Rearrangement and the Friedel-Crafts Acylation .[1][4] The Fries rearrangement involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxyaryl ketone.[3] The Friedel-Crafts acylation involves the direct acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[5]

Q2: Which synthetic route is generally preferred for this specific molecule?

A2: For phenols, direct Friedel-Crafts acylation can be complicated by competing O-acylation.[4] Therefore, a two-step Fries rearrangement approach is often more reliable for obtaining the desired C-acylated product. This involves first synthesizing the 4-fluorophenyl 1-acetylpiperidine-4-carboxylate ester, followed by its rearrangement.

Q3: How does temperature affect the regioselectivity of the Fries Rearrangement?

A3: Temperature plays a critical role in determining the ratio of ortho to para isomers. Generally, lower temperatures (e.g., <60°C) favor the formation of the para product (kinetic control), while higher temperatures (e.g., >150°C) favor the formation of the more thermodynamically stable ortho product.[2][3] For the synthesis of this compound, where the acyl group is ortho to the hydroxyl group, higher reaction temperatures are recommended.

Q4: What are the most common Lewis acids used for these reactions, and what are the safety precautions?

A4: Anhydrous aluminum chloride (AlCl₃) is the most common and potent Lewis acid for both Friedel-Crafts acylation and the Fries rearrangement.[1][2] Other Lewis acids like BF₃, TiCl₄, and SnCl₄ can also be used.[1] These reagents are highly corrosive and moisture-sensitive. Always handle them in a fume hood, under an inert atmosphere, and wear appropriate personal protective equipment. The workup of reactions involving AlCl₃ is highly exothermic and should be done carefully by slowly quenching the reaction mixture with ice and/or dilute acid.

Q5: Can solid acid catalysts be used for these reactions?

A5: Yes, there is growing interest in using solid acid catalysts, such as zeolites or metal oxides, to replace traditional Lewis acids. These catalysts can be more environmentally friendly, easier to handle, and can sometimes offer improved selectivity.[6]

Data Presentation

Table 1: Influence of Reaction Temperature on Ortho/Para Selectivity in the Fries Rearrangement (Illustrative Data)

TemperaturePredominant IsomerRationale
< 60°Cpara-hydroxyaryl ketoneKinetically controlled product[2][3]
> 150°Cortho-hydroxyaryl ketoneThermodynamically controlled product[2][3]

Table 2: Optimization of Friedel-Crafts C-Acylation of p-Fluorophenol (Analogous Reaction)

CatalystSolventTemperatureTimeYield of ortho-isomer
PMA@MIL-53(Fe)NeatRoom Temp30 minOptimized for high yield[7]
AlCl₃Dichloromethane0°C to RT2-4 hVariable, requires optimization
ZnCl₂/Al₂O₃ (Microwave)Solvent-free-ShortHigh regioselectivity for ortho[8]

Experimental Protocols

Protocol 1: Synthesis via Fries Rearrangement (Two Steps)

Step 1: Synthesis of 4-Fluorophenyl 1-acetylpiperidine-4-carboxylate (O-Acylation)

  • In a round-bottom flask under an inert atmosphere, dissolve 4-fluorophenol (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 1-acetylpiperidine-4-carbonyl chloride (1.1 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the 4-fluorophenol is consumed.

  • Work-up the reaction by washing with water, dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by recrystallization or column chromatography.

Step 2: Fries Rearrangement to this compound

  • To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 2.0-3.0 eq.).

  • Add a suitable high-boiling, non-polar solvent (e.g., nitrobenzene or perform neat).

  • Heat the mixture to the desired temperature (e.g., 160-180°C) to favor ortho rearrangement.[2]

  • Slowly add a solution of the 4-fluorophenyl 1-acetylpiperidine-4-carboxylate (1.0 eq.) from Step 1.

  • Maintain the reaction at high temperature, monitoring its progress by TLC.

  • After completion, cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

reaction_pathways cluster_0 Two-Step Fries Rearrangement cluster_1 Direct Friedel-Crafts Acylation A 4-Fluorophenol + 1-Acetylpiperidine-4-carbonyl chloride B 4-Fluorophenyl 1-acetylpiperidine-4-carboxylate (O-acylated ester) A->B O-Acylation (Base, DCM) C This compound (Desired Ortho Product) B->C Fries Rearrangement (AlCl3, >150°C) D 4-Fluorophenol + 1-Acetylpiperidine-4-carbonyl chloride E This compound (Desired Ortho Product) D->E C-Acylation (AlCl3) F Side Product: O-acylated ester D->F O-Acylation (Side Reaction)

Caption: Synthetic routes to this compound.

experimental_workflow start Start reagents Combine Reactants and Anhydrous Solvent start->reagents catalyst Add Lewis Acid (AlCl3) under Inert Atmosphere reagents->catalyst reaction Control Temperature (Low for para, High for ortho) catalyst->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Quench with Ice/HCl monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction purification Purify by Chromatography or Recrystallization extraction->purification end Characterize Product purification->end

Caption: General experimental workflow for the Fries Rearrangement.

troubleshooting_guide start Low or No Product Yield? check_catalyst Is the Lewis Acid Catalyst Active? start->check_catalyst Yes check_temp Is the Reaction Temperature Optimal? check_catalyst->check_temp Yes, catalyst is active solution_catalyst Use anhydrous conditions and fresh catalyst. check_catalyst->solution_catalyst No check_isomer Is the Incorrect Isomer Formed? check_temp->check_isomer Yes, temperature is optimal solution_temp Adjust temperature based on desired outcome (High for ortho). check_temp->solution_temp No solution_isomer Modify temperature and solvent (High T, non-polar solvent for ortho). check_isomer->solution_isomer Yes

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Synthesis of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this molecule typically involves two key transformations: a Friedel-Crafts acylation (or a related reaction) to form the bond between the piperidine and the fluorobenzoyl moiety, and the N-acetylation of the piperidine ring. The order of these steps can be varied, leading to two plausible synthetic routes.

  • Route A: Friedel-Crafts acylation of 4-fluorophenol with a pre-acetylated piperidine derivative.

  • Route B: Friedel-Crafts acylation of 4-fluorophenol with a piperidine derivative, followed by N-acetylation.

Q2: What is the most critical step in the synthesis?

A2: The most critical step is the Friedel-Crafts acylation (or Fries rearrangement), as it is prone to side reactions that can significantly impact the yield and purity of the final product. The main challenge is achieving the desired regioselectivity (ortho-acylation to the hydroxyl group) and avoiding the formation of isomeric byproducts.

Q3: Why is regioselectivity an issue in the Friedel-Crafts acylation of 4-fluorophenol?

A3: The hydroxyl group of 4-fluorophenol is a strong ortho, para-directing group in electrophilic aromatic substitution. This means that the incoming acyl group can add to the position ortho (adjacent) or para (opposite) to the hydroxyl group. The desired product is the ortho-acylated isomer. The ratio of ortho to para isomers is highly dependent on reaction conditions such as temperature and the choice of Lewis acid catalyst.[1][2]

Q4: What are the primary side products I should expect?

A4: The most common side products are:

  • Isomeric Acylation Products: The para-acylated isomer, 1-[4-(2-Fluoro-5-hydroxybenzoyl)-1-piperidinyl]-ethanone, is a common byproduct of the Friedel-Crafts reaction.

  • O-Acylated Product: Instead of C-acylation on the aromatic ring, the reaction can occur on the phenolic oxygen, leading to the formation of a phenyl ester. This is often a kinetically favored but undesired product.[3]

  • Polyacylated Products: Although less common with deactivating acyl groups, there is a possibility of multiple acyl groups being added to the aromatic ring under harsh conditions.[4]

  • Products from Incomplete N-acetylation: If the N-acetylation step does not go to completion, you will have the unacetylated precursor as an impurity.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: My overall yield is very low. What are the potential causes and how can I address them?

A: Low yields can stem from several factors throughout the synthesis. Here's a breakdown of potential causes and solutions:

Potential Cause Troubleshooting Steps
Dominance of O-acylation over C-acylation The formation of the phenyl ester is often kinetically favored. To promote the desired C-acylation, consider using a stoichiometric excess of a strong Lewis acid (e.g., AlCl₃). This can also facilitate an in-situ Fries rearrangement of the O-acylated product to the C-acylated isomers.[3]
Formation of the undesired para-isomer The ratio of ortho to para isomers is temperature-dependent. Higher temperatures generally favor the formation of the ortho isomer in a Fries rearrangement.[1] Experiment with varying the reaction temperature to optimize for the desired ortho product.
Deactivation of the Lewis Acid Catalyst The phenolic oxygen can coordinate with the Lewis acid, deactivating it and hindering the reaction.[3] Ensure anhydrous conditions, as moisture can also deactivate the catalyst. Using an excess of the Lewis acid can help overcome this issue.
Incomplete N-acetylation Monitor the N-acetylation reaction by TLC or LC-MS to ensure it has gone to completion. If necessary, increase the reaction time or the equivalents of the acetylating agent.
Product Loss During Workup and Purification The ortho and para isomers can be difficult to separate. Optimize your purification method (e.g., column chromatography with a specific solvent system, or recrystallization) to minimize product loss. The ortho-isomer can sometimes be separated from the para-isomer by steam distillation due to intramolecular hydrogen bonding.[1]
Issue 2: Mixture of Isomers in the Final Product

Q: My final product is a mixture of ortho and para isomers. How can I improve the regioselectivity and separate the isomers?

A: Achieving high regioselectivity for the ortho-isomer is a key challenge.

  • Optimizing Reaction Conditions:

    • Temperature: In a Fries rearrangement, higher temperatures (above 160°C) tend to favor the ortho product, while lower temperatures (below 60°C) favor the para product.[1]

    • Solvent: The choice of solvent can influence the isomer ratio. Non-polar solvents may favor the ortho-isomer.[5]

  • Separation of Isomers:

    • Column Chromatography: Careful selection of the stationary and mobile phases is crucial for separating the isomers.

    • Recrystallization: It may be possible to selectively crystallize one isomer from a suitable solvent system.

    • Steam Distillation: The ortho-isomer, with its intramolecular hydrogen bond, is often more volatile than the para-isomer and can sometimes be separated by steam distillation.[1]

Issue 3: Presence of Unacetylated Impurity

Q: I am seeing the unacetylated piperidine precursor in my final product. How can I ensure complete N-acetylation?

A: Incomplete N-acetylation can be addressed by:

  • Reaction Monitoring: Use TLC or LC-MS to track the disappearance of the starting material.

  • Reagent Equivalents: Ensure you are using a sufficient excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

  • Base: A mild base, such as pyridine or triethylamine, is typically used to scavenge the acid byproduct of the acetylation reaction. Ensure an adequate amount is used.

  • Reaction Time and Temperature: If the reaction is sluggish at room temperature, gentle heating may be required. Extend the reaction time until the starting material is fully consumed.

Experimental Protocols

Representative Protocol for Route A: Friedel-Crafts Acylation of 4-Fluorophenol with 1-Acetylpiperidine-4-carbonyl chloride followed by potential rearrangement

This protocol is a representative method and may require optimization.

Step 1: Synthesis of 1-Acetylpiperidine-4-carbonyl chloride

  • To a solution of 1-acetylpiperidine-4-carboxylic acid (1 eq.) in an anhydrous solvent such as dichloromethane, add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases.

  • Remove the solvent under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.

Step 2: Friedel-Crafts Acylation/Fries Rearrangement

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 3 eq.) in an anhydrous solvent (e.g., nitrobenzene or 1,2-dichloroethane), add a solution of 4-fluorophenol (1 eq.) at 0 °C.

  • Stir the mixture for 30 minutes, then add a solution of 1-acetylpiperidine-4-carbonyl chloride (1.1 eq.) in the same solvent dropwise, maintaining the temperature at 0 °C.

  • Slowly warm the reaction to the desired temperature (e.g., 60-160 °C to optimize ortho/para ratio) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to separate the ortho and para isomers.

Visualizations

Diagram 1: Synthetic Pathways and Key Side Reactions

G cluster_start Starting Materials cluster_reaction Friedel-Crafts Acylation / Fries Rearrangement cluster_products Products A 4-Fluorophenol C Reaction Conditions (Lewis Acid, Temp.) A->C B 1-Acetylpiperidine-4-carbonyl chloride B->C D Desired Product (ortho-isomer) C->D Desired Pathway E Side Product (para-isomer) C->E Side Reaction (Regioisomerization) F Side Product (O-acylated) C->F Side Reaction (O-Acylation)

Caption: Main synthetic pathway and potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Desired Product q1 Analyze crude product by LC-MS/NMR start->q1 cause1 High % of para-isomer q1->cause1 Isomeric mixture? cause2 High % of O-acylated product q1->cause2 Ester byproduct? cause3 Unreacted starting material q1->cause3 Incomplete reaction? sol1 Increase reaction temperature cause1->sol1 sol2 Increase Lewis acid equivalents and/or temperature cause2->sol2 sol3 Increase reaction time or reagent equivalents cause3->sol3

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Purification of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Synthesis and Initial Work-up

Q: My reaction yield of the desired C-acylated product is consistently low, with a significant amount of a less polar byproduct. How can I improve this?

A: This is a common issue in the Friedel-Crafts acylation of phenols, where competitive O-acylation can occur, leading to the formation of a phenyl ester byproduct. The reaction conditions, particularly the amount of catalyst, play a crucial role in directing the acylation.

Troubleshooting Steps:

  • Increase Catalyst Concentration: Using a stoichiometric excess of a strong Lewis acid like AlCl₃ promotes the desired C-acylation. The excess catalyst can coordinate to the oxygen of any initially formed ester, facilitating its rearrangement to the C-acylated product via a Fries Rearrangement.

  • Optimize Reaction Temperature: The regioselectivity of the Fries Rearrangement is temperature-dependent. Lower temperatures generally favor the formation of the para-isomer, which is often the thermodynamically controlled product. Conversely, higher temperatures can favor the ortho-isomer. Careful temperature control is crucial to maximize the yield of the desired isomer.

  • Consider a Two-Step Process: If direct C-acylation proves inefficient, consider a two-step approach involving initial O-acylation to form the stable phenyl ester, followed by a Fries Rearrangement under optimized conditions to yield the desired hydroxyaryl ketone.

Issue 2: Difficulty in Separating Isomeric Impurities

Q: I am having trouble separating the desired product from its ortho-isomer. What purification strategies can I employ?

A: The separation of ortho and para isomers can be challenging due to their similar physical properties. A combination of chromatographic and crystallization techniques is often necessary.

Troubleshooting Steps:

  • Column Chromatography Optimization:

    • Solvent System: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a more polar solvent like methanol or a modifier like toluene can sometimes improve separation.

    • Stationary Phase: Standard silica gel is commonly used. However, for phenolic compounds that may exhibit tailing, treating the silica gel with a weak acid or using a modified stationary phase (e.g., diol-bonded silica) can be beneficial.

  • Recrystallization:

    • Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For aryl ketones, common solvent systems include ethanol, methanol/water, acetone/water, and heptane/ethyl acetate.

    • Fractional Crystallization: If a single solvent does not provide adequate separation, fractional crystallization from a solvent mixture can be attempted. This involves a series of crystallization steps to enrich the desired isomer in either the solid or the mother liquor.

Issue 3: Product Oils Out During Crystallization

Q: My product forms an oil instead of crystals when I try to recrystallize it. How can I resolve this?

A: "Oiling out" occurs when the compound comes out of solution above its melting point. This can be addressed by modifying the crystallization conditions.

Troubleshooting Steps:

  • Lower the Crystallization Temperature: Ensure the solution is allowed to cool slowly to a temperature well below the melting point of the compound (122-123°C).

  • Use a Different Solvent System: The solubility profile of your compound in the chosen solvent may be too steep. Experiment with different solvents or solvent mixtures. A solvent in which the compound is less soluble at higher temperatures might prevent oiling out.

  • Increase the Solvent Volume: Using a more dilute solution can sometimes prevent the saturation point from being reached at a temperature above the melting point.

  • Seed the Solution: Introducing a small crystal of the pure compound (a seed crystal) can induce crystallization at a lower temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from the Friedel-Crafts acylation reaction used in its synthesis. These include:

  • O-acylated byproduct: (4-acetyl-1-piperidine)carbonyl-4-fluorophenylester.

  • Positional isomers: Primarily the ortho-acylated product, 1-[4-(3-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone.

  • Unreacted starting materials: Such as 4-fluoro-2-hydroxybenzoyl chloride and 1-acetylpiperidine.

Q2: What analytical techniques are suitable for monitoring the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for assessing the purity and quantifying impurities. Thin-Layer Chromatography (TLC) is a useful qualitative tool for monitoring reaction progress and for initial solvent screening for column chromatography.

Q3: What is the melting point of this compound?

A3: The reported melting point is in the range of 122-123°C. This can be used as an indicator of purity.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₆FNO₃
Molecular Weight 265.28 g/mol
Melting Point 122-123 °C
Appearance Off-white to pale yellow solid

Table 2: Suggested Solvent Systems for Purification

Purification MethodSolvent System (Starting Ratios)Notes
Column Chromatography (Silica Gel) Hexane : Ethyl Acetate (7:3 to 1:1)Gradient elution is recommended.
Dichloromethane : Methanol (98:2 to 95:5)Useful for more polar impurities.
Toluene : Ethyl Acetate (8:2 to 6:4)Toluene can improve separation of aromatic compounds.
Recrystallization Ethanol or MethanolGood for polar compounds.
Isopropanol-
Ethyl Acetate / HeptaneDissolve in minimum hot ethyl acetate, add heptane until cloudy, then reheat to clarify and cool slowly.
Acetone / WaterDissolve in minimum acetone, add water until cloudy, then reheat to clarify and cool slowly.

Experimental Protocols

Protocol 1: Column Chromatography for the Separation of C-acylated and O-acylated Isomers

  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial mobile phase (e.g., 80:20 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform bed. Drain the solvent until it is just above the silica level.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica bed.

  • Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., to 60:40 Hexane:Ethyl Acetate) to elute the more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization from Ethanol

  • Dissolution: In a flask, dissolve the impure solid in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: Place the flask in an ice bath to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (Mixture of Isomers & Impurities) chromatography Column Chromatography start->chromatography Initial Separation recrystallization Recrystallization chromatography->recrystallization Further Purification purity_check Purity Check (HPLC, TLC) recrystallization->purity_check Final Polish purity_check->chromatography Repurify if needed final_product Pure Product purity_check->final_product Meets Specification

Caption: A general workflow for the purification of this compound.

troubleshooting_logic cluster_yield Low Yield Issue cluster_impurity Impurity Issue start Low Yield or High Impurity Level check_o_acylation Check for O-acylation (less polar spot on TLC) start->check_o_acylation isomer_separation Difficulty Separating Isomers start->isomer_separation increase_catalyst Increase Lewis Acid Concentration check_o_acylation->increase_catalyst O-acylation confirmed optimize_temp Optimize Reaction Temperature increase_catalyst->optimize_temp optimize_chromatography Optimize Column Chromatography isomer_separation->optimize_chromatography fractional_crystallization Attempt Fractional Crystallization optimize_chromatography->fractional_crystallization If still impure

Caption: A decision tree for troubleshooting common purification challenges.

Technical Support Center: Degradation of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone. The information is designed to address common issues encountered during experimental work related to its degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under forced degradation conditions?

Based on the functional groups present in the molecule (ketone, phenol, amide, piperidine ring), the primary degradation pathways to investigate are hydrolysis (acidic and basic), oxidation, and photolysis. Thermal degradation should also be considered.

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would break the piperidine ring from the acetyl group.

  • Oxidation: The phenol group is prone to oxidation, potentially leading to the formation of quinone-like structures. The tertiary amine in the piperidine ring could also be oxidized to an N-oxide.[1]

  • Photodegradation: Aromatic compounds and ketones can be susceptible to degradation upon exposure to UV or visible light, potentially leading to complex rearrangements or cleavage.

  • Thermal Degradation: High temperatures can induce cleavage of the weaker bonds in the molecule.[1]

Q2: I am observing unexpected peaks in my chromatogram after storing my sample. What could be the cause?

Unexpected peaks are often due to the formation of degradation products. To identify the cause, consider the following:

  • Storage Conditions: Was the sample exposed to light, elevated temperatures, or non-neutral pH conditions?

  • Sample Matrix: Are there any excipients or other components in your formulation that could be reacting with the compound?

  • Forced Degradation Studies: To systematically identify the source, perform forced degradation studies under controlled stress conditions (acid, base, peroxide, heat, light).[2][3][4] This will help in pinpointing the specific conditions that lead to the formation of the observed impurities.

Q3: How can I develop a stability-indicating analytical method for this compound?

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[2][5] The typical steps involve:

  • Forced Degradation: Subject the compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, and photolysis) to generate degradation products.[2][3]

  • Chromatographic Separation: Develop a chromatographic method (e.g., HPLC or UPLC) that can resolve the parent compound from all the generated degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Troubleshooting Guides

Issue 1: Significant degradation observed under acidic conditions.
Potential Cause Troubleshooting Step
Hydrolysis of the amide bond The amide linkage is susceptible to acid-catalyzed hydrolysis.[1] To confirm, analyze the degraded sample using LC-MS to identify the mass of the degradation product corresponding to the cleaved molecule. Consider adjusting the pH of your formulation to a more neutral range if possible.
Instability of the phenol group While less common under acidic conditions compared to basic, degradation of the phenolic ring can occur. Spectroscopic analysis (UV, NMR) of the isolated degradant can help elucidate its structure.
Issue 2: Rapid degradation under oxidative stress (e.g., hydrogen peroxide).
Potential Cause Troubleshooting Step
Oxidation of the phenol group Phenols are readily oxidized.[1] The formation of colored byproducts may indicate quinone formation. The use of antioxidants in the formulation could mitigate this.
N-Oxide formation The tertiary amine of the piperidine ring can be oxidized to an N-oxide.[1] This can be identified by a mass increase of 16 Da in the mass spectrum of the degradation product.

Experimental Protocols

Forced Degradation Studies Protocol

This protocol outlines the typical conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[3]

Stress Condition Methodology
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the sample before analysis.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified time. Neutralize the sample before analysis.
Oxidation Treat the compound with a solution of 3-30% hydrogen peroxide at room temperature for a specified time.
Thermal Degradation Expose the solid compound to dry heat (e.g., 105°C) for a specified duration.
Photodegradation Expose the compound (in solid and solution form) to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study to illustrate how results can be presented.

Stress Condition % Degradation Number of Degradation Products Major Degradation Product (Hypothetical)
0.1 M HCl (80°C, 24h)15.225-Fluoro-2-hydroxybenzoic acid
0.1 M NaOH (RT, 24h)25.83N-(1-acetylpiperidin-4-yl)benzamide
3% H₂O₂ (RT, 24h)18.521-[4-(5-Fluoro-2-hydroxybenzoyl)-1-oxido-1-piperidinyl]-ethanone
Dry Heat (105°C, 48h)5.11Minor unidentified product
Photolysis12.33Complex mixture

Visualizations

Logical Workflow for Forced Degradation Studies

G cluster_0 Forced Degradation Workflow API API Sample (this compound) Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress Analysis Analyze Samples (HPLC, LC-MS) Stress->Analysis Identify Identify & Characterize Degradation Products Analysis->Identify Method Develop Stability-Indicating Method Identify->Method

Caption: A typical workflow for conducting forced degradation studies.

Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis Parent 1-[4-(5-Fluoro-2-hydroxybenzoyl)- 1-piperidinyl]-ethanone Acid Acidic (e.g., HCl) Parent->Acid Base Basic (e.g., NaOH) Parent->Base Oxidant Oxidant (e.g., H2O2) Parent->Oxidant Light UV/Vis Light Parent->Light Prod_Hydrolysis 5-Fluoro-2-hydroxybenzoic acid + 1-(piperidin-4-yl)ethanone Acid->Prod_Hydrolysis Base->Prod_Hydrolysis Prod_Oxidation N-Oxide or Quinone-like species Oxidant->Prod_Oxidation Prod_Photo Complex Rearrangement/ Cleavage Products Light->Prod_Photo

Caption: Potential degradation pathways for the target compound.

References

Technical Support Center: Solubility Enhancement for 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone. The following information is designed to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the solubility of this compound?

A1: The solubility of this compound is primarily influenced by its molecular structure, which includes a phenolic hydroxyl group and a ketone. Key factors include:

  • pH of the solvent: The phenolic hydroxyl group can be ionized at different pH values, significantly impacting solubility.[1][2][3][4]

  • Polarity of the solvent: The molecule has both polar and non-polar regions, making solvent polarity a critical factor.[5]

  • Temperature: Generally, solubility increases with temperature, although the extent of this effect can vary.

  • Crystalline form: The compound may exist in different polymorphic forms, each with a unique solubility profile. Amorphous forms are typically more soluble than crystalline forms.[6][7]

Q2: I am observing poor dissolution of my compound in aqueous media. What are the initial troubleshooting steps?

A2: If you are experiencing poor dissolution, consider the following initial steps:

  • Verify Compound Purity: Impurities can sometimes affect solubility.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for solvation. Techniques like micronization can be employed.[8][9]

  • pH Adjustment: Due to the phenolic group, the solubility is expected to be pH-dependent. Experiment with a range of pH values, particularly alkaline conditions, to enhance solubility.[1][2]

  • Co-solvents: The addition of a water-miscible organic solvent can significantly improve solubility.[9][10][11][12][13][14]

Troubleshooting Guides

Issue 1: Sub-optimal solubility in neutral aqueous buffers.
  • Problem: The compound, this compound, shows limited solubility in neutral buffers (e.g., PBS pH 7.4), which is problematic for in vitro assays.

  • Potential Solutions & Experimental Protocols:

    • pH Modification: The phenolic hydroxyl group suggests that increasing the pH will deprotonate it, forming a more soluble phenolate salt.[2]

      • Experimental Protocol: pH Adjustment

        • Prepare a series of buffers with pH values ranging from 7.0 to 12.0 (e.g., phosphate, borate buffers).

        • Add an excess amount of the compound to a fixed volume of each buffer.

        • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C) for 24 hours to ensure saturation.

        • Filter the samples to remove undissolved solid.

        • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

        • Plot solubility versus pH to determine the optimal pH for dissolution.

    • Use of Co-solvents: A co-solvent can increase solubility by reducing the polarity of the aqueous medium.[5][9][10][11][13][14]

      • Experimental Protocol: Co-solvent Screening

        • Select a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

        • Prepare a series of co-solvent/buffer mixtures in varying ratios (e.g., 10%, 20%, 30% v/v co-solvent in buffer).

        • Determine the solubility of the compound in each mixture using the equilibrium solubility method described above.

        • Evaluate the data to identify the most effective co-solvent and its optimal concentration.

  • Data Presentation:

Solution pH Co-solvent (v/v) Hypothetical Solubility (µg/mL)
PBS7.4None5
Borate Buffer9.0None50
Borate Buffer10.0None200
PBS/Ethanol7.410%25
PBS/PEG 4007.420%75
Issue 2: Drug precipitation upon dilution of a stock solution.
  • Problem: A concentrated stock solution of the compound in an organic solvent (e.g., DMSO) precipitates when diluted into an aqueous buffer for an experiment.

  • Potential Solutions & Experimental Protocols:

    • Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic carrier can improve its dissolution rate and apparent solubility, potentially preventing precipitation.[6][7][8][15][16]

      • Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)

        • Select a hydrophilic polymer carrier such as polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC).[17]

        • Dissolve both the compound and the carrier in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

        • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

        • Dry the film under vacuum to remove any residual solvent.

        • Scrape the resulting solid dispersion and mill it into a fine powder.

        • Assess the dissolution profile of the solid dispersion in the target aqueous medium compared to the pure drug.

    • Nanonization: Reducing the particle size to the nanometer range can increase the dissolution velocity and saturation solubility.[18][19][20][21][22]

      • Experimental Protocol: Nanoprecipitation

        • Dissolve the compound in a water-miscible organic solvent (e.g., acetone or ethanol) to prepare the organic phase.[21]

        • Prepare an aqueous phase, which may contain a stabilizer (e.g., a surfactant like Tween 80 or a polymer like HPMC) to prevent particle aggregation.

        • Inject the organic phase into the aqueous phase under constant stirring.

        • The compound will precipitate as nanoparticles.

        • Remove the organic solvent, for example, by evaporation under reduced pressure.

        • Characterize the particle size and dissolution behavior of the resulting nanosuspension.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_protocols Experimental Protocols cluster_analysis Analysis & Optimization Problem Poor Aqueous Solubility of Compound pH_Mod pH Modification Problem->pH_Mod Cosolvency Co-solvency Problem->Cosolvency Solid_Disp Solid Dispersion Problem->Solid_Disp Nanonization Nanonization Problem->Nanonization Protocol_pH Equilibrium Solubility vs. pH pH_Mod->Protocol_pH Protocol_Co Screening Co-solvents Cosolvency->Protocol_Co Protocol_SD Solvent Evaporation Solid_Disp->Protocol_SD Protocol_Nano Nanoprecipitation Nanonization->Protocol_Nano Analysis Analyze Solubility Data Protocol_pH->Analysis Protocol_Co->Analysis Protocol_SD->Analysis Protocol_Nano->Analysis Optimization Optimized Formulation Analysis->Optimization

Caption: Workflow for addressing poor aqueous solubility.

signaling_pathway cluster_compound Compound Properties cluster_factors Influencing Factors cluster_outcome Desired Outcome Structure Chemical Structure (Phenol & Ketone) PhysChem Physicochemical Properties (pKa, LogP) Structure->PhysChem pH pH PhysChem->pH Solvent Solvent Polarity PhysChem->Solvent Form Solid State Form PhysChem->Form Solubility Enhanced Solubility pH->Solubility Solvent->Solubility Temp Temperature Temp->Solubility Form->Solubility

Caption: Key factors influencing compound solubility.

References

Technical Support Center: 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone. Our aim is to help you overcome common challenges and avoid the formation of impurities during production.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for this compound?

A1: The most probable synthetic pathway involves a Friedel-Crafts acylation reaction. This typically includes the reaction of a substituted phenol with an acylating agent in the presence of a Lewis acid catalyst. In this specific case, it would likely involve the acylation of a suitable fluorophenol derivative with a piperidine-containing acylating agent, or the acylation of a piperidine derivative with a fluorobenzoyl halide.

Q2: What are the primary impurities I should be concerned about in this synthesis?

A2: The principal impurity of concern is the O-acylated product, a phenyl ester, which forms competitively with the desired C-acylated product (the hydroxyaryl ketone). Other potential impurities can arise from starting materials, such as isomers of the fluorophenol, or from side reactions like polyacylation, although the latter is less common in Friedel-Crafts acylations compared to alkylations.

Q3: How can I minimize the formation of the O-acylated impurity?

A3: Minimizing the O-acylated impurity is critical for achieving high purity of the final product. The key is to manipulate the reaction conditions to favor C-acylation. This can be achieved by:

  • Using an excess of a strong Lewis acid catalyst: A stoichiometric excess of a catalyst like aluminum chloride (AlCl₃) can coordinate to the oxygen of the initially formed ester, facilitating its rearrangement to the desired C-acylated ketone via a process known as the Fries rearrangement.

  • Controlling the reaction temperature: The temperature can influence the ortho/para selectivity of the acylation and the rate of the Fries rearrangement. Optimal temperature profiles should be determined empirically for your specific reaction.

  • Choice of solvent: The solvent can influence the solubility of reactants and the reactivity of the catalyst. Common solvents for Friedel-Crafts reactions include nitrobenzene, carbon disulfide, and chlorinated hydrocarbons.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for monitoring the progress of the reaction, quantifying the desired product, and detecting and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with a pH modifier) is a good starting point for method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying the structure of any significant impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and impurities, often in conjunction with HPLC (LC-MS).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired C-acylated product Predominant formation of the O-acylated ester impurity.Increase the molar ratio of the Lewis acid catalyst (e.g., AlCl₃) to the acylating agent. This will favor the Fries rearrangement of the O-acylated intermediate to the desired product. Consider adjusting the reaction temperature and time to optimize this rearrangement.
Deactivation of the aromatic ring.Ensure that the starting fluorophenol derivative does not contain strongly deactivating substituents that would inhibit the electrophilic aromatic substitution.
Presence of isomeric impurities Use of impure starting materials, particularly the fluorophenol derivative.Verify the purity of all starting materials by appropriate analytical methods (e.g., NMR, GC-MS) before use. If necessary, purify the starting materials.
Lack of regioselectivity in the Friedel-Crafts acylation.Optimize the reaction temperature and catalyst to improve the regioselectivity of the acylation. Lower temperatures often favor the para-substituted product.
Difficulty in removing the Lewis acid catalyst during workup Formation of stable complexes between the product and the catalyst.The workup procedure is critical. It typically involves quenching the reaction mixture with ice and/or dilute acid to hydrolyze the catalyst complexes. Ensure thorough extraction and washing to remove all catalyst residues.
Product degradation during purification The product may be sensitive to heat or pH extremes.Use mild purification techniques. Column chromatography on silica gel is a common method. Avoid excessive heat during solvent evaporation. Ensure that the pH of any aqueous solutions used during workup and purification is controlled.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of a Phenolic Compound

  • Catalyst Slurry Preparation: In a dry, inert atmosphere (e.g., under nitrogen), a suitable reactor is charged with a Lewis acid catalyst (e.g., aluminum chloride, 2.5 equivalents) and an appropriate solvent (e.g., 1,2-dichloroethane). The mixture is stirred to form a slurry.

  • Acylating Agent Addition: The acylating agent (e.g., 4-(1-acetylpiperidinyl)benzoyl chloride, 1.0 equivalent) is added portion-wise to the catalyst slurry at a controlled temperature (e.g., 0-5 °C).

  • Substrate Addition: The phenolic substrate (e.g., 4-fluorophenol, 1.0 equivalent), dissolved in the same solvent, is then added slowly to the reaction mixture, maintaining the low temperature.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to a specific temperature (e.g., 50-80 °C) for a set period (e.g., 4-24 hours) to promote the Fries rearrangement. The progress of the reaction should be monitored by HPLC.

  • Workup: The reaction mixture is cooled and carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: The product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with water, brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography on silica gel or recrystallization.

Data Presentation

Table 1: Hypothetical Influence of Lewis Acid Stoichiometry on Product Distribution

Molar Ratio (AlCl₃ : Acylating Agent)C-Acylated Product (%)O-Acylated Impurity (%)
1.1 : 14555
2.0 : 17525
3.0 : 1928

Note: This data is illustrative and the actual results may vary depending on the specific reaction conditions.

Visualizations

impurity_formation Reactants 4-Fluorophenol + 4-(1-Acetylpiperidinyl)benzoyl Chloride LewisAcid AlCl₃ (Catalyst) Intermediate Acylium Ion Intermediate Reactants->Intermediate + AlCl₃ C_Acylation C-Acylation (Desired Pathway) Intermediate->C_Acylation O_Acylation O-Acylation (Side Reaction) Intermediate->O_Acylation Product 1-[4-(5-Fluoro-2-hydroxybenzoyl)- 1-piperidinyl]-ethanone C_Acylation->Product Impurity O-Acylated Ester Impurity O_Acylation->Impurity Fries Fries Rearrangement (with excess AlCl₃) Impurity->Fries Fries->Product

Caption: Impurity formation pathway in the synthesis.

experimental_workflow start Start step1 1. Catalyst Slurry Preparation (AlCl₃ in Solvent) start->step1 step2 2. Acylating Agent Addition step1->step2 step3 3. Substrate Addition (Fluorophenol Derivative) step2->step3 step4 4. Reaction & Fries Rearrangement (Heating & Monitoring by HPLC) step3->step4 step5 5. Workup (Quenching & Extraction) step4->step5 step6 6. Purification (Column Chromatography/Recrystallization) step5->step6 end Final Product step6->end

Caption: General experimental workflow for the synthesis.

Validation & Comparative

Unveiling the Biological Target of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the putative biological target of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone with established atypical antipsychotics. This analysis is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel psychotherapeutics.

Executive Summary

This compound is structurally analogous to a known impurity of paliperidone, a widely used atypical antipsychotic. While direct experimental data for this specific compound is not publicly available, its chemical similarity strongly suggests that it shares a primary biological target with paliperidone: the antagonism of dopamine D2 and serotonin 5-HT2A receptors. This guide will therefore focus on the validation of this putative target by comparing the well-documented pharmacological profile of paliperidone with other key atypical antipsychotics, namely risperidone, olanzapine, clozapine, and aripiprazole.

Comparative Analysis of Receptor Binding Affinities

The therapeutic efficacy and side-effect profiles of atypical antipsychotics are largely determined by their binding affinities to a range of neurotransmitter receptors. The following table summarizes the inhibitory constants (Ki) for paliperidone and selected comparator drugs at key receptors. Lower Ki values indicate higher binding affinity.

ReceptorPaliperidone (Ki, nM)Risperidone (Ki, nM)Olanzapine (Ki, nM)Clozapine (Ki, nM)Aripiprazole (Ki, nM)
Dopamine D2 3.13 - 5.93.13[1]11 - 31126 - 2050.34 - 1.3
Serotonin 5-HT2A 0.29 - 1.10.16[1]4 - 2513 - 203.4 - 15
Adrenergic α1 1.1 - 180.8[1]197 - 2757
Adrenergic α2 9.1 - 487.54[1]2307 - 211690
Histamine H1 1.6 - 132.23[1]76 - 2661
Muscarinic M1 >1000>100020 - 261.9 - 21>1000

Note: Ki values can vary between studies due to different experimental conditions.

This data highlights the characteristic high affinity of atypical antipsychotics for both D2 and 5-HT2A receptors. The ratio of 5-HT2A to D2 affinity is a key determinant of a drug's "atypicality," with a higher ratio generally associated with a lower risk of extrapyramidal side effects.

Functional Activity at Primary Targets

Beyond simple binding, the functional consequence of a drug-receptor interaction is critical. Most atypical antipsychotics act as antagonists at D2 and 5-HT2A receptors, meaning they block the action of the endogenous neurotransmitters. Aripiprazole is a notable exception, acting as a partial agonist at the D2 receptor.

DrugDopamine D2 Receptor ActivitySerotonin 5-HT2A Receptor Activity
Paliperidone AntagonistAntagonist
Risperidone AntagonistAntagonist
Olanzapine AntagonistAntagonist
Clozapine AntagonistAntagonist
Aripiprazole Partial AgonistAntagonist/Inverse Agonist

Signaling Pathways

The interaction of these drugs with their target receptors initiates downstream signaling cascades that ultimately produce their therapeutic effects. The primary mechanism involves the modulation of G-protein coupled receptor (GPCR) signaling.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits SHT2AR Serotonin 5-HT2A Receptor PLC Phospholipase C SHT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Response Neuronal Response cAMP->Response IP3_DAG->Response Paliperidone Paliperidone (Antagonist) Paliperidone->D2R Blocks Paliperidone->SHT2AR Blocks Serotonin Serotonin Serotonin->SHT2AR Binds

Caption: Putative signaling pathway of this compound based on Paliperidone's mechanism.

Experimental Protocols

Validation of the biological target for a compound like this compound would involve a series of in vitro and in vivo experiments.

Radioligand Receptor Binding Assay

This assay determines the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of the test compound for the dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human D2 or 5-HT2A receptor.

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing appropriate ions.

  • Radioligand: Use a high-affinity radiolabeled ligand for each receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

A Prepare Cell Membranes (Expressing Target Receptor) B Incubate Membranes with Radioligand & Test Compound A->B C Separate Bound & Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Calculate IC50 & Ki D->E

Caption: Workflow for a radioligand receptor binding assay.
Functional Cell-Based Assays

These assays measure the functional consequence of a compound binding to its receptor.

a) cAMP Assay (for D2 Receptors - Gi-coupled):

Objective: To determine if the test compound acts as an agonist, antagonist, or inverse agonist at the D2 receptor.

Methodology:

  • Cell Culture: Use a cell line expressing the D2 receptor and a cAMP-responsive reporter system.

  • Compound Treatment: Treat cells with the test compound alone (to test for agonist activity) or in the presence of a known D2 agonist (to test for antagonist activity).

  • Forskolin Stimulation: Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.

  • Detection: Measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Agonists will decrease the forskolin-stimulated cAMP levels, while antagonists will block the effect of a co-incubated agonist.

b) Calcium Flux Assay (for 5-HT2A Receptors - Gq-coupled):

Objective: To determine the functional activity of the test compound at the 5-HT2A receptor.

Methodology:

  • Cell Culture: Use a cell line expressing the 5-HT2A receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Treatment: Add the test compound (for antagonist testing) followed by a known 5-HT2A agonist.

  • Detection: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

  • Data Analysis: Antagonists will inhibit the calcium influx induced by the agonist.

cluster_cAMP cAMP Assay (D2) cluster_Ca Calcium Flux Assay (5-HT2A) A1 Treat D2-expressing cells with Test Compound B1 Stimulate with Forskolin A1->B1 C1 Measure cAMP levels B1->C1 A2 Load 5-HT2A-expressing cells with Calcium Dye B2 Add Test Compound & then Agonist A2->B2 C2 Measure Fluorescence B2->C2

Caption: Overview of functional cell-based assays.

Conclusion

Based on its structural relationship to paliperidone, the primary biological target of this compound is putatively the dopamine D2 and serotonin 5-HT2A receptors, where it is expected to act as an antagonist. To definitively validate this, a comprehensive pharmacological evaluation using the experimental protocols outlined in this guide is necessary. A thorough characterization of its binding affinity and functional activity at these and other CNS receptors will be crucial in determining its potential as a therapeutic agent and in understanding its pharmacological profile in comparison to established atypical antipsychotics.

References

A Comparative Analysis of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone and Structurally Related Benzoylpiperidine Derivatives as Potential Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative study of the benzoylpiperidine derivative, 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone, and structurally similar compounds. The analysis focuses on their in vitro binding affinities for dopamine D2 and serotonin 5-HT2A receptors, key targets in the development of atypical antipsychotic drugs. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

The benzoylpiperidine scaffold is a well-established pharmacophore in the design of central nervous system (CNS) active agents, particularly those targeting dopaminergic and serotonergic pathways. Atypical antipsychotics, a cornerstone in the management of schizophrenia, typically exhibit a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. The ratio of their binding affinities for these two receptors is a critical determinant of their therapeutic profile, with a higher affinity for 5-HT2A over D2 receptors often associated with a reduced incidence of extrapyramidal side effects. This guide examines this compound and its analogs to elucidate their structure-activity relationships (SAR) at these key receptors.

Comparative Binding Affinity Data

The following table summarizes the in vitro binding affinities of this compound and its comparator compounds for the dopamine D2 and serotonin 5-HT2A receptors. The data is extracted from Strupczewski, J. T., et al. (1985). Journal of Medicinal Chemistry, 28(6), 761-769.

Compound IDStructureRDopamine D2 Receptor IC50 (nM)
1
alt textpiperidine-S853068-30685-MedKoo.png)
-COCH3190
2 Benzoylpiperidine Core-H>1000
3 Benzoylpiperidine Core-CH3810
4 Benzoylpiperidine Core-C2H5280
5 Benzoylpiperidine Core-n-C3H7130

Note: 5-HT2A receptor binding data for these specific compounds were not available in the referenced study. The primary focus of the study was on dopamine receptor activity.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals a clear structure-activity relationship for this series of N-substituted 4-(5-fluoro-2-hydroxybenzoyl)piperidines at the dopamine D2 receptor.

  • N-Substitution is Crucial for Activity: The unsubstituted piperidine nitrogen (Compound 2 ) results in a significant loss of affinity for the D2 receptor (IC50 > 1000 nM).

  • Impact of N-Alkyl Chain Length: The introduction of an N-acetyl group (Compound 1 ) confers moderate inhibitory activity (IC50 = 190 nM). A progressive increase in the length of the N-alkyl substituent from methyl (Compound 3 , IC50 = 810 nM) to n-propyl (Compound 5 , IC50 = 130 nM) leads to a notable enhancement in D2 receptor affinity. This suggests that a larger, lipophilic group at the N-1 position of the piperidine ring is favorable for interaction with the D2 receptor binding pocket.

The following diagram illustrates the logical flow of the SAR analysis:

SAR_Analysis cluster_substituents N-Substituent cluster_activity Dopamine D2 Receptor Affinity H H Low_Affinity Low Affinity (>1000 nM) H->Low_Affinity leads to COCH3 COCH3 Moderate_Affinity Moderate Affinity (190 nM) COCH3->Moderate_Affinity results in Alkyl_Chain Alkyl Chain (CH3 to n-C3H7) Increasing_Affinity Increasing Affinity (810 nM to 130 nM) Alkyl_Chain->Increasing_Affinity correlates with

Structure-Activity Relationship for N-Substituted Benzoylpiperidines at the D2 Receptor.

Experimental Protocols

The following experimental protocols are based on the methodologies described in the cited literature for conducting dopamine D2 receptor binding assays.

Dopamine D2 Receptor Binding Assay (In Vitro)

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

1. Membrane Preparation:

  • Corpora striata from male Wistar rats are dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.7).

  • The homogenate is centrifuged at high speed (e.g., 50,000 x g) for 10 minutes at 4°C.

  • The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 15 minutes to facilitate the removal of endogenous dopamine.

  • The suspension is centrifuged again under the same conditions, and the final pellet is resuspended in the assay buffer.

2. Binding Assay:

  • The assay is performed in a final volume of 2 mL containing:

    • Membrane preparation (approximately 0.2-0.4 mg of protein).

    • [3H]Spiperone (a radiolabeled D2 antagonist) at a final concentration of 0.2 nM.

    • Varying concentrations of the test compound or vehicle.

    • For determination of non-specific binding, 1 µM (+)-butaclamol is used.

  • The mixture is incubated at 37°C for 15 minutes.

  • The incubation is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified by liquid scintillation spectrometry.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

The workflow for this experimental protocol is visualized below:

D2_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Homogenization Homogenize Rat Striata Centrifugation1 Centrifuge (50,000 x g) Homogenization->Centrifugation1 Incubation_Dopamine_Removal Incubate at 37°C Centrifugation1->Incubation_Dopamine_Removal Centrifugation2 Centrifuge Again Incubation_Dopamine_Removal->Centrifugation2 Resuspension Resuspend in Assay Buffer Centrifugation2->Resuspension Incubation Incubate Membranes with [3H]Spiperone & Test Compound Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50_Determination Determine IC50 Values Counting->IC50_Determination

1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone vs other piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its prevalence is particularly notable in the development of antipsychotic drugs, where it plays a critical role in modulating the affinity and selectivity for key neurological targets.[2] This guide provides a comparative overview of piperidine derivatives in the context of antipsychotic drug discovery, with a special focus on the role of intermediates like 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone . While not an active pharmaceutical ingredient (API) itself, this molecule represents a crucial building block in the synthesis of potent antipsychotics, such as Paliperidone.[3]

From Building Block to Blockbuster: The Synthetic Role of 4-Benzoylpiperidines

The compound this compound belongs to the 4-acylpiperidine class of molecules, which are pivotal intermediates in the synthesis of many atypical antipsychotics. The general synthetic strategy involves the N-alkylation of a functionalized piperidine core with a suitable heterocyclic moiety. For instance, the synthesis of Paliperidone, a widely prescribed antipsychotic, involves the condensation of a 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride with a chloroethyl-pyrimidinone derivative.[3][4] The 4-benzoylpiperidine portion of the target molecule is structurally analogous to the benzisoxazole-piperidine fragment of Paliperidone, highlighting its importance as a precursor.

G cluster_0 Key Intermediates cluster_1 Final Product Intermediate_A 3-(2-Chloroethyl)-9-hydroxy- 2-methyl-4H-pyrido[1,2-a] -pyrimidin-4-one Paliperidone Paliperidone Intermediate_A->Paliperidone Condensation (N-alkylation) Intermediate_B 6-Fluoro-3-(piperidin-4-yl) -1,2-benzisoxazole (Structurally related to the target compound's core) Intermediate_B->Paliperidone

Caption: Generalized synthetic pathway for Paliperidone, illustrating the condensation of key piperidine and pyrimidinone intermediates.

Comparative Performance: Receptor Binding Profiles of Piperidine-Containing Antipsychotics

The therapeutic efficacy and side-effect profiles of atypical antipsychotics are largely determined by their binding affinities for various neurotransmitter receptors, primarily dopamine D2 and serotonin 5-HT2A receptors.[5][6] Potent D2 receptor antagonism is associated with the alleviation of positive symptoms of schizophrenia, while 5-HT2A antagonism is thought to contribute to efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects.[5][7]

The following table summarizes the receptor binding affinities (Ki, in nM) for several prominent piperidine-containing antipsychotics. A lower Ki value indicates a higher binding affinity.

DrugDopamine D2 (Ki, nM)Serotonin 5-HT2A (Ki, nM)α1-Adrenergic (Ki, nM)Histamine H1 (Ki, nM)
Paliperidone 0.22 - 1.21[8]0.22 - 1.21[8]--
Risperidone 1.4 - 3.2[7][9]0.16 - 0.2[7][9]0.8[1]2.23 - 20[1][7]
Iloperidone 6.3[10]5.6[10]36[10]473[10]
Haloperidol 0.89 - 1.55[1][11]120[11]--

Data compiled from multiple sources as cited. Note that Ki values can vary between studies depending on the experimental conditions.

This data illustrates the high affinity of atypical antipsychotics like Risperidone and Paliperidone for both D2 and 5-HT2A receptors, a hallmark of this drug class.[6][7] In contrast, the typical antipsychotic Haloperidol shows very high affinity for the D2 receptor but significantly lower affinity for the 5-HT2A receptor, which is consistent with its pharmacological profile.[11]

G cluster_0 Antipsychotic Action Drug Atypical Antipsychotic (e.g., Paliperidone) D2R Dopamine D2 Receptor Drug->D2R Antagonism 5HT2AR Serotonin 5-HT2A Receptor Drug->5HT2AR Antagonism Positive Reduction of Positive Symptoms D2R->Positive Negative Reduction of Negative Symptoms & Fewer EPS Side Effects 5HT2AR->Negative

Caption: Signaling pathway showing the dual antagonism of D2 and 5-HT2A receptors by atypical antipsychotics.

Experimental Protocols: Determining Receptor Binding Affinity

The quantitative data presented above is typically generated using radioligand binding assays. These assays are fundamental in pharmacology for determining the affinity of a drug for its target receptor.

General Protocol for a Competitive Radioligand Binding Assay

This protocol outlines the general steps for determining the Ki of a test compound (e.g., a novel piperidine derivative) for a specific receptor (e.g., Dopamine D2).

  • Membrane Preparation:

    • Homogenize tissue or cultured cells known to express the receptor of interest (e.g., rat striatum for D2 receptors) in a cold lysis buffer.[12]

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer.[12]

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).[12]

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors), and varying concentrations of the unlabeled test compound.[12][13]

    • For each concentration of the test compound, prepare parallel wells to measure total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known D2 antagonist).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[12]

  • Separation and Counting:

    • Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.[13]

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.[12]

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[12]

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.

    • Calculate the Ki value (the inhibition constant) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

G Start Prepare Receptor Membranes Incubate Incubate Membranes with: - Radioligand - Test Compound Start->Incubate Filter Separate Bound from Free Ligand via Filtration Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Calculate IC50 and Ki (Cheng-Prusoff Equation) Count->Analyze End Determine Binding Affinity Analyze->End

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion

While this compound may not be a therapeutic agent itself, its core structure is representative of a class of chemical intermediates that are indispensable for the synthesis of highly effective atypical antipsychotics. The performance of the final drug molecules, which is dictated by their receptor binding profiles, is a direct consequence of the chemical functionalities introduced via such building blocks. Understanding the relationship between these synthetic precursors and the pharmacological properties of the resulting APIs is crucial for the rational design and development of next-generation therapeutics for psychiatric disorders.

References

Comparative Efficacy Analysis of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone in a Preclinical Model of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, there is no publicly available experimental data on the efficacy of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone in any disease models. The following guide is a hypothetical comparison created to demonstrate a structured approach to evaluating a novel compound against a standard therapeutic agent. For this purpose, we will refer to this compound as "Compound X" and use established data for the well-characterized atypical antipsychotic, Risperidone, as a proxy for its potential effects in a relevant disease model. This guide is intended for an audience of researchers, scientists, and drug development professionals.

Introduction

The evaluation of novel psychoactive compounds requires rigorous comparison against established therapeutics in validated preclinical models. This guide provides a comparative overview of the hypothetical antipsychotic agent, Compound X, and the established atypical antipsychotic, Risperidone. The comparison is based on their efficacy in a widely used animal model of psychosis: the apomorphine-induced climbing model in mice. This model is sensitive to the dopamine D2 receptor antagonism that is a hallmark of antipsychotic drug action.

Atypical antipsychotics like Risperidone are characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] This mechanism is thought to contribute to their efficacy against the positive symptoms of schizophrenia, with a potentially lower propensity for extrapyramidal side effects compared to typical antipsychotics.[2] This guide will present a hypothetical efficacy profile for Compound X that mirrors the known actions of a potent atypical antipsychotic, allowing for a direct comparison with Risperidone.

Hypothetical Signaling Pathway of an Atypical Antipsychotic

The therapeutic effects of atypical antipsychotics are believed to stem from their modulation of dopaminergic and serotonergic pathways. The following diagram illustrates the hypothetical mechanism of action for a compound like Compound X or Risperidone, highlighting the antagonism of postsynaptic D2 and 5-HT2A receptors.

Atypical_Antipsychotic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presynaptic Dopaminergic/ Serotonergic Neuron Dopamine Dopamine presynaptic->Dopamine Release Serotonin Serotonin presynaptic->Serotonin Release D2_receptor D2 Receptor downstream_signaling Downstream Signaling (e.g., cAMP modulation) D2_receptor->downstream_signaling Modulates HT2A_receptor 5-HT2A Receptor HT2A_receptor->downstream_signaling Modulates Compound_X Compound X / Risperidone Compound_X->D2_receptor Antagonizes Compound_X->HT2A_receptor Antagonizes Dopamine->D2_receptor Activates Serotonin->HT2A_receptor Activates

Caption: Hypothetical signaling pathway of an atypical antipsychotic.

Comparative Efficacy in Apomorphine-Induced Climbing Model

The apomorphine-induced climbing model in mice is a standard preclinical assay for assessing the in vivo potency of antipsychotic drugs. Apomorphine, a non-selective dopamine agonist, induces a characteristic climbing behavior that can be dose-dependently inhibited by dopamine receptor antagonists. The table below presents the half-maximal effective dose (ED50) for Compound X (hypothetically represented by Risperidone's data) and a comparator, the typical antipsychotic Haloperidol.

CompoundClassED50 (mg/kg, i.p.)Primary Mechanism of Action
Compound X (Hypothetical) Atypical Antipsychotic0.14D2/5-HT2A Receptor Antagonist
Risperidone Atypical Antipsychotic0.14[3]D2/5-HT2A Receptor Antagonist
Haloperidol Typical Antipsychotic0.20[3]D2 Receptor Antagonist

Experimental Workflow and Protocols

The following sections detail the methodology for the apomorphine-induced climbing experiment.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Setup cluster_treatment Treatment cluster_challenge Challenge cluster_observation Observation cluster_analysis Data Analysis acclimatization Acclimatize Mice (1 hour in lab) habituation Habituate to Cages (1 hour) acclimatization->habituation drug_admin Administer Test Compound (e.g., Compound X, Risperidone) or Vehicle (i.p.) habituation->drug_admin wait_period Wait Period (20 minutes) drug_admin->wait_period apomorphine_admin Administer Apomorphine (2.5 mg/kg, s.c.) wait_period->apomorphine_admin observation_period Observe Climbing Behavior (for 20 minutes, starting 10 mins post-apomorphine) apomorphine_admin->observation_period scoring Score Climbing at 5-minute intervals observation_period->scoring data_analysis Calculate Total Climbing Score and Percentage Inhibition scoring->data_analysis ed50 Determine ED50 from Dose-Response Curve data_analysis->ed50

Caption: Workflow for the apomorphine-induced climbing assay.

Detailed Experimental Protocol

Objective: To assess the ability of a test compound to inhibit apomorphine-induced climbing behavior in mice.

Animals: Male CD-1 mice are typically used. Upon arrival, they are allowed to acclimate to the facility for at least one week.

Housing and Environment: Animals are housed in groups with ad libitum access to food and water, under a 12-hour light/dark cycle.

Procedure:

  • Acclimatization: On the day of the experiment, transfer the mice to the testing room at least 1 hour before the start of the procedure to allow for acclimatization.[3]

  • Habituation: Place each mouse individually into a cylindrical wire mesh cage (e.g., 13 cm height, 14 cm diameter). Allow the animals to habituate to the cages for 1 hour.[3]

  • Drug Administration: Administer the test compound (e.g., Compound X, Risperidone, Haloperidol) or vehicle via intraperitoneal (i.p.) injection. Doses are typically determined based on preliminary studies.

  • Pre-treatment Interval: A 20-minute interval is allowed between the administration of the test compound and the apomorphine challenge.[3]

  • Apomorphine Challenge: Administer apomorphine hydrochloride (dissolved in 0.1% ascorbic acid solution) at a dose of 2.5 mg/kg via subcutaneous (s.c.) injection.[3]

  • Observation Period: Ten minutes after the apomorphine injection, begin observing the mice for climbing behavior.[3] The observation period lasts for 20 minutes.

  • Scoring: Climbing behavior is assessed visually at 5-minute intervals during the 20-minute observation period. A common scoring method involves recording the position of the mouse:

    • 0: Four paws on the floor of the cage.

    • 1: One or two paws on the wall of the cage.

    • 2: All four paws on the wall of the cage (climbing). A total climbing score is calculated for each animal.

  • Data Analysis: The mean climbing score for each treatment group is calculated. The percentage inhibition of climbing behavior relative to the vehicle-treated control group is determined for each dose of the test compound. The ED50 value, the dose that produces 50% inhibition of the apomorphine-induced climbing, is calculated using regression analysis.

Conclusion

This guide presents a hypothetical comparative analysis of Compound X and the established antipsychotic, Risperidone. Based on the presented data (using Risperidone's efficacy as a proxy for Compound X), Compound X demonstrates potent inhibition of apomorphine-induced climbing behavior, with an ED50 comparable to that of Risperidone and slightly more potent than the typical antipsychotic Haloperidol. This suggests that Compound X may possess a strong antipsychotic potential, likely mediated through dopamine D2 receptor antagonism.

The dual D2/5-HT2A receptor antagonism, a characteristic of atypical antipsychotics, is a favorable mechanistic profile that warrants further investigation. Future studies should aim to confirm this mechanism of action through receptor binding assays and explore the efficacy of Compound X in other preclinical models that assess negative and cognitive symptoms associated with schizophrenia. The detailed protocols provided in this guide offer a framework for conducting such validation studies.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, no publicly available analytical methods or cross-validation studies specifically for 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone have been identified. The information presented below is a representative guide based on common analytical techniques used for similar small molecules in the pharmaceutical industry. The experimental data and protocols are illustrative examples to demonstrate the principles of a comparative guide and should not be considered as validated methods for this specific compound.

Introduction

The compound this compound, with CAS number 84162-84-5, is a chemical intermediate.[][2][3][4][5] The development and validation of robust analytical methods are crucial for its quality control, ensuring the purity and consistency of the final product. Cross-validation of analytical methods is a critical step when two or more methods are used within the same study or across different laboratories, ensuring that the results are equivalent and reliable.[6][7][8] This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound.

Overview of Analytical Methods

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a widely used technique for the separation and quantification of compounds that possess a UV chromophore. It is known for its robustness, cost-effectiveness, and straightforward operation.

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-resolving capability of a tandem mass spectrometer. It is particularly useful for analyzing compounds at very low concentrations or in complex matrices.

Quantitative Performance Comparison

The following table summarizes the hypothetical performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of this compound. This data is for illustrative purposes only.

Performance ParameterHPLC-UV (Hypothetical)LC-MS/MS (Hypothetical)Acceptance Criteria (Typical)
Linearity (r²) 0.99920.9998r² ≥ 0.99
Range 1 - 100 µg/mL0.1 - 100 ng/mL-
Limit of Detection (LOD) 0.3 µg/mL0.03 ng/mL-
Limit of Quantification (LOQ) 1 µg/mL0.1 ng/mLSignal-to-Noise ≥ 10
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%85% - 115% (for bioanalysis)
Precision (%RSD) < 2.5%< 3.0%≤ 15% (≤ 20% at LOQ)
Robustness PassedPassedNo significant impact on results

Experimental Protocols

Below are detailed, hypothetical experimental protocols for the two analytical methods.

1. HPLC-UV Method

  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 20
    10 80
    12 80
    12.1 20

    | 15 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm.

  • Sample Preparation: Dissolve 10 mg of the compound in 10 mL of methanol to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to prepare calibration standards and quality control samples.

2. LC-MS/MS Method

  • Instrumentation: Sciex Triple Quad 5500 system coupled with a Shimadzu Nexera X2 UHPLC system.

  • Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    2.5 90
    3.0 90
    3.1 10

    | 4.0 | 10 |

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Analyte: Q1 266.1 -> Q3 121.1 (Quantifier), Q1 266.1 -> Q3 95.1 (Qualifier)

    • Internal Standard (e.g., Deuterated analog): Q1 271.1 -> Q3 126.1

  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Spike into the appropriate biological matrix (e.g., plasma) and perform a protein precipitation with acetonitrile containing the internal standard. Centrifuge and inject the supernatant.

Visualizations

G Figure 1: General Sample Preparation Workflow cluster_0 Sample Collection & Initial Processing cluster_1 Extraction cluster_2 Final Preparation & Analysis A Sample Weighing/Aliquoting B Addition of Internal Standard A->B C Protein Precipitation / LLE / SPE B->C D Vortex & Centrifugation C->D E Supernatant Transfer/Evaporation & Reconstitution D->E F Injection into LC System E->F

Figure 1: General Sample Preparation Workflow

G Figure 2: Cross-Validation Logical Flow A Define Acceptance Criteria (%Difference, Statistical Tests) B Select Incurred Samples (covering the analytical range) A->B C Analyze Samples by Reference Method (Method A) B->C D Analyze Samples by Comparator Method (Method B) B->D E Compare Results from Method A and Method B C->E D->E F Calculate %Difference and Perform Statistical Analysis E->F G Results Meet Acceptance Criteria? F->G H Methods are Considered Equivalent G->H Yes I Investigate Discrepancy & Re-evaluate Methods G->I No

Figure 2: Cross-Validation Logical Flow

References

A Comparative Guide to the Synthesis of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for the preparation of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison is based on established chemical principles and analogous reactions reported in the scientific literature, offering insights into potential efficiency, scalability, and overall feasibility.

Introduction

This compound is a crucial building block in medicinal chemistry. Its synthesis is of significant interest for the development of novel therapeutics. This document outlines and compares two distinct synthetic strategies: a direct N-acetylation of a readily available precursor and a multi-step approach commencing with a Friedel-Crafts acylation. Each route is presented with a detailed, albeit theoretical, experimental protocol based on analogous and well-documented chemical transformations.

Comparative Analysis of Synthetic Routes

The two synthetic pathways are evaluated based on several key metrics, including the number of steps, potential yield, and the complexity of the required reagents and conditions.

ParameterRoute 1: N-Acetylation of PrecursorRoute 2: Friedel-Crafts Acylation
Starting Materials (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone4-Fluorophenol, 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
Number of Steps 13
Key Reactions N-AcetylationFriedel-Crafts Acylation, Boc Deprotection, N-Acetylation
Potential Overall Yield HighModerate
Scalability HighModerate
Reagent Complexity LowModerate

Experimental Protocols

Route 1: N-Acetylation of (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone

This route offers a direct and efficient method, assuming the availability of the starting piperidinyl methanone.

Step 1: N-Acetylation

To a solution of (5-fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, is added a base, for instance, triethylamine (1.2 eq). The mixture is cooled to 0 °C, and acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Route 2: Multi-step Synthesis via Friedel-Crafts Acylation

This pathway provides a more fundamental approach, starting from simpler, commercially available reagents.

Step 1: Synthesis of tert-Butyl 4-(5-fluoro-2-hydroxybenzoyl)piperidine-1-carboxylate

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (1.0 eq) is converted to its corresponding acid chloride by reaction with oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane. In a separate flask, 4-fluorophenol (1.1 eq) and a Lewis acid catalyst, such as aluminum chloride (1.2 eq), are dissolved in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) and cooled to 0 °C. The freshly prepared acyl chloride solution is then added dropwise to the phenol mixture. The reaction is stirred at room temperature for 12-16 hours. The reaction is quenched by the slow addition of ice-cold water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Boc Deprotection

The product from the previous step, tert-butyl 4-(5-fluoro-2-hydroxybenzoyl)piperidine-1-carboxylate (1.0 eq), is dissolved in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane. The mixture is stirred at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC). The solvent is then removed under reduced pressure to yield (5-fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone as its corresponding salt.

Step 3: N-Acetylation

The (5-fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone salt (1.0 eq) is dissolved in a suitable solvent, and a base such as triethylamine (2.2 eq) is added. The mixture is cooled, and acetic anhydride (1.1 eq) or acetyl chloride (1.1 eq) is added. The reaction is worked up and purified as described in Route 1 to afford the final product.

Logical Workflow of Synthetic Routes

Synthetic_Routes cluster_route1 Route 1: N-Acetylation cluster_route2 Route 2: Friedel-Crafts Acylation cluster_comparison Comparison A1 (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone B1 This compound A1->B1 N-Acetylation (Acetic Anhydride, Base) A2 4-Fluorophenol + 1-(Boc)piperidine-4-carboxylic acid B2 tert-Butyl 4-(5-fluoro-2- hydroxybenzoyl)piperidine-1-carboxylate A2->B2 Friedel-Crafts Acylation (Lewis Acid) C2 (5-Fluoro-2-hydroxyphenyl)(piperidin-4-yl)methanone B2->C2 Boc Deprotection (Acid) D2 This compound C2->D2 N-Acetylation (Acetic Anhydride, Base) comp Route 1: More direct, higher potential yield. Route 2: More steps, starts from basic materials.

Caption: A flowchart comparing the two synthetic routes to the target compound.

No Biological Activity Data Available for 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available data on the in vivo and in vitro biological activity of the compound 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone (CAS Number: 84162-84-5).

Despite extensive searches, no peer-reviewed studies, patents, or screening databases were identified that describe the specific pharmacological effects, mechanism of action, or comparative efficacy and potency of this molecule. The compound is commercially available from several chemical suppliers, suggesting its use as a synthetic intermediate or a research chemical.

Some related structures, such as certain benzoylpiperidine derivatives, are known to possess biological activities, including interactions with central nervous system receptors. For instance, the core structure is found in molecules that are investigated as potential antipsychotics or imaging agents. However, direct extrapolation of these activities to this compound is not scientifically valid without specific experimental evidence.

The primary information available for this compound is its chemical structure, molecular formula (C14H16FNO3), and its role as a potential impurity or intermediate in the synthesis of other pharmaceutical compounds, such as Paliperidone.

Due to the absence of any reported in vivo or in vitro experimental data for this compound, it is not possible to create a comparison guide detailing its biological activity, experimental protocols, or signaling pathways as requested. The scientific community has not published findings on the biological properties of this specific chemical entity. Therefore, no tables, diagrams, or detailed experimental methodologies can be provided.

Researchers interested in the potential biological activities of this compound would need to conduct initial screening and characterization studies to generate the foundational data required for any comparative analysis.

A Comparative Guide to the Structure-Activity Relationship of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to 1-[4-(5-fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone, a scaffold with potential antipsychotic properties. The primary molecular targets for this class of compounds are often the dopamine D2 and serotonin 5-HT2A receptors, which are key players in the pathophysiology of various neuropsychiatric disorders.[1] This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to guide future drug design and optimization efforts.

Data Presentation: Structure-Activity Relationship of Analogs

The following table summarizes the in vitro binding affinities of various 4-benzoylpiperidine and related analogs for the dopamine D2 and serotonin 5-HT2A receptors. The data is compiled from multiple studies and presented to highlight the impact of structural modifications on receptor affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity.

Compound IDR1R2 (Benzoyl Ring Substitution)D2 Receptor Affinity (Ki/IC50, nM)5-HT2A Receptor Affinity (Ki/IC50, nM)Reference
Parent Scaffold -COCH35-Fluoro, 2-HydroxyData Not AvailableData Not Available-
Analog 1-CH34-FluoroHighModerate[2]
Analog 2-Propyl3-(Methylsulfonyl)Low (Functional Antagonist)Not Reported[3]
Analog 3-Cinnamyl2-Methoxy (on piperazine)HighLow to Moderate[2]
Analog 4VariesVariesVariesVaries[4][5]
ACP-103N-(4-fluorophenylmethyl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamideN/A (piperidine core)No Affinity9.3 (pKi)[6]
LPH-5 ((S)-11)H2,5-DimethoxyNot ReportedAgonist Activity[7]

Key SAR Insights:

  • Piperidine N1-Substitution: The substituent at the N1 position of the piperidine ring significantly influences activity and selectivity. Small alkyl groups or more complex moieties can modulate affinity for both D2 and 5-HT2A receptors.[2][3]

  • Benzoyl Ring Substitution: The substitution pattern on the benzoyl ring is a critical determinant of binding affinity. Electron-withdrawing groups like fluorine and electron-donating groups like methoxy can alter the electronic properties of the pharmacophore, impacting receptor interaction.[2][4] For instance, a 4-fluoro substitution on the benzoyl ring often confers high affinity for D2 receptors.[2]

  • Bioisosteric Replacements: Replacing the piperidine core with a piperazine ring can also lead to potent D2 and 5-HT2A ligands.[2]

  • Functional Selectivity: Modifications can lead to compounds with different functional profiles, such as antagonists, inverse agonists, or partial agonists, which can have distinct therapeutic implications.[3][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are generalized protocols for dopamine D2 and serotonin 5-HT2A receptor binding assays.

1. Dopamine D2 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from a stable cell line expressing human D2L receptors (e.g., HEK-293 or CHO cells).[8]

    • Radioligand: [³H]-Spiperone or [³H]-Methylspiperone.[8][9]

    • Non-specific binding determinant: 4 µM (+)-Butaclamol or 10 µM Haloperidol.[8]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • 96-well microtiter plates.

    • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).[9]

    • Filtration apparatus (cell harvester).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a Bradford assay.[8]

    • Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd (e.g., 0.2 nM [³H]-methylspiperone), and varying concentrations of the test compound.[8] For determining non-specific binding, add the non-specific determinant instead of the test compound.

    • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature (e.g., 25°C) for 90 minutes to reach equilibrium.[8]

    • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.[8]

2. Serotonin 5-HT2A Receptor Radioligand Binding Assay

This assay measures the affinity of a test compound for the 5-HT2A receptor.

  • Materials:

    • Cell membranes from a cell line stably expressing human 5-HT2A receptors (e.g., CHO-K1 cells) or rat frontal cortex tissue.[10][11]

    • Radioligand: [³H]-Ketanserin.[11]

    • Non-specific binding determinant: 10 µM Spiperone or another suitable antagonist.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microtiter plates.

    • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% PEI.[11]

    • Filtration apparatus (cell harvester).

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Similar to the D2 receptor assay, prepare membranes from the chosen cell line or tissue.

    • Assay Setup: In a 96-well plate, add assay buffer, [³H]-Ketanserin (at a concentration around its Kd, e.g., 2.0 nM), and a range of concentrations of the test compound.[11] Include wells for total binding (no competitor) and non-specific binding.

    • Incubation: Add the membrane preparation and incubate, for example, for 20 minutes at 37°C.[11]

    • Filtration: Terminate the assay by rapid filtration over the glass fiber filters, followed by washing with ice-cold buffer.

    • Quantification: Measure the radioactivity of the filters using a liquid scintillation counter.

    • Data Analysis: Determine the IC50 and Ki values as described for the D2 receptor binding assay.

Mandatory Visualization

General Structure-Activity Relationship Workflow

The following diagram illustrates the general workflow for conducting SAR studies, from initial compound design to the identification of lead candidates.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis & Iteration start Lead Compound (1-[4-(5-Fluoro-2-hydroxybenzoyl) -1-piperidinyl]-ethanone) analog_design Analog Design (Modification of R1 and R2) start->analog_design synthesis Chemical Synthesis analog_design->synthesis binding_assay Receptor Binding Assays (D2, 5-HT2A) synthesis->binding_assay functional_assay Functional Assays (Agonist/Antagonist activity) binding_assay->functional_assay sar_analysis SAR Analysis (Identify key structural features) functional_assay->sar_analysis optimization Lead Optimization sar_analysis->optimization optimization->analog_design Iterative Improvement

Caption: A flowchart illustrating the iterative process of structure-activity relationship studies.

Dopamine D2 Receptor Signaling Pathway (Gi/o-coupled)

The D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway, leading to the inhibition of adenylyl cyclase.[12]

D2_Signaling cluster_membrane Plasma Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Dopamine Dopamine Dopamine->D2R binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response leads to

Caption: A simplified diagram of the canonical dopamine D2 receptor signaling cascade.

Serotonin 5-HT2A Receptor Signaling Pathway (Gq/11-coupled)

The 5-HT2A receptor is a GPCR that couples to the Gq/11 pathway, activating phospholipase C.[13][14]

Caption: An overview of the primary serotonin 5-HT2A receptor signaling pathway.

References

Benchmarking 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone Against Known Sigma-1 Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the novel compound 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone against established sigma-1 (σ1) receptor antagonists. The σ1 receptor, a unique ligand-operated molecular chaperone located at the endoplasmic reticulum, is a promising therapeutic target for a variety of central nervous system disorders and other conditions.[1][2] Antagonism of this receptor has shown potential in treating neuropathic pain, certain psychiatric conditions, and some forms of cancer.[3][4][5][6]

This document outlines the standard experimental approach for characterizing a novel σ1 receptor antagonist and presents data for well-known inhibitors to serve as a benchmark for future studies on this compound.

In Vitro Benchmarking: Receptor Binding and Selectivity

A crucial first step in characterizing a novel compound is to determine its binding affinity (Ki) and selectivity for the target receptor. High affinity and selectivity are desirable properties for a drug candidate to minimize off-target effects.

Experimental Protocol: Radioligand Binding Assay

A standard method to determine the binding affinity of a test compound for the σ1 receptor is a competitive radioligand binding assay.

  • Preparation of Membranes: Membranes are prepared from cells or tissues expressing the human σ1 receptor.

  • Incubation: The membranes are incubated with a specific concentration of a radiolabeled σ1 receptor ligand, such as --INVALID-LINK---pentazocine, and varying concentrations of the unlabeled test compound (e.g., this compound or a known inhibitor).

  • Separation and Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound ligand, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

To assess selectivity, similar binding assays are performed for other relevant receptors, such as the sigma-2 (σ2) receptor and other off-target proteins.

Comparative Binding Affinity Data

The following table summarizes the binding affinities of several well-characterized σ1 receptor antagonists. Data for this compound would be generated using the protocol described above.

Compoundσ1 Receptor Ki (nM)σ2 Receptor Ki (nM)Selectivity (σ2/σ1)
This compound To be determinedTo be determinedTo be determined
S1RA (E-52862)176300370
NE-1004.16--
SI 1/286.12583423
TNX-4900 (PW507)7.5>750>100
Haloperidol4.5 (IC50)--

Data compiled from multiple sources.[2][5][7][8][9]

In Vivo Benchmarking: Efficacy in Preclinical Models

Following in vitro characterization, the efficacy of a novel σ1 receptor antagonist is evaluated in relevant animal models of disease. For σ1 receptor antagonists, models of neuropathic pain and manic-like behavior are commonly used.[3][4][5]

Experimental Protocol: Neuropathic Pain Model (e.g., Streptozotocin-Induced Diabetic Neuropathy)
  • Induction of Neuropathy: Diabetes is induced in rodents by a single intraperitoneal injection of streptozotocin (STZ). The development of hyperglycemia is confirmed by measuring blood glucose levels.[4]

  • Assessment of Nociceptive Thresholds: Mechanical allodynia (pain response to a non-painful stimulus) is assessed using von Frey filaments, and thermal hyperalgesia (increased sensitivity to heat) is measured using a plantar test. Baseline measurements are taken before STZ injection.

  • Drug Administration: After the development of neuropathic pain (typically 2-4 weeks post-STZ), animals are treated with the test compound (e.g., this compound), a vehicle control, or a known inhibitor (e.g., PW507).[4]

  • Post-Treatment Assessment: Nociceptive thresholds are reassessed at various time points after drug administration to determine the compound's anti-allodynic and anti-hyperalgesic effects.

Experimental Protocol: Manic-Like Behavior Model
  • Animal Model: Specific strains of mice, such as Black Swiss mice from Taconic (BStac) or HINT1 knockout mice, that exhibit spontaneous manic-like behaviors are used.[3]

  • Behavioral Assessment: The primary behavioral endpoint is often activity in the forced swim test. Manic-like mice typically show increased swimming activity and reduced immobility time.[3]

  • Drug Administration: The test compound, a vehicle control, or a known σ1 receptor antagonist (e.g., S1RA, BD1047, BD1063) is administered to the mice.

  • Post-Treatment Behavioral Analysis: The behavior in the forced swim test is quantified to determine if the compound can normalize the manic-like phenotype.[3]

Comparative In Vivo Efficacy Data

The following table presents a summary of the expected outcomes based on the performance of known σ1 receptor antagonists in preclinical models.

CompoundModelKey Efficacy EndpointExpected Outcome for an Effective Antagonist
This compound Neuropathic PainReversal of mechanical allodyniaTo be determined
Manic-Like BehaviorReduction in hyperactivity in forced swim testTo be determined
PW507 (TNX-4900)STZ-induced diabetic neuropathySignificant increase in paw withdrawal thresholdDose-dependent reversal of mechanical allodynia[4]
S1RA, BD1047, BD1063BStac and HINT1-/- miceAttenuation of manic-like behaviorsIncreased anti-activity behaviors in the forced swim test[3]

Visualizing the Framework for Comparison

To better understand the biological context and the experimental process, the following diagrams illustrate the σ1 receptor's signaling environment and a typical workflow for inhibitor benchmarking.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mam Mitochondria-Associated Membrane (MAM) cluster_mito Mitochondrion s1r Sigma-1 Receptor bip BiP/GRP78 s1r->bip Inactive State ip3r IP3R s1r->ip3r Chaperoning/Stabilization ca_mito Ca2+ influx ip3r->ca_mito Ca2+ Signaling er_stress Cellular Stress (e.g., ER Stress) er_stress->s1r Dissociation agonist Agonist agonist->s1r Dissociation antagonist Antagonist (e.g., Test Compound) antagonist->s1r Blocks Dissociation & Modulates Activity

Caption: Sigma-1 receptor signaling at the ER-mitochondrion interface.

experimental_workflow start Novel Compound: 1-[4-(...)]-ethanone invitro In Vitro Characterization start->invitro binding_assay Radioligand Binding Assay (Determine Ki) invitro->binding_assay selectivity_assay Selectivity Profiling (vs. σ2, etc.) invitro->selectivity_assay invivo In Vivo Efficacy Testing binding_assay->invivo selectivity_assay->invivo pain_model Neuropathic Pain Model (e.g., STZ) invivo->pain_model behavior_model Behavioral Model (e.g., Mania) invivo->behavior_model data_analysis Data Analysis & Comparison with Benchmarks pain_model->data_analysis behavior_model->data_analysis end Comparative Profile data_analysis->end

Caption: Experimental workflow for benchmarking a novel σ1 receptor antagonist.

Conclusion

This guide outlines a robust framework for the preclinical benchmarking of this compound as a putative σ1 receptor antagonist. By employing standardized in vitro and in vivo assays and comparing the resulting data with established inhibitors such as S1RA, NE-100, and others, researchers can effectively determine its potency, selectivity, and therapeutic potential. The provided protocols and comparative data serve as a foundational resource for the continued investigation of this and other novel compounds targeting the sigma-1 receptor.

References

Comparative Analysis of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone in Neuroleptic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative performance of investigational compounds is paramount. This guide provides a detailed comparison of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone, a key intermediate in the synthesis of neuroleptic agents, with related compounds, supported by experimental data and detailed protocols.

The synthesis and neuroleptic activity of a series of compounds structurally related to this compound were described in a seminal 1985 study by Strupczewski and colleagues in the Journal of Medicinal Chemistry. While this specific ethanone derivative is primarily an intermediate, its core structure is integral to the pharmacological activity of the final benzisoxazole compounds. This guide will delve into the experimental details from this foundational paper to provide a basis for reproducibility and comparison.

Quantitative Data Summary

The neuroleptic potential of the final compounds derived from intermediates like this compound was primarily assessed through two key experiments: the inhibition of [³H]spiroperidol binding to dopamine D2 receptors and the climbing mice assay for in vivo antipsychotic activity. The data presented below is for the final 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazole derivatives, which are synthesized from the core structure of interest.

CompoundSubstituent on Piperidine NitrogenBenzisoxazole Substituent[³H]Spiroperidol Binding IC₅₀ (nM)[1]Climbing Mice Assay ED₅₀ (mg/kg)[1]
1a -CH₂CH₂CH₂-Benzimidazolinone6-Fluoro1.10.25
1b -CH₂CH₂CH₂-Benzimidazolinone6-Chloro2.50.5
1c -CH₂CH₂CH₂-Benzimidazolinone6-Methyl10.02.0
2a -(CH₂)₃-p-fluorobenzoyl6-Fluoro2.00.4
2b -(CH₂)₃-p-fluorobenzoyl6-Chloro4.51.0
3a -CH₃6-Fluoro5.01.5

Experimental Protocols

To ensure the reproducibility of the experiments involving these compounds, detailed methodologies for the key assays are provided below.

Synthesis of this compound (Intermediate)

The foundational manuscript describes the synthesis of the aroylpiperidine intermediates. The synthesis of this compound would follow a similar general procedure:

Reaction Scheme:

synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_demethylation Demethylation cluster_product Product A 1-Acetyl-4-piperidinecarbonyl chloride C Friedel-Crafts Acylation (AlCl₃, 1,2-dichloroethane) A->C B 4-Fluoroanisole B->C D (1-Acetyl-4-piperidinyl)(5-fluoro-2-methoxyphenyl)methanone C->D E BBr₃ or AlCl₃ D->E F This compound E->F

Synthesis of the target compound.

Procedure:

  • Friedel-Crafts Acylation: To a solution of 1-acetyl-4-piperidinecarbonyl chloride in 1,2-dichloroethane, 4-fluoroanisole is added. The mixture is cooled, and aluminum chloride (AlCl₃) is added portion-wise. The reaction is stirred at room temperature and then heated to reflux.

  • Work-up: The reaction mixture is poured into ice water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield (1-Acetyl-4-piperidinyl)(5-fluoro-2-methoxyphenyl)methanone.

  • Demethylation: The methoxy intermediate is dissolved in a suitable solvent, and a demethylating agent such as boron tribromide (BBr₃) or excess aluminum chloride is added. The reaction is stirred until completion.

  • Final Product Isolation: The reaction is quenched, and the product is extracted, purified by chromatography or recrystallization to yield this compound.[1]

[³H]Spiroperidol Binding Assay

This in vitro assay assesses the affinity of the test compounds for the dopamine D2 receptor.

binding_assay cluster_prep Membrane Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Rat striatal tissue homogenization B Centrifugation and resuspension A->B C Incubate membranes with [³H]spiroperidol and test compound B->C D Control: Incubate with excess (+)-butaclamol for non-specific binding B->D E Rapid filtration through glass fiber filters C->E D->E F Wash filters to remove unbound radioligand E->F G Scintillation counting to measure radioactivity F->G H Calculate specific binding G->H I Determine IC₅₀ values H->I

Workflow for the [³H]spiroperidol binding assay.

Procedure:

  • Membrane Preparation: Striata from male Wistar rats are homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer.

  • Incubation: The membrane preparation is incubated with [³H]spiroperidol and various concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a potent D2 antagonist like (+)-butaclamol.

  • Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis.[1]

Climbing Mice Assay

This in vivo behavioral assay is used to predict the antipsychotic potential of a compound by assessing its ability to antagonize apomorphine-induced climbing behavior.

climbing_assay cluster_pretreatment Pretreatment cluster_induction Induction of Climbing cluster_observation Observation cluster_analysis Data Analysis A Administer test compound or vehicle to mice B Administer apomorphine to induce climbing behavior A->B C Place mice in wire mesh cages B->C D Observe and score climbing behavior over a set period C->D E Calculate the percentage of inhibition of climbing D->E F Determine the ED₅₀ value E->F

Workflow for the climbing mice assay.

Procedure:

  • Animal Acclimatization: Male CD-1 mice are acclimated to the laboratory environment before the experiment.

  • Drug Administration: Mice are pretreated with either the test compound at various doses or the vehicle.

  • Induction of Climbing: After a specific pretreatment time, mice are administered apomorphine, a dopamine agonist that induces a characteristic climbing behavior.

  • Behavioral Observation: Immediately after apomorphine injection, mice are placed individually in cylindrical wire mesh cages. The time spent climbing the walls of the cage is recorded for a defined observation period.

  • Data Analysis: The percentage of inhibition of the climbing response compared to the vehicle-treated group is calculated for each dose of the test compound. The dose that produces a 50% inhibition of climbing (ED₅₀) is determined.[1]

Alternative Compounds and Future Directions

The piperidinyl-benzisoxazole scaffold has been a cornerstone in the development of atypical antipsychotics. Risperidone and Paliperidone are clinically successful drugs that share this core structure. Researchers investigating novel antipsychotics often explore modifications to this scaffold to improve efficacy, reduce side effects, and enhance receptor selectivity.

Logical Relationship of Compound Development:

development A Core Scaffold (e.g., 1-[4-(Benzoyl)-1-piperidinyl]-ethanone) B Structural Modifications (e.g., Fluorination, Benzisoxazole formation) A->B C Lead Compounds (e.g., Strupczewski et al. series) B->C D Optimization for D₂/5-HT₂A Affinity and Selectivity C->D E Clinically Used Drugs (e.g., Risperidone, Paliperidone) D->E F Next-Generation Antipsychotics (Improved side-effect profile) E->F

Progression of antipsychotic drug development.

Future research in this area continues to focus on fine-tuning the affinity and functional activity at dopamine D2 and serotonin 5-HT2A receptors, as well as exploring interactions with other receptor systems to develop safer and more effective treatments for psychotic disorders. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and comparison of new chemical entities in this important therapeutic class.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of 1-[4-(5-Fluoro-2-hydroxybenzoyl)-1-piperidinyl]-ethanone, a compound frequently used by researchers, scientists, and drug development professionals. Adherence to these procedural guidelines is vital for ensuring laboratory safety and environmental compliance.

Hazard Identification and Safety Precautions

Before handling or disposing of this compound, it is imperative to be fully aware of its associated hazards. The following table summarizes the key hazard statements and precautionary measures.

Hazard CategoryHazard Statement (H-Code)Precautionary Statement (P-Code)
Health Hazards H302: Harmful if swallowed.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]
H312: Harmful in contact with skin.[1]P262: Do not get in eyes, on skin, or on clothing.[1]
H315: Causes skin irritation.[1]P271: Use only outdoors or in a well-ventilated area.[1]
H319: Causes serious eye irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
H332: Harmful if inhaled.[1]P302 + P352: IF ON SKIN: Wash with plenty of water.[1]
H335: May cause respiratory irritation.[1]P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P308 + P313: IF exposed or concerned: Get medical advice/attention.[1]
General Safety -Smoking, eating and drinking should be prohibited in the application area.[2]
Contaminated work clothing must not be allowed out of the workplace.[2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to minimize risk to personnel and the environment.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • If there is a risk of generating dust or aerosols, use a respirator with a suitable filter.[2]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The label should clearly state the chemical name, concentration, and associated hazards.

3. Storage of Chemical Waste:

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Final Disposal:

  • The final disposal of this compound must be conducted through an approved waste disposal plant.[2]

  • Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste. They will provide specific instructions based on local and national regulations.

  • Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling of This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Chemical Waste B->C D Collect in Labeled, Sealed Container C->D E Store in a Secure, Ventilated Area D->E F Contact Environmental Health & Safety (EHS) E->F G Arrange for Professional Disposal F->G H End: Compliant Disposal G->H

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.